Product packaging for Solanocapsine(Cat. No.:CAS No. 639-86-1)

Solanocapsine

Cat. No.: B1214099
CAS No.: 639-86-1
M. Wt: 430.7 g/mol
InChI Key: ZPTJKUUQUDRHTL-QAQRTNARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solanocapsine is a steroid alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46N2O2 B1214099 Solanocapsine CAS No. 639-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639-86-1

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol

InChI

InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1

InChI Key

ZPTJKUUQUDRHTL-QAQRTNARSA-N

SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O

Canonical SMILES

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O

Other CAS No.

639-86-1

Origin of Product

United States

Foundational & Exploratory

Solanocapsine: A Technical Guide to its Discovery, Isolation, and Analysis from Solanum pseudocapsicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanocapsine, a toxic steroidal alkaloid found in the Jerusalem cherry (Solanum pseudocapsicum), has attracted scientific interest for its potential pharmacological activities.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the historical context of its identification and outlines modern experimental protocols for its extraction and purification from plant material. Quantitative data on alkaloid content within Solanum pseudocapsicum are summarized, and analytical methodologies are described. Furthermore, this guide presents a generalized view of the signaling pathways influenced by Solanum alkaloids, offering a basis for further mechanistic studies and drug development endeavors.

Discovery and Physicochemical Properties

This compound was first isolated and characterized in the early 20th century, with significant contributions from researchers like Barger and Fraenkel-Conrat in 1936.[1] It is a complex steroidal alkaloid with a unique chemical structure.[1][3] The berries of Solanum pseudocapsicum are a known source of this compound and other related alkaloids.[4][5]

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and potential derivatization in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₇H₄₆N₂O₂[1][3]
Molar Mass 430.677 g·mol⁻¹[1][3]
Appearance Long flat colorless prisms (from ethanol-H₂O)[1]
Melting Point 222 °C (432 °F; 495 K)[1]
CAS Number 639-86-1[3]
PubChem CID 73419[3]

Quantitative Analysis of Alkaloids in Solanum pseudocapsicum

The concentration of alkaloids in Solanum pseudocapsicum can vary depending on the part of the plant and its stage of development. The berries are particularly rich in these compounds. A comparative study on the yield of total glycoalkaloids from fresh green and red fruits revealed a significantly higher concentration in the unripe, green berries.[4] This suggests that the developmental stage of the fruit is a critical factor for maximizing yield during extraction.

Table 2: Alkaloid Content in Solanum pseudocapsicum

Plant MaterialAnalyteValueAnalytical MethodReference
Green Berries (Fresh)Total Glycoalkaloids7.94 g/kgGravimetric[4]
Red Berries (Fresh)Total Glycoalkaloids2.48 g/kgGravimetric[4]
Dried Berry ExtractTotal Alkaloids38.55% of extract compositionGC-MS[4]

Detailed Experimental Protocol for Isolation and Purification

The isolation of this compound from S. pseudocapsicum berries is typically achieved through a multi-step acid-base extraction procedure. This method leverages the basic nature of the alkaloid's nitrogen atoms to separate it from other neutral or acidic plant metabolites.

Materials and Reagents
  • Fresh or dried berries of Solanum pseudocapsicum

  • Methanol (B129727) or Acetone (B3395972)

  • Deionized water

  • Acetic acid or Hydrochloric acid (for acidification)

  • Aqueous ammonia (B1221849) (25%) (for basification)

  • Chloroform (B151607)

  • Petroleum ether

  • Mechanical pulverizer or blender

  • Filtration apparatus (e.g., Buchner funnel, Whatman No. 1 filter paper)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Plant Material Preparation : Air-dry the collected berries of S. pseudocapsicum and mechanically pulverize them into a fine powder to increase the surface area for efficient extraction.[4][6]

  • Initial Extraction : Macerate the powdered plant material (e.g., 30 g) with an appropriate solvent. Acidified water is a common choice.[4] Alternatively, methanol or acetone can be used for a broader extraction of secondary metabolites.[6] Allow the mixture to stand for a specified period (e.g., 30 minutes to 24 hours) to ensure thorough extraction.[4][6]

  • Filtration : Filter the extract using a Buchner funnel and filter paper to separate the liquid extract from the solid plant residue.[4][6]

  • Acidification : Acidify the aqueous filtrate to approximately pH 4 using acetic acid.[4] This step protonates the alkaloid amines, converting them into their water-soluble salt forms.

  • Defatting : Perform a liquid-liquid extraction of the acidified solution with a non-polar solvent like petroleum ether.[4] This step removes lipids and other non-polar compounds, which are discarded in the organic phase. The protonated this compound remains in the aqueous phase.

  • Basification : Increase the pH of the aqueous phase to approximately pH 9 by adding 25% aqueous ammonia.[4] This deprotonates the alkaloid, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

  • Final Extraction : Extract the basified aqueous solution multiple times with chloroform.[4] The this compound will partition into the chloroform layer.

  • Concentration : Combine the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude total alkaloid fraction containing this compound.[7]

  • Purification (Optional) : Further purification of this compound from the crude extract can be achieved using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.[8]

G Workflow for this compound Isolation A 1. Material Preparation (Dry & Pulverize S. pseudocapsicum Berries) B 2. Solvent Extraction (Acidified Water / Methanol) A->B C 3. Filtration (Separate extract from plant residue) B->C D 4. Defatting (Extract with Petroleum Ether) C->D Aqueous Phase E 5. Basification (Add NH4OH to pH 9) D->E Aqueous Phase F 6. Chloroform Extraction (Partitioning of free base alkaloid) E->F G 7. Concentration (Rotary Evaporation) F->G Chloroform Phase H Crude this compound Extract G->H

Caption: General experimental workflow for the isolation of this compound.

Analytical Characterization

Following extraction, the presence and purity of this compound must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[4] The extract is analyzed by GC-MS, where components are separated based on their boiling points and retention times, and then identified by their unique mass fragmentation patterns.[4] The resulting mass spectrum can be compared to known standards or databases for positive identification of this compound.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are still an area of active research, studies on other Solanum steroidal alkaloids provide valuable insights. These compounds are known to interact with critical cellular signaling pathways, which underpins their diverse pharmacological effects, including anticancer and anti-inflammatory activities.[9][10][11]

For instance, alkaloids like α-solanine have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[10] Other Solanum alkaloids can modulate pathways involving JNK and NF-κB, key regulators of inflammation and cell survival.[9][10] this compound itself has demonstrated potential as an acetylcholinesterase inhibitor, with an IC₅₀ of 3.22 µM, suggesting a role in neurodegenerative disease research.[2] The interaction of these alkaloids with multiple signaling cascades highlights their potential as lead compounds for drug development.

G Generalized Signaling Pathways for Solanum Alkaloids cluster_0 Cell Membrane Receptor Receptor Solanum_Alkaloid Solanum Alkaloid (e.g., this compound) Solanum_Alkaloid->Receptor Interaction? PI3K PI3K Solanum_Alkaloid->PI3K Inhibition JNK JNK Solanum_Alkaloid->JNK Inhibition NFkB NF-κB Solanum_Alkaloid->NFkB Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by Solanum alkaloids.

References

Solanocapsine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine is a steroidal alkaloid found in various plants of the Solanum genus, most notably in the Jerusalem cherry (Solanum pseudocapsicum).[1][2][3] As a member of the vast family of steroidal alkaloids, this compound has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound possesses a complex pentacyclic steroid backbone, characteristic of solanidane-type alkaloids. Its chemical formula is C₂₇H₄₆N₂O₂, with a molecular weight of 430.67 g/mol .[1] The structure features a fused five-ring system, an amino group at the C-3 position, and a unique spiroaminoacetal moiety at the C-22, C-23, and C-26 positions.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and has been elucidated through extensive spectroscopic studies. The accepted stereochemical configuration for this compound is (3β, 5α, 16α, 22α, 23β, 25β)-3-Amino-16,23-epoxy-16,28-secosolanidan-23-ol.[2] The InChI and SMILES notations, which encode the stereochemical information, are as follows:

  • InChI: InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1[1]

  • SMILES: C[C@@H]1C[C@]2(--INVALID-LINK--C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC--INVALID-LINK--N)C)C)C)NC1)O[1]

Quantitative Data

A comprehensive understanding of a molecule's physicochemical properties is paramount for its development as a therapeutic agent. The following tables summarize the available quantitative data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₇H₄₆N₂O₂[1]
Molecular Weight430.67 g/mol [1]
Melting Point222 °C[3]
CAS Registry Number639-86-1[1]
Optical Rotation

The specific rotation of a chiral molecule is a fundamental property that defines its stereochemical nature. The optical rotation of this compound and its derivatives have been reported under various conditions.

CompoundSpecific Rotation ([α])Conditions (Concentration, Solvent)Reference
This compound+26.3° (D-line, 20°C)c = 1.80, Methanol[4]
This compound+24.9° (D-line, 20°C)c = 2.13, Methanol[4]
N'-Acetylthis compound-33.7° (D-line, 23°C)c = 1.59, Pyridine[4]
N,N'-Diacetylthis compound-38.6° (D-line, 22°C)c = 1.31, Pyridine[4]
N,N,N'-Trimethylthis compound+53.2° (D-line, 22°C)c = 1.09, Pyridine[4]
Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

X-ray Crystallography:

No publicly available crystallographic information file (CIF) or detailed X-ray diffraction data for this compound could be located during the literature search for this guide. The determination of the crystal structure of this compound would provide invaluable information on its three-dimensional conformation, bond lengths, and bond angles, further solidifying our understanding of its structure.

Experimental Protocols

Isolation and Purification of this compound from Solanum pseudocapsicum

The following is a representative protocol for the isolation and purification of this compound, based on established methods for steroidal alkaloid extraction.

1. Plant Material and Extraction:

  • Collect fresh or dried berries of Solanum pseudocapsicum.

  • Homogenize the plant material in a blender with a solution of 5% acetic acid in methanol.

  • Macerate the mixture for 24-48 hours at room temperature with occasional stirring.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Acid-Base Extraction:

  • Dissolve the crude extract in 1 M hydrochloric acid.

  • Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and acidic compounds.

  • Basify the aqueous layer to pH 10-11 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the alkaline solution exhaustively with chloroform or a chloroform/methanol mixture (e.g., 3:1 v/v).

3. Purification:

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

  • Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Combine the fractions containing this compound and recrystallize from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure crystals.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following is a detailed protocol for assessing the AChE inhibitory activity of this compound using the widely accepted Ellman's method.[5][6]

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent in the assay kept below 1%)

  • 96-well microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution in the phosphate buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution (e.g., 0.22 U/mL) to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of DTNB solution (0.625 mM) and 25 µL of ATCI solution (0.625 mM) to each well.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • A control reaction without the inhibitor (containing the solvent used for the stock solution) and a blank reaction (without the enzyme) should be run in parallel.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

  • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Chemical Structure of this compound

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (Solanum pseudocapsicum berries) homogenization Homogenization in Acidified Methanol plant_material->homogenization maceration Maceration (24-48h) homogenization->maceration filtration Filtration & Concentration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base column_chromatography Column Chromatography (Silica/Alumina) acid_base->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_this compound->spectroscopy physicochemical Physicochemical Analysis (m.p., [α]) spectroscopy->physicochemical

References

A Technical Guide to the Biosynthetic Pathway of Solanocapsine in Solanaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of solanocapsine, a steroidal alkaloid found in plants of the Solanaceae family, most notably in Solanum pseudocapsicum (Jerusalem cherry). While the complete pathway has not been fully elucidated, this document synthesizes available research on steroidal glycoalkaloid (SGA) biosynthesis to propose a putative pathway for this compound, starting from its cholesterol precursor. This guide details the key enzymatic steps, hypothetical intermediates, and relevant experimental methodologies for analysis. The information is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, aiming to stimulate further investigation into this and related pathways for potential therapeutic and biotechnological applications.

Introduction

The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants that includes many economically important species such as tomatoes, potatoes, and peppers. This family is also a rich source of a wide array of secondary metabolites, including a class of nitrogen-containing compounds known as steroidal alkaloids. These compounds are of significant interest due to their diverse biological activities, which range from being toxic antinutritional factors to having potential pharmaceutical applications.

This compound is a steroidal alkaloid found in Solanum pseudocapsicum. Like other steroidal alkaloids, it is a C27 compound characterized by a complex, rigid ring structure. The presence of a 3β-amino group is a distinguishing feature of this compound. The biosynthesis of these complex molecules is a fascinating area of plant biochemistry, with implications for crop improvement and the discovery of new drug leads. This guide provides an in-depth look at the proposed biosynthetic pathway of this compound, based on our understanding of related pathways in Solanaceae.

The Cholesterol Precursor

The biosynthesis of all steroidal alkaloids in Solanaceae begins with cholesterol.[1] In most plants, the primary sterols are C-24 alkylated phytosterols (B1254722) like sitosterol (B1666911) and campesterol. However, plants in the Solanaceae family have a significant pool of cholesterol.[1] The biosynthesis of cholesterol itself is a complex process that starts from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form larger isoprenoid precursors, eventually leading to the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol.

A key branching point in the pathway is the action of the enzyme sterol side chain reductase 2 (SSR2), which catalyzes a reaction leading towards cholesterol instead of the more common C-24 alkylated phytosterols.[1] The elucidation of the cholesterol biosynthetic pathway in plants has been a significant step forward in understanding the formation of steroidal alkaloids.

Proposed Biosynthetic Pathway of this compound

While the specific enzymes and some intermediates in the this compound pathway are yet to be definitively identified, a putative pathway can be constructed based on the known chemistry of this compound and the elucidated pathways of other steroidal alkaloids in Solanaceae, such as α-tomatine and α-solanine. The proposed pathway from cholesterol to this compound involves a series of oxidative reactions, amination, and ring formations.

The key proposed steps are:

  • Hydroxylation of Cholesterol: The pathway likely begins with the hydroxylation of the cholesterol side chain, a common step in steroidal alkaloid biosynthesis. Cytochrome P450 monooxygenases (CYPs) are the likely enzymes catalyzing these reactions.[1]

  • Oxidation and Amination at C-26: A critical step is the introduction of a nitrogen atom at the C-26 position. Evidence from studies on other steroidal alkaloids suggests that this occurs via a transamination mechanism involving an aldehyde intermediate.[2]

  • Cyclization to form the F-ring: The nitrogen at C-26 likely attacks a carbon on the sterol backbone to form the piperidine (B6355638) ring (F-ring).

  • Formation of the 16,23-epoxy and 23-hydroxy moieties: The characteristic epoxy ring between C-16 and C-23 and the hydroxyl group at C-23 of this compound are likely formed through further oxidative reactions, again likely catalyzed by CYPs.

  • Introduction of the 3β-amino group: The final distinguishing feature of this compound is the 3β-amino group. This is likely introduced via a transamination reaction, replacing the 3β-hydroxyl group of the cholesterol backbone.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

digraph "this compound Biosynthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Hypothetical\nOxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="C-26 Aldehyde\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="C-26 Amino\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate4 [label="Cyclized Intermediate\n(Spirosolane-type)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate5 [label="16,23-Epoxy, 23-Hydroxy\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Cholesterol -> Intermediate1 [label="CYP450s", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="Oxidation", color="#4285F4"]; Intermediate2 -> Intermediate3 [label="Transaminase", color="#EA4335"]; Intermediate3 -> Intermediate4 [label="Cyclization", color="#34A853"]; Intermediate4 -> Intermediate5 [label="CYP450s", color="#4285F4"]; Intermediate5 -> this compound [label="Transaminase (3-position)", color="#EA4335"]; }

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Key Enzymes and Intermediates

The biosynthesis of this compound is a multi-step process involving several classes of enzymes. Based on analogous pathways, the following enzyme families are predicted to be key players:

  • Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the various hydroxylation and oxidation reactions that modify the cholesterol backbone and side chain.[1]

  • Aminotransferases (Transaminases): These enzymes are responsible for introducing the nitrogen atoms at the C-26 and C-3 positions, which are defining features of this compound. The C-26 amination is a key step in the biosynthesis of most steroidal alkaloids.[2]

  • Reductases: Enzymes such as 3β-hydroxysteroid dehydrogenase/reductase may be involved in modifying the sterol nucleus.

  • Cyclases: Although not explicitly identified, enzymes that catalyze the formation of the heterocyclic rings are essential.

The intermediates in the pathway are largely hypothetical at this stage and await experimental verification. Key predicted intermediates include various hydroxylated and oxidized forms of cholesterol, the C-26 aldehyde and amino intermediates, and cyclized spirosolane-type structures before the final modifications leading to this compound.

Quantitative Data

A thorough understanding of a biosynthetic pathway requires quantitative data to assess metabolic flux, identify rate-limiting steps, and inform metabolic engineering strategies. To date, there is a notable lack of specific quantitative data in the literature for the this compound biosynthetic pathway. Future research should focus on obtaining the types of data outlined in the table below.

Data TypeDescriptionRelevance
Metabolite Concentration Quantification of this compound and its precursors in different tissues and developmental stages of S. pseudocapsicum.To identify sites of synthesis and accumulation, and to correlate metabolite levels with gene expression.
Enzyme Kinetics Determination of Kcat, Km, and Vmax for the key enzymes in the pathway once they are identified.To understand the efficiency of the enzymes and to identify potential bottlenecks in the pathway.
Gene Expression Levels Quantification of the transcripts of the biosynthetic genes in different tissues and under various conditions.To identify regulatory genes and to understand how the pathway is controlled at the transcriptional level.
Protein Abundance Quantification of the biosynthetic enzymes using proteomics.To correlate enzyme levels with metabolic flux and to identify post-transcriptional regulation.

Experimental Protocols

The study of the this compound biosynthetic pathway requires robust analytical methods for the extraction, separation, and quantification of steroidal alkaloids. The following protocols are based on established methods for the analysis of related compounds in Solanaceae.[3][4][5]

Sample Preparation and Extraction
  • Plant Material: Collect fresh plant material from S. pseudocapsicum (e.g., leaves, stems, fruits).

  • Lyophilization: Freeze-dry the plant material to remove water and then grind it into a fine powder.

  • Extraction:

    • Extract a known amount of the powdered material (e.g., 100 mg) with an appropriate solvent system, such as 80% methanol (B129727) or a chloroform:methanol:water mixture.

    • Sonication or vortexing can be used to improve extraction efficiency.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the extracted alkaloids.

  • Solid-Phase Extraction (SPE): For cleaner samples, the crude extract can be passed through an SPE cartridge (e.g., C18) to remove interfering compounds.

Analytical Methods
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 GF254 plates.

    • Mobile Phase: A solvent system such as chloroform:methanol:water (14:6:1).

    • Visualization: Use Dragendorff's reagent, phosphomolybdic acid, or ninhydrin (B49086) reagent followed by UV light to visualize the alkaloid spots.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.

    • Detection: UV detection at around 205 nm or an Evaporative Light Scattering Detector (ELSD).

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS):

    • This is a powerful technique for both qualitative and quantitative analysis.[3][4]

    • UPLC provides high-resolution separation of complex mixtures.

    • qTOF-MS provides accurate mass measurements, which can be used to determine the elemental composition of the compounds and to identify them based on their fragmentation patterns.

Below is a diagram of a general workflow for the analysis of steroidal alkaloids.

digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PlantMaterial [label="Plant Material\n(S. pseudocapsicum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; PurifiedExtract [label="Purified Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="TLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV/ELSD Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPLCMS [label="UPLC-qTOF-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Extraction [color="#5F6368"]; Extraction -> CrudeExtract [color="#5F6368"]; CrudeExtract -> Purification [color="#5F6368"]; Purification -> PurifiedExtract [color="#5F6368"]; PurifiedExtract -> TLC [color="#5F6368"]; PurifiedExtract -> HPLC [color="#5F6368"]; PurifiedExtract -> UPLCMS [color="#5F6368"]; TLC -> DataAnalysis [color="#5F6368"]; HPLC -> DataAnalysis [color="#5F6368"]; UPLCMS -> DataAnalysis [color="#5F6368"]; }

Caption: General workflow for the analysis of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Solanaceae represents a fascinating area of plant specialized metabolism. While the complete pathway remains to be fully elucidated, the foundational knowledge of steroidal alkaloid biosynthesis provides a strong framework for future research. The proposed pathway presented in this guide, starting from the cholesterol precursor, highlights the key chemical transformations that are likely involved.

Future research efforts should be directed towards the identification and functional characterization of the specific genes and enzymes in the this compound pathway. A combination of genomics, transcriptomics, and metabolomics approaches will be instrumental in achieving this. For instance, co-expression analysis of genes in S. pseudocapsicum with known steroidal alkaloid biosynthetic genes from other Solanaceae species could help to identify candidate genes. Subsequent functional characterization of these genes through techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout would provide definitive evidence of their roles.

The elucidation of the complete this compound biosynthetic pathway will not only advance our fundamental understanding of plant biochemistry but also open up possibilities for the metabolic engineering of Solanaceae crops to modify their alkaloid content. Furthermore, a detailed understanding of this pathway could enable the heterologous production of this compound or novel derivatives in microbial systems, providing a sustainable source of these compounds for pharmacological research and development.

References

The Uncharted Territory of Solanocapsine: A Mechanistic Insight into its Potential Anticancer Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 18, 2025

Abstract

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, represents a molecule of interest within the vast family of Solanum alkaloids. While its counterparts—solanine, solamargine, and solasonine (B1682107)—have been the subject of numerous studies elucidating their anticancer properties, this compound remains a largely unexplored entity in oncology research. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the established mechanisms of action of structurally related Solanum alkaloids against cancer cells. By presenting a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding to hypothesize and investigate the potential anticancer activities of this compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the anticancer effects of well-studied Solanum alkaloids, thereby providing a roadmap for future research into this compound.

Introduction: The State of this compound Research in Oncology

The genus Solanum is a rich source of steroidal alkaloids, many of which have demonstrated significant cytotoxic and antitumor properties.[1][2][3] Compounds such as solanine, solamargine, and solasonine have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in various cancer cell lines.[4][5][6] However, scientific literature specifically detailing the mechanism of action of this compound in cancer cells is sparse. Most of the available research on this compound has focused on its neuroprotective effects, particularly its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[7]

Despite the limited direct evidence for its anticancer effects, the structural similarity of this compound to other pharmacologically active Solanum alkaloids suggests that it may possess analogous anticancer properties. This guide, therefore, leverages the extensive research on these related compounds to build a hypothetical framework for the potential mechanisms of action of this compound. It is imperative to note that the data and pathways described herein are based on studies of other Solanum alkaloids and should be considered as a starting point for dedicated research on this compound.

Interestingly, a study on the methanolic extract of unripe fruit from Solanum pseudocapsicum, a primary source of this compound, demonstrated strong cytotoxic activity, suggesting the presence of potent anticancer compounds within the plant.[3]

Comparative Structural Analysis of Solanum Alkaloids

The biological activity of steroidal alkaloids is intrinsically linked to their chemical structure. This compound shares the core steroidal backbone with other prominent Solanum alkaloids. However, variations in their side chains and sugar moieties are responsible for differences in their pharmacological profiles.

  • This compound: Features a unique fused ring system at its side chain.[8]

  • Solanine: Composed of the aglycone solanidine (B192412) linked to a trisaccharide chain.[9][10]

  • Solamargine and Solasonine: Both are glycosides of solasodine, differing in their sugar moieties.[1][2]

These structural nuances likely influence receptor binding, cell permeability, and interaction with intracellular targets, thereby dictating their specific mechanisms of action.

Potential Mechanisms of Action in Cancer Cells (Based on Structurally Related Alkaloids)

Based on the established anticancer activities of other Solanum alkaloids, the following mechanisms are hypothesized for this compound:

Induction of Apoptosis

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Solanum alkaloids are known to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

  • Modulation of Bcl-2 Family Proteins: These alkaloids can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[11]

dot

This compound This compound (Hypothesized) Bcl2_family Bcl-2 Family Proteins (Bax ↑, Bcl-2 ↓) This compound->Bcl2_family Modulates Mitochondria Mitochondria Bcl2_family->Mitochondria Alters Membrane Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized Apoptosis Induction Pathway for this compound.

Cell Cycle Arrest

Disruption of the cell cycle is another key strategy to inhibit tumor growth. Solanum alkaloids have been shown to induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

  • G2/M Phase Arrest: Some alkaloids can halt the cell cycle at the G2/M transition, preventing mitotic entry.[4]

  • S Phase Arrest: Others can cause arrest in the S phase, interfering with DNA synthesis.[12]

dot

This compound This compound (Hypothesized) Cyclin_CDK Cyclin/CDK Complexes This compound->Cyclin_CDK Inhibits G2_M_Checkpoint G2/M Checkpoint Cyclin_CDK->G2_M_Checkpoint Regulates S_Phase_Checkpoint S Phase Checkpoint Cyclin_CDK->S_Phase_Checkpoint Regulates Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Checkpoint->Cell_Cycle_Arrest S_Phase_Checkpoint->Cell_Cycle_Arrest

Caption: Hypothesized Cell Cycle Arrest Mechanism of this compound.

Inhibition of Key Signaling Pathways

The anticancer effects of Solanum alkaloids are often mediated by their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.

  • PI3K/Akt Pathway: This is a central pathway for cell survival and proliferation. Inhibition of this pathway by Solanum alkaloids can lead to decreased cancer cell viability.[13]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. Inhibition of STAT3 signaling is a key anticancer mechanism.

dot

This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation

Caption: Hypothesized Inhibition of PI3K/Akt and STAT3 Pathways.

Quantitative Data Summary (Based on Structurally Related Alkaloids)

The following tables summarize the cytotoxic activities of solanine, solamargine, and solasonine against various cancer cell lines. This data provides a reference for the potential potency of this compound.

Table 1: IC50 Values of Solanum Alkaloids in Various Cancer Cell Lines

AlkaloidCancer Cell LineIC50 ValueReference
Solanine4T1 (Breast)34 µM (24h), 17 µM (48h)[2]
SolamargineHepG2 (Liver)Not specified
SolamargineHuh7 (Liver)Not specified
SolasonineHepG2 (Liver)Not specified
SolasonineHuh7 (Liver)Not specified

Note: The lack of specific IC50 values in some cases highlights the variability in reported data and the need for standardized assays.

Experimental Protocols (Based on Studies of Structurally Related Alkaloids)

To guide future research on this compound, this section outlines common experimental protocols used to investigate the anticancer mechanisms of other Solanum alkaloids.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

dot

Start Seed cells in 96-well plates Treat Treat with varying concentrations of This compound Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure

Caption: Workflow for MTT Cytotoxicity Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at predetermined concentrations for a specified time.

  • Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Western Blotting
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, STAT3, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While this compound remains an enigmatic molecule in the context of cancer therapy, the extensive body of research on its steroidal alkaloid relatives provides a strong rationale for its investigation as a potential anticancer agent. The hypothesized mechanisms of apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways such as PI3K/Akt and STAT3 offer a solid foundation for future studies.

The immediate priorities for this compound research should include:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound in a broad panel of cancer cell lines.

  • Mechanistic studies: Investigating its effects on apoptosis, the cell cycle, and key signaling pathways using the protocols outlined in this guide.

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

  • Derivative synthesis: Exploring the synthesis of this compound derivatives to enhance its potency and selectivity.[2]

By systematically addressing these research questions, the scientific community can unlock the potential of this compound and contribute to the development of novel, plant-derived anticancer therapeutics. This technical guide serves as a catalyst for this exciting and important endeavor.

References

Solanocapsine: A Steroidal Alkaloid as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, has emerged as a compound of interest in the field of neurodegenerative disease research, particularly for its potential to inhibit acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine, a neurotransmitter vital for memory and cognitive functions. This technical guide provides a comprehensive overview of this compound's role as an acetylcholinesterase inhibitor, detailing its inhibitory activity, the experimental protocols used for its evaluation, and the molecular interactions that govern its function.

Quantitative Analysis of Inhibitory Activity

While research into this compound as an acetylcholinesterase inhibitor is ongoing, studies on its derivatives have provided valuable quantitative data on their potency. A key study by Garcia et al. (2015) synthesized and evaluated a series of this compound derivatives for their AChE inhibitory activity. The most potent of these derivatives demonstrated significant inhibition of acetylcholinesterase from electric eel (eeAChE).

CompoundTarget EnzymeIC50 (μM)Inhibition TypeReference
This compound Derivative (Compound 8)Electric Eel Acetylcholinesterase (eeAChE)8.51Non-competitive[2]

Note: The IC50 value for unmodified this compound is not yet prominently available in the reviewed literature.

Mechanism of Action: A Non-Competitive Inhibition Profile

Kinetic studies of potent this compound derivatives have revealed a non-competitive mode of inhibition against acetylcholinesterase.[2] This is a significant finding as it suggests that these inhibitors do not bind to the active site of the enzyme where acetylcholine binds. Instead, they are proposed to bind to an allosteric site, a secondary binding site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate.

This non-competitive mechanism offers potential therapeutic advantages, as the inhibitor's effectiveness is not overcome by high concentrations of the substrate (acetylcholine).

Experimental Protocols

This section details the methodologies employed in the investigation of this compound and its derivatives as acetylcholinesterase inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and its derivatives against acetylcholinesterase is typically determined using a modified version of the Ellman's spectrophotometric method.

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

  • Electric Eel Acetylcholinesterase (eeAChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound or its derivatives

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds (this compound/derivatives) at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the acetylcholinesterase enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking

Molecular docking studies are computational simulations used to predict the binding mode and affinity of a ligand (in this case, this compound or its derivatives) to the active or allosteric site of a receptor (acetylcholinesterase).

Principle: Docking algorithms explore various possible conformations of the ligand within the binding site of the protein and score them based on a scoring function that estimates the binding energy. This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Software: Commonly used software for molecular docking includes AutoDock, GOLD, and Schrödinger Suite.

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of acetylcholinesterase from the Protein Data Bank (PDB). A commonly used structure for these studies is from Torpedo californica or human AChE (e.g., PDB ID: 4EY7).[3][4]

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivatives.

    • Optimize the ligand's geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the acetylcholinesterase structure. This is typically a grid box encompassing the active site gorge or a potential allosteric site.

    • Run the docking simulation, allowing the software to explore different binding poses of the ligand within the defined site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the interactions between the ligand and the amino acid residues of the enzyme to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the evaluation of this compound as an acetylcholinesterase inhibitor.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE Increased_ACh Increased Acetylcholine in Synapse This compound This compound This compound->AChE Non-competitive Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis Isolation Isolation of this compound from S. pseudocapsicum Synthesis Synthesis of Derivatives Isolation->Synthesis AChE_Assay AChE Inhibition Assay (Ellman's Method) Synthesis->AChE_Assay Data_Analysis IC50 Determination & Kinetic Analysis AChE_Assay->Data_Analysis Interaction_Analysis Binding Mode & Interaction Analysis Data_Analysis->Interaction_Analysis Correlate Protein_Prep AChE Structure Preparation (PDB) Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound/Derivatives) Ligand_Prep->Docking Docking->Interaction_Analysis

Caption: Experimental Workflow for this compound AChE Inhibitor Evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of steroidal alkaloids for the development of novel acetylcholinesterase inhibitors. The non-competitive inhibition mechanism observed for potent derivatives is particularly noteworthy, suggesting a distinct mode of action compared to many existing AChE inhibitors. Future research should focus on several key areas:

  • Determination of the IC50 value of unmodified this compound: Establishing the baseline inhibitory potency of the parent compound is crucial for structure-activity relationship studies.

  • Elucidation of the specific binding site: Further computational and experimental studies, such as site-directed mutagenesis, are needed to precisely identify the allosteric binding site of this compound on acetylcholinesterase.

  • In vivo efficacy and safety profiling: Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate the therapeutic potential and safety of this compound and its lead derivatives.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as drug candidates.

References

A Technical Guide to the Cytotoxic Effects of Solanocapsine on HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solanocapsine is a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, commonly known as the Jerusalem cherry.[1] Compounds from the Solanum genus have been investigated for their potential anticancer properties.[2][3] This document outlines the experimental framework for evaluating the cytotoxic and apoptotic effects of this compound on the human cervical cancer cell line, HeLa. The protocols and potential mechanisms described herein are based on standard cell culture and molecular biology techniques.

Data Presentation: Illustrative Quantitative Analysis

The following tables represent hypothetical data that could be generated from the experimental protocols described in Section 3.0. These tables are designed for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells via MTT Assay

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.350.09100
101.180.0787.4
250.950.0670.4
500.680.0550.4
750.420.0431.1
1000.250.0318.5

Hypothetical IC50 Value: Approximately 50 µM

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 1.82.5 ± 0.52.3 ± 0.4
5060.7 ± 3.125.4 ± 2.213.9 ± 1.9
10035.1 ± 2.840.8 ± 3.524.1 ± 2.6

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.528.1 ± 1.916.5 ± 1.4
5068.2 ± 3.115.3 ± 1.716.5 ± 1.6
10075.9 ± 3.88.7 ± 1.115.4 ± 1.9

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed HeLa cells (1 × 10^4 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the treatment medium and add 20 µl of MTT solution (5 mg/ml in PBS) to each well, followed by 100 µl of fresh medium. Incubate for 4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the values to determine the IC50 (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µl of Annexin V-FITC and 10 µl of Propidium (B1200493) Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

This method uses propidium iodide (PI) to stain DNA and quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Acquisition & Analysis A HeLa Cell Culture B Cell Seeding (96/6-well plates) A->B C Add this compound (Varying Concentrations) B->C D Incubate (e.g., 24h) C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Cell Cycle Analysis D->G H Microplate Reader E->H I Flow Cytometer F->I G->I J Calculate IC50 H->J K Quantify Apoptosis I->K L Determine Cell Cycle Distribution I->L

Caption: Workflow for assessing this compound cytotoxicity.

Many compounds from the Solanum genus induce apoptosis through the mitochondrial (intrinsic) pathway.[2] This involves changes in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[6]

G Hypothesized Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

References

Solanocapsine: A Technical Guide to its Natural Sources, Distribution, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanocapsine, a steroidal alkaloid primarily found in the plant species Solanum pseudocapsicum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and current understanding of the biosynthesis of this compound. Detailed methodologies for its extraction, isolation, and quantification are presented to aid researchers in their investigative efforts. Furthermore, this document explores the known pharmacological effects of this compound, with a focus on its potential as an acetylcholinesterase inhibitor and its cytotoxic properties against various cancer cell lines. The underlying signaling pathways and molecular targets, as far as they are currently understood, are also discussed. This guide aims to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this compound.

Natural Sources and Distribution of this compound

This compound is a characteristic steroidal alkaloid of the genus Solanum, with its most prominent natural source being the Jerusalem cherry, Solanum pseudocapsicum.[1][2][3] This plant is widely cultivated as an ornamental shrub and is known for its brightly colored, but toxic, berries.[4]

Distribution within Solanum pseudocapsicum

The concentration of this compound varies significantly among the different tissues of S. pseudocapsicum. The highest levels of this alkaloid are typically found in the unripened (green) fruits and leaves .[5] As the fruit ripens, the concentration of this compound generally decreases. The presence of this compound has also been reported in other parts of the plant, including the stems and roots, although generally at lower concentrations compared to the fruits and leaves.[6]

Distribution in Other Solanum Species

While S. pseudocapsicum is the primary source, other species within the vast Solanum genus have been reported to contain related steroidal alkaloids.[7] However, comprehensive quantitative data on the distribution of this compound across a wide range of Solanum species is currently limited. Further research employing sensitive analytical techniques such as LC-MS/MS is required to fully elucidate the chemotaxonomy of this compound.

Quantitative Data on this compound Distribution

Precise quantitative data for this compound is not extensively available in the literature. However, studies on related Solanum alkaloids provide a basis for expected yields. For instance, a study on the total glycoalkaloid content in the fruits of S. pseudocapsicum reported a yield of 7.94 g/kg from fresh green fruits and 2.48 g/kg from fresh red fruits.[8] Another study focusing on phenolic compounds in S. pseudocapsicum reported extract yields from the skin of the fruit to be as high as 62 mg/100 mg using an ethanol (B145695):acetone solvent system.[9] While these values do not directly represent this compound content, they indicate the potential for significant alkaloid extraction from this plant.

Table 1: Summary of Extraction Yields from Solanum pseudocapsicum

Plant PartExtraction MethodSolvent SystemYieldReference
Green FruitsMacerationNot specified7.94 g total glycoalkaloids / kg fresh weight[8]
Red FruitsMacerationNot specified2.48 g total glycoalkaloids / kg fresh weight[8]
Fruit SkinUltrasonic ExtractionEthanol:Acetone (70:30)62 mg extract / 100 mg dry weight[9]
Fruit SeedsUltrasonic ExtractionEthanol:Acetone (50:50)Higher phenolic content than skin[9]

Note: This table provides data on total glycoalkaloid and phenolic extracts, as specific quantitative data for this compound is limited. These values can serve as a preliminary guide for extraction planning.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from S. pseudocapsicum, based on methods used for related steroidal alkaloids.[10]

Materials:

Protocol:

  • Maceration:

    • Grind the dried plant material into a fine powder.

    • Macerate the powder in methanol or ethanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract and repeat the maceration process with fresh solvent two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% aqueous solution of HCl or acetic acid.

    • Filter the acidic solution to remove non-alkaloidal components.

    • Wash the acidic solution with chloroform or dichloromethane to remove pigments and other impurities.

    • Make the aqueous acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the crude alkaloid fraction.

    • Extract the precipitated alkaloids with chloroform or dichloromethane multiple times until the aqueous layer is exhausted of alkaloids (as checked by TLC).

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic extract to dryness to yield the crude this compound-containing fraction.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the crude alkaloid fraction in a minimum amount of the column solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of this compound can be developed based on existing methods for related steroidal glycoalkaloids.[7]

Instrumentation:

  • HPLC system with a UV or a Mass Spectrometric (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

  • A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the plant material as described in the extraction protocol and dissolve a known amount of the final extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25-30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10-20 µL).

    • Set the detector wavelength (if using UV, typically around 200-210 nm for steroidal alkaloids) or the mass spectrometer to monitor the specific mass-to-charge ratio of this compound.

  • Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids in Solanum species originates from cholesterol.[11] While the complete and specific enzymatic pathway leading to this compound has not been fully elucidated, the general steps are understood to involve a series of oxidations, transaminations, and cyclizations of the cholesterol backbone.

The initial steps of cholesterol biosynthesis are well-established and begin with acetyl-CoA.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps

Figure 1: Overview of the Cholesterol Biosynthesis Pathway.

From cholesterol, the pathway to steroidal alkaloids involves several key enzymatic families, including cytochrome P450 monooxygenases and aminotransferases. The biosynthesis of this compound likely involves specific modifications to the cholesterol side chain and the introduction of nitrogen atoms.

Solanocapsine_Biosynthesis Cholesterol Cholesterol Intermediates Oxidized & Aminated Intermediates Cholesterol->Intermediates Cytochrome P450s, Aminotransferases This compound This compound Intermediates->this compound Cyclization & Further Modifications

Figure 2: Proposed General Biosynthetic Pathway of this compound from Cholesterol.

Pharmacological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its potential as an acetylcholinesterase inhibitor and its cytotoxic effects being the most studied.

Acetylcholinesterase Inhibition

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6][11] This inhibitory activity suggests that this compound could be a lead compound for the development of drugs to treat neurological disorders such as Alzheimer's disease, where acetylcholine levels are depleted.

AChE_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Breakdown Breakdown Products Acetylcholine->Breakdown

Figure 3: Mechanism of Acetylcholinesterase Inhibition by this compound.
Cytotoxic and Anticancer Effects

Several studies have reported the cytotoxic effects of this compound and extracts from S. pseudocapsicum against various cancer cell lines.[10] The total alkaloid fraction from the leaves of S. pseudocapsicum has shown potent in vitro cytotoxic and in vivo antitumor properties.[10] While the precise molecular mechanisms and signaling pathways are still under investigation, the cytotoxic activity of related Solanum alkaloids often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[12]

Anticancer_Pathway This compound This compound CancerCell Cancer Cell This compound->CancerCell SignalingPathways PI3K/Akt, MAPK, etc. CancerCell->SignalingPathways Modulates Apoptosis Apoptosis SignalingPathways->Apoptosis Induces

Figure 4: Proposed General Mechanism of this compound-induced Cytotoxicity.

Conclusion and Future Directions

This compound, a steroidal alkaloid primarily sourced from Solanum pseudocapsicum, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated activities as an acetylcholinesterase inhibitor and a cytotoxic agent warrant further in-depth investigation.

Future research should focus on:

  • Comprehensive Quantitative Analysis: Undertaking broad-scale quantitative studies to map the distribution of this compound across a wider range of Solanum species.

  • Optimization of Extraction and Purification: Developing and validating a standardized, high-yield protocol for the extraction and purification of this compound to facilitate further research.

  • Elucidation of Biosynthetic Pathway: Utilizing modern molecular biology and metabolomics techniques to fully characterize the enzymatic steps in the biosynthesis of this compound from cholesterol.

  • Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to unravel the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this intriguing natural product. The continued study of this compound holds the potential to unlock new avenues for the treatment of neurodegenerative diseases and cancer.

References

Toxicological Profile of Solanocapsine: An In-depth Technical Guide Based on Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Toxicological Findings

Early research on solanocapsine identified its most prominent toxic effect as a cardiotonic, digitalis-like action on the heart. This section details the observed physiological and toxicological effects.

Data Presentation

Table 1: Summary of Qualitative Toxicological Profile of this compound in Early Studies

Toxicological EndpointObserved Effect in Animal ModelsNotes
Cardiotoxicity Positive inotropic and negative chronotropic effects on the isolated frog heart. Increased contractility and decreased heart rate, similar to digitalis glycosides. At higher concentrations, can lead to cardiac arrest.This digitalis-like action is the most consistently reported toxic effect in early literature. The effect is dose-dependent.
General Toxicity Ingestion of Solanum pseudocapsicum berries (containing this compound) has been associated with gastrointestinal and neurological disturbances in humans and animals.Symptoms are consistent with general toxicity from steroidal glycoalkaloids found in Solanaceae.
Neurotoxicity While not extensively detailed for purified this compound in early studies, related Solanum alkaloids are known to cause neurological symptoms.Further research would be needed to isolate the specific neurotoxic effects of this compound.

Table 2: Comparative Acute Toxicity Data of Related Solanum Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation
α-SolanineRatOral590[1]
α-SolanineMouseIntraperitoneal30 - 42[1]
α-ChaconineMouseIntraperitoneal19.2 - 27.5[1]
α-ChaconineRatIntraperitoneal84[1]

Note: This table is provided for context, as specific LD50 values for this compound from early studies were not accessible.

Experimental Protocols

Detailed experimental protocols from the earliest studies on this compound toxicology are not fully available. However, based on the methodologies of the era for similar compounds, the following represents a likely experimental workflow.

General Workflow for Assessing Cardiotoxicity in Early Studies

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Frog) Isolate_Heart Isolate the Heart Animal_Model->Isolate_Heart Surgical Procedure Perfusion_Setup Set up Perfusion Apparatus (e.g., Straub Cannula) Isolate_Heart->Perfusion_Setup Mounting Administer_Solution Administer Solution to Perfused Heart Perfusion_Setup->Administer_Solution Introduction of Test Substance Prepare_this compound Prepare this compound Solution (Varying Concentrations) Prepare_this compound->Administer_Solution Record_Contractions Record Heart Contractions (e.g., Kymograph) Administer_Solution->Record_Contractions Physiological Response Analyze_Tracings Analyze Kymograph Tracings Record_Contractions->Analyze_Tracings Determine_Effects Determine Inotropic and Chronotropic Effects Analyze_Tracings->Determine_Effects Compare_Digitalis Compare Effects to Digitalis Determine_Effects->Compare_Digitalis

Caption: General experimental workflow for assessing the cardiotonic effects of this compound in early studies.

Signaling Pathways and Mechanism of Action

The primary mechanism of toxic action identified in early studies for this compound is its digitalis-like effect on cardiac muscle. This involves the inhibition of the Na+/K+-ATPase pump.

Proposed Signaling Pathway for Cardiotonic Effects

signaling_pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits Intracellular_Na Increased Intracellular [Na+] NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Activity Intracellular_Na->NaCa_Exchanger Reduces Intracellular_Ca Increased Intracellular [Ca2+] NaCa_Exchanger->Intracellular_Ca Results in Myofilaments Increased Ca2+ Binding to Myofilaments Intracellular_Ca->Myofilaments Contraction Increased Myocardial Contractility (Positive Inotropy) Myofilaments->Contraction

Caption: Proposed signaling pathway for the digitalis-like cardiotonic effect of this compound.

Conclusion

References

Solanocapsine's Role in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solanocapsine is a steroidal alkaloid, a class of nitrogen-containing secondary metabolites naturally produced by various plant species, particularly within the Solanum genus.[1][2] It is prominently found in plants like Solanum pseudocapsicum, commonly known as the Jerusalem cherry.[3][4][5] As a defensive compound, this compound plays a crucial role in protecting the plant against a wide array of herbivores and pathogenic microorganisms.[6][7] This technical guide provides an in-depth exploration of this compound, focusing on its biosynthesis, mechanisms of action in plant defense, and the experimental methodologies used to investigate its properties.

Chemical Profile:

  • Molecular Formula: C₂₇H₄₆N₂O₂[3][8]

  • Molar Mass: 430.67 g·mol⁻¹[3][4]

  • Class: Steroidal Alkaloid[1][8]

  • Natural Sources: Solanum pseudocapsicum, S. capsicastrum, S. hendersonii[3][9]

Chapter 1: Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal glycoalkaloids (SGAs), originates from cholesterol, which is synthesized via the mevalonate (B85504) (MVA) pathway.[10][11] The pathway involves a series of enzymatic reactions including oxidation, transamination, and isomerization to form the aglycone structure.[10] A key step in the formation of many steroidal alkaloids is the amination at the C-26 position, which is proposed to proceed through a transamination mechanism involving an aldehyde intermediate.[12] While the complete, step-by-step enzymatic pathway to this compound is not fully elucidated, the generalized pathway provides a framework for understanding its origins from primary metabolism.

G Generalized Biosynthetic Pathway of Steroidal Alkaloids AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) Pathway AcetylCoA->MVA Multiple Steps Cholesterol Cholesterol MVA->Cholesterol Multiple Steps Hydroxylation Hydroxylation, Oxidation, Transamination Cholesterol->Hydroxylation Key Modifications Aglycone Steroidal Aglycone (e.g., Solanidine) Hydroxylation->Aglycone This compound This compound Hydroxylation->this compound Specific Modifications Glycosylation Glycosylation (via UGTs) Aglycone->Glycosylation SGA Steroidal Glycoalkaloids (e.g., Solanine, Chaconine) Glycosylation->SGA G General Workflow for this compound Bioactivity Testing cluster_0 Extraction & Purification cluster_1 Bioassay PlantMaterial 1. Plant Material Collection (e.g., S. pseudocapsicum leaves, fruits) Extraction 2. Solvent Extraction (Maceration with Methanol/Acetone) PlantMaterial->Extraction Filtration 3. Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Purification 4. Purification (Column Chromatography) Filtration->Purification BioassayPrep 5. Bioassay Preparation (e.g., Agar Dilution for Fungi) Purification->BioassayPrep Purified this compound or Crude Extract Inoculation 6. Inoculation (Introduction of Test Organism) BioassayPrep->Inoculation Incubation 7. Incubation (Controlled Conditions) Inoculation->Incubation DataCollection 8. Data Collection (e.g., Measure Zone of Inhibition, Calculate % Inhibition) Incubation->DataCollection Analysis 9. Data Analysis DataCollection->Analysis G Conceptual Plant Defense Signaling Herbivore Herbivore Attack (e.g., Chewing Insect) JA_Pathway Jasmonic Acid (JA) Signaling Pathway Herbivore->JA_Pathway Induces Pathogen Pathogen Infection (e.g., Fungi) Pathogen->JA_Pathway Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway Pathogen->SA_Pathway Induces Biosynthesis Upregulation of Biosynthetic Genes JA_Pathway->Biosynthesis SA_Pathway->Biosynthesis This compound Increased this compound Production Biosynthesis->this compound Defense Enhanced Plant Defense This compound->Defense

References

An In-depth Technical Guide to the Basic Chemical Properties of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the fundamental chemical properties of Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Chemical and Physical Properties

This compound is a complex steroidal alkaloid characterized by its intricate molecular structure.[1] Its core properties have been determined through various analytical techniques, providing foundational data for its further study and application.

The key quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₆N₂O₂[2][3][4][5]
Molecular Weight 430.67 g/mol (or 430.7 g/mol )[2][3][4][6]
Appearance Long flat colorless prisms[7]
Melting Point 213-215 °C; 222 °C[6][7]
Solubility Generally poor in water; soluble in organic solvents like diethyl ether and chloroform.[8][9] Specific quantitative data is not readily available.
pKa Specific experimental value not readily available. As a weak base, it forms salts with acids.[8][10]

Experimental Protocols for Property Determination

Detailed methodologies are crucial for the replication and verification of chemical data. The following sections outline plausible experimental protocols for determining the key properties of this compound, based on standard laboratory practices for natural product chemistry.

The overall process for studying this compound involves extraction from a plant source, followed by purification and a series of analytical experiments to determine its properties.

G A Plant Material (e.g., Solanum pseudocapsicum) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Acid-Base Extraction to separate alkaloids B->C D Chromatographic Purification (e.g., Column, HPLC) C->D E Melting Point Determination D->E F Structural Elucidation (NMR, MS, IR) D->F G Solubility Testing D->G H pKa Determination D->H

Caption: General workflow for the isolation and characterization of this compound.

The melting point is a crucial indicator of purity.

  • Sample Preparation: A small quantity of purified, crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approx. 220 °C) and then increased slowly at a rate of 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., within 1-2 °C) indicates high purity.

A combination of spectroscopic methods is required to confirm the complex structure of this compound.

  • Mass Spectrometry (MS):

    • Objective: To determine the exact molecular weight and fragmentation pattern.

    • Methodology: High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used. The sample is dissolved in a suitable solvent (e.g., methanol) and injected. The resulting mass-to-charge (m/z) ratio provides the exact molecular mass, which is used to confirm the molecular formula (C₂₇H₄₆N₂O₂).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework and stereochemistry.

    • Methodology: ¹H NMR and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule and confirm its steroidal structure.

  • X-ray Crystallography:

    • Objective: To unambiguously determine the three-dimensional structure in the solid state.

    • Methodology: This requires growing a high-quality single crystal of this compound. The crystal is mounted on a goniometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule.[10]

  • Objective: To quantify the solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solution is filtered to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Objective: To determine the acid dissociation constant(s) for the basic nitrogen atoms in the molecule.

  • Methodology (Potentiometric Titration):

    • A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the basic groups have been protonated. Due to the presence of two nitrogen atoms, the molecule may exhibit two distinct pKa values.

Biological Activity and Signaling Pathways

While this guide focuses on chemical properties, it is relevant to note the compound's biological context. This compound has demonstrated potential as an acetylcholinesterase (AChE) inhibitor.[1][11] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of conditions like Alzheimer's disease.[12]

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Breakdown Hydrolysis AChE->Breakdown Catalyzes ACh Acetylcholine (Neurotransmitter) ACh->Breakdown

Caption: Logical diagram of this compound's inhibitory action on Acetylcholinesterase.

References

Initial Investigations into Solanocapsine's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, has emerged as a compound of interest in the field of pharmacology. As a member of the vast Solanum alkaloid family, which includes other well-studied compounds like solanine and solamargine, this compound is being investigated for a range of therapeutic applications. These preliminary studies are driven by the diverse biological activities observed in extracts of its plant source and in related steroidal alkaloids. This technical guide provides a comprehensive overview of the initial scientific investigations into the therapeutic potential of this compound, with a focus on its neuroprotective, anticancer, and antimicrobial activities. The guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways to aid researchers in the further exploration of this promising natural product.

Therapeutic Potential of this compound

Neuroprotective Activity: Acetylcholinesterase Inhibition

A primary area of investigation for this compound's therapeutic potential is in the management of neurodegenerative diseases, particularly Alzheimer's disease. The mechanism of action explored is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for Alzheimer's.

Quantitative Data on Acetylcholinesterase Inhibition by this compound and Its Derivatives

CompoundTargetIC50 ValueSource
This compoundAcetylcholinesterase (AChE)3.22 µM(1--INVALID-LINK--
This compound Derivative 8eeAChE8.51 µM(2)
This compound Derivative 8eqBChE7.05 µM(2)
Anticancer Potential

While direct studies on the anticancer activity of pure this compound are limited, research on the total alkaloid fractions from Solanum pseudocapsicum has shown potent cytotoxic effects against various cancer cell lines. These findings suggest that this compound, as a major alkaloid in these fractions, likely contributes significantly to this activity. The proposed mechanisms for the anticancer effects of related Solanum alkaloids involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3](3)

Cytotoxicity of Total Alkaloid Fractions from Solanum pseudocapsicum

Cell LineCTC50 (µg/mL)Source
HT-29 (Human Colorectal Adenocarcinoma)0.39 - 0.91[4](5)
RD-228 (Human Rhabdomyosarcoma)0.68 - 2.8[4](5)
A-549 (Human Lung Carcinoma)0.92 - 3.56[4](5)
HEp-2 (Human Laryngeal Carcinoma)4.05 - 8.2[4](5)
B16F10 (Murine Melanoma)3.28 - 5.65[4](5)
Vero (Normal African Green Monkey Kidney)0.95 - 5.55[4](5)
Antimicrobial Activity

Extracts from Solanum species have a long history of use in traditional medicine for treating infections. Preliminary studies on extracts of Solanum pseudocapsicum have demonstrated antimicrobial activity, suggesting that this compound may possess antibacterial and antifungal properties. Further investigation is required to determine the minimum inhibitory concentrations (MIC) of pure this compound against a range of pathogenic microorganisms.

Antimicrobial Activity of Solanum Species Extracts

Plant SpeciesExtract TypeOrganismMIC (mg/mL)Source
Solanum incanumEthanol Leaf ExtractEscherichia coli1.56[6](7--INVALID-LINK--
Solanum incanumEthanol Leaf ExtractStaphylococcus aureus1.56[6](7--INVALID-LINK--
Solanum nigrum ComplexMethanolic ExtractEscherichia coli30 µg/mL[4](8--INVALID-LINK--
Solanum villosumMethanolic ExtractProteus mirabilis45 µg/mL[4](4)

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • AChE enzyme solution

      • This compound solution at different concentrations (or solvent control)

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate Reaction:

    • Add ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of AChE activity.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (solvent only).

    • Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the control.

    • Determine the IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under investigation, the bioactivities of related Solanum alkaloids are known to involve the modulation of key cellular signaling pathways. Based on this, it is hypothesized that this compound may also exert its therapeutic effects through similar mechanisms.

experimental_workflow cluster_extraction Compound Isolation cluster_assays In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Studies Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification Purification Extraction->Purification Pure this compound Pure this compound Purification->Pure this compound Neuroprotective Assays Neuroprotective Assays Pure this compound->Neuroprotective Assays AChE Inhibition Anticancer Assays Anticancer Assays Pure this compound->Anticancer Assays Cytotoxicity (MTT) Antimicrobial Assays Antimicrobial Assays Pure this compound->Antimicrobial Assays MIC Determination Signaling Pathway Analysis Signaling Pathway Analysis Anticancer Assays->Signaling Pathway Analysis Western Blot Western Blot Signaling Pathway Analysis->Western Blot Reporter Assays Reporter Assays Signaling Pathway Analysis->Reporter Assays

Caption: General experimental workflow for investigating this compound.

hypothesized_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

Note: The modulation of the PI3K/Akt pathway by this compound is hypothesized based on the known mechanisms of other structurally related Solanum alkaloids. Direct experimental evidence for this compound's effect on this pathway is currently limited and requires further investigation.

Conclusion

The initial investigations into the therapeutic potential of this compound are promising, particularly in the areas of neuroprotection through acetylcholinesterase inhibition and potential anticancer and antimicrobial activities. The quantitative data, though still emerging, suggests that this compound and its derivatives are biologically active at micromolar concentrations. The provided experimental protocols offer a foundation for researchers to further explore these activities. The hypothesized involvement of key signaling pathways, such as PI3K/Akt, provides a roadmap for future mechanistic studies. As research progresses, a more detailed understanding of this compound's pharmacological profile will undoubtedly emerge, paving the way for potential development of new therapeutic agents.

References

Ethnobotanical Uses of Solanocapsine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional use, pharmacology, and experimental protocols for investigating the therapeutic potential of solanocapsine and its plant sources.

Introduction

This compound is a steroidal alkaloid found in several species of the Solanum genus, most notably the Jerusalem cherry (Solanum pseudocapsicum). Historically, plants containing this compound have been utilized in various traditional medicine systems for a range of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, their pharmacological activities, and detailed experimental protocols for researchers and drug development professionals. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Ethnobotanical Uses

Solanum pseudocapsicum, commonly known as Jerusalem cherry, winter cherry, or Madeira winter cherry, is a small shrub cultivated as an ornamental plant.[1] Despite its toxicity, particularly of the unripe fruits, it has a history of use in folk medicine.[2][3][4]

Traditional medicinal applications of Solanum pseudocapsicum include:

  • Topical Applications: The plant has been used externally to treat boils and gonorrhea.[2][3][4]

  • Internal Applications: In some traditional practices, it has been used to relieve abdominal pain and as a male tonic.[2][5] In Indian homeopathic medicine, it has been used for acute lower abdominal pain.[3]

Other Solanum species, which may also contain this compound or related alkaloids, have a rich history in traditional medicine for treating a wide array of conditions, from respiratory and skin infections to ulcers and cancer.[6][7][8]

Chemical Properties of this compound

This compound is a steroidal alkaloid with the chemical formula C₂₇H₄₆N₂O₂.[9][10] It is a toxic compound, and all parts of the Solanum pseudocapsicum plant, especially the unripe fruits, are considered poisonous.[1][3]

Pharmacological Activities of this compound

This compound and extracts from plants containing it have demonstrated a range of pharmacological activities in preclinical studies. These activities suggest potential therapeutic applications, which are being explored by researchers.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11] This inhibitory activity suggests its potential for the symptomatic treatment of neurological disorders such as Alzheimer's disease.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

CompoundIC₅₀ (µM)Source
This compound3.22[11]
Cytotoxic and Antitumor Activity

This compound and total alkaloid fractions from Solanum pseudocapsicum have exhibited cytotoxic effects against various cancer cell lines and in vivo antitumor activity.[12][13] The proposed mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways.

Table 2: Cytotoxic Activity of Solanum Alkaloids

Compound/ExtractCell LineIC₅₀/LD₅₀Source
Solanine4T1 (Breast Cancer)34 µM (24h), 17 µM (48h)[13]
SolanineKB-ChR-8-5 (Oral Cancer)30 µM[14]
SolamargineHepG2 (Liver Cancer)-
SolasonineAGS and HT-29 (Gastric and Colon Cancer)Higher in cancer cells than healthy cells[15]
O-methylthis compoundHeLa (Cervical Cancer)More susceptible than other cell lines[16]
Solanum pseudocapsicum extractMCF-7 (Breast Cancer)-[17]

In vivo studies using a Dalton's Lymphoma Ascites model in mice showed that the total alkaloid fraction of S. pseudocapsicum leaves at doses of 2.5 and 5.0 mg/kg body weight significantly increased the mean survival time of tumor-bearing mice.[12] However, a significant decrease in body weight was also observed, indicating toxicity at these doses.[12]

Anti-inflammatory Activity

Other Solanum alkaloids, such as α-solanine, have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[18] This is achieved through the inactivation of the NF-κB signaling pathway.[18]

Antimicrobial Activity

Extracts from various Solanum species have shown broad-spectrum antimicrobial activity against bacteria and fungi.[19][20][21]

Table 3: Minimum Inhibitory Concentration (MIC) of Solanum Extracts

Plant ExtractMicroorganismMIC (µg/mL)Source
Solanum nigrum aerial partsPectobacterium carotovora125[20]
Solanum nigrum aerial partsGram-positive cocci250[20]
Solanum nigrum rootsVarious bacteria≥ 500[20]
Solanum incanum ethanol (B145695) leaf extractE. coli, S. aureus1560[1]

Signaling Pathways

The anticancer activity of this compound and related Solanum alkaloids is mediated through the modulation of several key signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumor progression. Solanum alkaloids, including solanine, have been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6][14][22][23][24][25]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription This compound This compound This compound->IKK inhibits Isolation_Workflow start Start: Collect fresh S. pseudocapsicum berries step1 1. Homogenize berries in methanol start->step1 step2 2. Filter and concentrate the extract step1->step2 step3 3. Acid-base partitioning to separate alkaloids step2->step3 step4 4. Column chromatography (Silica gel) for fractionation step3->step4 step5 5. Further purification by preparative HPLC step4->step5 step6 6. Characterization by NMR and Mass Spectrometry step5->step6 end End: Pure this compound step6->end MTT_Assay_Workflow start Start: Seed cells in 96-well plate step1 1. Treat cells with this compound start->step1 step2 2. Incubate for 24-72 hours step1->step2 step3 3. Add MTT solution and incubate step2->step3 step4 4. Solubilize formazan (B1609692) crystals with DMSO step3->step4 step5 5. Measure absorbance at 570 nm step4->step5 end End: Determine IC50 value step5->end

References

Foundational Research on the Molecular Targets of Solanocapsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from plants of the Solanum genus, such as Solanum pseudocapsicum (Jerusalem cherry), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Foundational research has begun to elucidate its molecular mechanisms of action, revealing a multi-target profile with potential therapeutic implications in neurodegenerative diseases and oncology. This technical guide provides an in-depth overview of the core research on the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Activities of this compound and Its Derivatives

The primary molecular targets of this compound that have been quantitatively assessed are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[3] Research has also identified deoxycytidine kinase (dCK) as a target, particularly relevant in the context of cancer therapy.[4][5]

Below is a summary of the available quantitative data on the inhibitory potency of this compound and its derivatives.

CompoundTargetIC50 (µM)Source
This compoundAcetylcholinesterase (AChE)3.22[6]
This compound Derivatives (unspecified)Acetylcholinesterase (AChE)< 9[6]
SolasodineAcetylcholinesterase (AChE)28[7]
SolasodineButyrylcholinesterase (BChE)6[7]

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a combination of computational and experimental approaches.

Cholinesterase Inhibition Assays

The inhibitory activity of this compound against AChE and BChE is typically determined using a modified version of the Ellman's method.

Principle: This spectrophotometric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The presence of an inhibitor, such as this compound, reduces the rate of this colorimetric reaction.

General Protocol:

  • Preparation of Reagents: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and the test compound (this compound) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Network Pharmacology and Molecular Docking

Network pharmacology is a computational approach used to predict the potential targets and mechanisms of action of a drug from a systems-level perspective.[8][9] This is often followed by molecular docking to simulate the interaction between the compound and its predicted target.[8]

Network Pharmacology Workflow:

  • Compound and Target Identification: Bioactive compounds from a source (e.g., Solanum nigrum) are identified from databases like TCMSP.[8][9] Potential molecular targets for these compounds are predicted using databases such as SwissTargetPrediction and STITCH.[8]

  • Disease-Related Gene Identification: Genes associated with a specific disease (e.g., bladder cancer, colon cancer) are collected from databases like GeneCards and OMIM.[9]

  • Network Construction:

    • An "ingredient-target" network is constructed to visualize the interactions between the bioactive compounds and their predicted targets.[9]

    • A protein-protein interaction (PPI) network is built for the disease-related targets to identify key hub proteins.[8][9]

  • Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and signaling pathways that are significantly associated with the identified targets.[8][9]

Molecular Docking Protocol:

  • Preparation of Ligand and Receptor: The 3D structure of the ligand (this compound) is prepared and optimized. The 3D structure of the target protein (e.g., AChE) is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to predict the binding conformation of the ligand within the active site of the receptor. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of the binding.

Chemoproteomic Approaches for Target Identification

To identify the target of this compound responsible for its synthetic lethal induction in BRCA2-deficient cells, complementary chemoproteomic approaches were utilized.[4][5]

Principle: These methods aim to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate. This can be achieved through techniques like affinity-based protein profiling.

General Workflow:

  • Affinity Matrix Preparation: The small molecule of interest (or an analog) is immobilized on a solid support (e.g., beads) to create an affinity matrix.

  • Protein Binding: The affinity matrix is incubated with a cell lysate, allowing proteins that bind to the small molecule to be captured.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted from the matrix.

  • Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.

  • Target Validation: The identified protein candidates are then validated using orthogonal methods, such as specific enzyme assays or genetic approaches (e.g., using inhibitors or knockouts of the candidate target).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and the general experimental workflows used in its research.

Signaling Pathways

Network pharmacology studies on extracts containing this compound suggest its involvement in multiple signaling pathways, particularly in the context of cancer.[3][8][9]

G Potential Signaling Pathways Modulated by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Modulates p53 p53 This compound->p53 Activates HIF1A HIF-1α This compound->HIF1A Inhibits TNF TNF This compound->TNF Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammation_Proliferation Inflammation & Cell Proliferation Transcription_Factors->Inflammation_Proliferation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Angiogenesis Angiogenesis HIF1A->Angiogenesis NFkB NF-κB TNF->NFkB Inflammation_Apoptosis Inflammation & Apoptosis NFkB->Inflammation_Apoptosis

Caption: Potential signaling pathways modulated by this compound in cancer.

Experimental Workflows

The following diagrams illustrate the typical workflows for network pharmacology and target identification studies.

G Network Pharmacology Workflow for this compound cluster_data_acquisition Data Acquisition cluster_network_analysis Network Analysis cluster_functional_analysis Functional Analysis cluster_validation Validation Compound_DB Identify Bioactive Compounds (e.g., from Solanum sp.) Target_Prediction Predict Potential Targets (SwissTargetPrediction, STITCH) Compound_DB->Target_Prediction IT_Network Construct Ingredient-Target Network Target_Prediction->IT_Network Disease_Genes Identify Disease-Related Genes (GeneCards, OMIM) PPI_Network Construct Protein-Protein Interaction (PPI) Network Disease_Genes->PPI_Network Enrichment GO & KEGG Pathway Enrichment Analysis IT_Network->Enrichment PPI_Network->Enrichment Docking Molecular Docking Enrichment->Docking Experimental_Validation Experimental Validation Docking->Experimental_Validation

Caption: General workflow for network pharmacology and target prediction.

G Chemoproteomics Workflow for Target ID Start Start with Bioactive Compound (this compound) Affinity_Matrix Immobilize Compound on Beads Start->Affinity_Matrix Lysate_Incubation Incubate with Cell Lysate Affinity_Matrix->Lysate_Incubation Wash_Elute Wash Non-specific Binders & Elute Specific Binders Lysate_Incubation->Wash_Elute MS_Analysis Identify Proteins by Mass Spectrometry Wash_Elute->MS_Analysis Target_Candidates Potential Target Proteins MS_Analysis->Target_Candidates Validation Validate Targets (e.g., Enzyme Assays, Genetic Methods) Target_Candidates->Validation Final_Target Validated Molecular Target (e.g., dCK) Validation->Final_Target

Caption: Workflow for target identification using chemoproteomics.

Conclusion

The foundational research on this compound has identified it as a promising natural product with a multi-targeted pharmacological profile. Its inhibitory effects on cholinesterases suggest its potential in the treatment of neurodegenerative disorders, while its ability to modulate key signaling pathways in cancer and its synthetic lethal interaction via deoxycytidine kinase inhibition highlight its potential as an anticancer agent. The combination of computational methods like network pharmacology and molecular docking with experimental approaches such as enzyme inhibition assays and chemoproteomics has been instrumental in elucidating its molecular targets. Further research, including detailed preclinical and clinical studies, is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Solanocapsine from Solanum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine is a steroidal alkaloid found in various Solanum species, most notably in the Jerusalem cherry (Solanum pseudocapsicum)[1][2]. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly as an acetylcholinesterase (AChE) inhibitor, a mechanism relevant to the management of Alzheimer's disease[3][4]. These application notes provide a comprehensive overview of the extraction, purification, and quantification of this compound, along with its biological context.

Data Presentation

The following tables summarize quantitative data related to the extraction of alkaloids and other phytochemicals from Solanum species. It is important to note that specific yield data for pure this compound is limited in the literature; therefore, data for total alkaloids and other relevant extracts are presented to provide a baseline for extraction efficiency.

Table 1: Extraction Yields of Total Alkaloids and Phenolics from Various Solanum Species

Solanum SpeciesPlant PartExtraction MethodSolvent(s)Yield (% w/w)Reference
Solanum pseudocapsicumGreen BerriesExploratory ExtractionNot specified0.794 (Total Glycoalkaloids)[5]
Solanum pseudocapsicumRed BerriesExploratory ExtractionNot specified0.248 (Total Glycoalkaloids)[5]
Solanum pseudocapsicumSkinUltrasonic ExtractionEthanol:Acetone (70:30)6.2 (Total Extract)[6]
Solanum nigrumFruitsUltrasonic & ButanolButanol4.5 (Butanol Extract)[7]
Solanum villosumFruitsUltrasonic & ButanolButanol2.5 (Butanol Extract)[7]
Solanum elaeagnifoliumFruitsUltrasonic & ButanolButanol2.5 (Butanol Extract)[7]
Solanum pubescensLeafSoxhletHydro-alcohol1.857 (Solasodine)
Solanum pubescensLeafSoxhletMethanol (B129727)1.447 (Solasodine)

Table 2: Optimized Extraction Parameters for Phenolic Compounds from Solanum Species (for reference)

Solanum SpeciesParameterOptimal ConditionReference
Solanum tuberosumTemperature75 °C[8]
SolventEthanol[8]
Solvent-to-Sample Ratio20:1[8]
Extraction Time6 hours[8]

Experimental Protocols

The following protocols are compiled and adapted from various sources to provide a comprehensive workflow for the extraction, purification, and analysis of this compound.

Protocol 1: Extraction of Total Alkaloids from Solanum pseudocapsicum Berries

This protocol is adapted from the method described for the extraction of total alkaloids from S. pseudocapsicum berries.

1. Plant Material Preparation:

  • Collect fresh, mature berries of Solanum pseudocapsicum.

  • Air-dry the berries in a well-ventilated area, protected from direct sunlight, until they are fully desiccated.

  • Grind the dried berries into a fine powder using a mechanical grinder.

2. Initial Extraction:

  • To 30 g of the pulverized berry powder, add 250 mL of boiling water.

  • Allow the mixture to stand for 30 minutes with occasional stirring.

  • Filter the extract through a cheesecloth or filter paper to remove the solid plant material.

  • Acidify the filtrate to a pH of approximately 4 with acetic acid.

3. Liquid-Liquid Extraction:

  • Transfer the acidified extract to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of light petroleum (petroleum ether) to remove non-polar compounds. Shake vigorously and allow the layers to separate. Discard the upper petroleum ether layer. Repeat this step twice.

  • Adjust the pH of the aqueous layer to 9 with a 25% aqueous ammonia (B1221849) solution.

  • Extract the basified aqueous solution with an equal volume of chloroform (B151607). Shake vigorously and allow the layers to separate. Collect the lower chloroform layer. Repeat this extraction three times.

4. Concentration:

  • Combine the chloroform extracts.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude total alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol is a general procedure for the purification of alkaloids using silica (B1680970) gel column chromatography and should be optimized for this compound.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane or chloroform).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner. A suggested gradient could be a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

  • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

  • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions that contain the purified this compound (based on Rf value comparison with a standard, if available).

5. Final Concentration:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Protocol 3: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This is a proposed HPLC method adapted from methodologies for similar steroidal alkaloids from Solanum species and requires validation for this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water). A starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm (as many steroidal alkaloids show absorbance in this region).

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the crude or purified extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Plant Material Collection (Solanum pseudocapsicum berries) drying Drying and Pulverization start->drying extraction Aqueous Extraction (Boiling Water) drying->extraction acidification Acidification (pH 4) extraction->acidification l_l_extraction Liquid-Liquid Extraction (Petroleum Ether & Chloroform) acidification->l_l_extraction concentration Concentration (Rotary Evaporation) l_l_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions pure_this compound Purified this compound combine_fractions->pure_this compound hplc HPLC Quantification pure_this compound->hplc end Quantitative Data hplc->end AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) (in vesicle) Release ACh_pre->Release Action Potential ACh_synapse Acetylcholine (ACh) Release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Breakdown Choline + Acetate AChE->Breakdown Hydrolysis This compound This compound This compound->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal Activation

References

Application Notes and Protocols for the Quantification of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine is a steroidal alkaloid found in plants of the Solanum genus, notably Solanum pseudocapsicum. It is of significant interest to researchers due to its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant material and biological samples, is crucial for research and development. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful techniques for the analysis of such compounds. While specific validated methods for this compound are not abundant in publicly available literature, the following protocols are based on established methods for structurally similar steroidal alkaloids like solasodine, solasonine, and solamargine, and provide a strong foundation for developing and validating a robust analytical method for this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is a widely used technique for the separation and quantification of alkaloids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer higher sensitivity and selectivity, making them ideal for complex matrices and trace-level quantification.

  • UV-Visible Spectrophotometry can be a simpler and more accessible method, often used for preliminary analysis or for the quantification of total alkaloids after a colorimetric reaction.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of steroidal alkaloids closely related to this compound using chromatographic methods. These values can serve as a benchmark when developing and validating a method for this compound.

Analytical MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
HPLC-UVSolasonine0.77–1000.000.290.8680.92–91.71[1]
HPLC-UVSolamargine0.77–1000.000.571.7480.92–91.71[1]
HPLCSolasodine2.5–60.00.130.43Not Reported[2]
RP-HPLCSolasodine1-250.20.780.9-102.5[3]
RP-HPLCSolasodine0.1-1.0 (mg/mL)0.012 (µg/mL)0.035 (µg/mL)Not Reported[4]
UPLC-ESI-MS/MSSolasonineNot Specified0.37 (ng/mL)1.15 (ng/mL)>97%
UPLC-ESI-MS/MSSolamargineNot Specified0.33 (ng/mL)1.01 (ng/mL)>97%
UPLC-ESI-MS/MSSolasodineNot Specified0.02 (ng/mL)0.06 (ng/mL)>97%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from Solanum pseudocapsicum.

Materials and Reagents:

  • Dried and powdered plant material (e.g., berries, leaves)

  • Methanol or Ethanol (HPLC grade)

  • Acetic acid

  • Ammonia (B1221849) solution (25%)

  • Chloroform (B151607)

  • Deionized water

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh an appropriate amount of the powdered plant material (e.g., 30 g) and transfer it to a suitable container.

  • Solvent Addition: Add a sufficient volume of acidified water (e.g., acidified to pH 4 with acetic acid) to the plant material and let it stand for 30 minutes.[5]

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Acid-Base Partitioning:

    • Extract the aqueous filtrate with a non-polar solvent like light petroleum to remove lipids and other non-polar compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to alkaline (e.g., pH 9) using an ammonia solution.[5]

    • Perform a liquid-liquid extraction with chloroform to extract the alkaloids.

  • Concentration: Combine the chloroform fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Storage: Store the dried extract at a low temperature (e.g., -20°C) until further analysis.

Diagram of the Extraction Workflow:

Start Powdered Plant Material AcidifiedWater Add Acidified Water (pH 4 with Acetic Acid) Start->AcidifiedWater Filter1 Filter AcidifiedWater->Filter1 AqueousExtract Aqueous Extract Filter1->AqueousExtract PetroleumExtraction Extract with Light Petroleum AqueousExtract->PetroleumExtraction DiscardOrganic1 Discard Organic Layer PetroleumExtraction->DiscardOrganic1 Non-polar impurities AdjustpH Adjust to pH 9 with Ammonia PetroleumExtraction->AdjustpH Aqueous Layer ChloroformExtraction Extract with Chloroform AdjustpH->ChloroformExtraction CombineOrganic Combine Chloroform Fractions ChloroformExtraction->CombineOrganic Alkaloid-rich organic layer Evaporate Evaporate Solvent CombineOrganic->Evaporate End Crude Alkaloid Extract Evaporate->End

Caption: Workflow for the acid-base extraction of alkaloids from plant material.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a High-Performance Liquid Chromatography method with UV detection. Note that the chromatographic conditions provided are based on methods for similar compounds and may require optimization for this compound.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 10 mM potassium dihydrogen phosphate)

  • Orthophosphoric acid or potassium hydroxide (B78521) for pH adjustment

  • Syringe filters (0.45 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 36.5:63.5 v/v) with the pH of the buffer adjusted to 7.2.[1] Isocratic elution is often suitable.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: A preliminary scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax). For related compounds, detection is often performed around 200-210 nm.

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the crude alkaloid extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Diagram of the HPLC Analysis Workflow:

PrepStandards Prepare this compound Standard Solutions Filter Filter Samples and Standards (0.45 µm) PrepStandards->Filter PrepSamples Prepare Sample Solutions (from extract) PrepSamples->Filter HPLC HPLC Analysis (C18 Column, UV Detection) Filter->HPLC Calibration Construct Calibration Curve (Peak Area vs. Concentration) HPLC->Calibration Standard Injections Quantify Quantify this compound in Samples HPLC->Quantify Sample Injections Calibration->Quantify Result Report Concentration Quantify->Result

Caption: General workflow for the quantification of this compound using HPLC-UV.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

For trace-level analysis or analysis in complex matrices, LC-MS/MS is the method of choice. This protocol provides a starting point for developing an LC-MS/MS method.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reversed-phase column suitable for mass spectrometry

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

LC Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Tuning and Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flows, temperature).

    • Determine the precursor ion (e.g., [M+H]⁺) in full scan mode (Q1 scan).

    • Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Select at least two MRM transitions for each analyte (one for quantification and one for confirmation). The specific m/z values will need to be determined experimentally for this compound.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using LC-MS grade solvents.

  • Analysis: Analyze the samples and standards using the optimized LC-MS/MS method in MRM mode.

  • Quantification: Construct a calibration curve using the peak areas of the quantification transition versus the concentration of the standards. Calculate the concentration of this compound in the samples.

Diagram of the LC-MS/MS Method Development Logic:

Infuse Infuse this compound Standard into Mass Spectrometer OptimizeSource Optimize ESI Source Parameters Infuse->OptimizeSource FindPrecursor Identify Precursor Ion ([M+H]⁺ in Q1 Scan) OptimizeSource->FindPrecursor ProductIonScan Perform Product Ion Scan to find Fragments FindPrecursor->ProductIonScan SelectMRM Select MRM Transitions (Quantifier and Qualifier) ProductIonScan->SelectMRM DevelopLC Develop LC Method (Gradient Elution) SelectMRM->DevelopLC Validate Validate the Method (LOD, LOQ, Linearity, etc.) DevelopLC->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: Logical flow for developing a quantitative LC-MS/MS method for this compound.

Method Validation

Any analytical method developed for the quantification of this compound should be validated according to international guidelines (e.g., ICH guidelines) to ensure its reliability. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

References

Application Notes and Protocols for the Analysis of Solanocapsine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine is a toxic steroidal alkaloid found in plants of the Solanum genus, most notably in Solanum pseudocapsicum (Jerusalem cherry).[1][2] Its chemical formula is C₂₇H₄₆N₂O₂ with a molecular weight of approximately 430.68 g/mol .[3] The presence and concentration of this compound are of interest to researchers in toxicology, pharmacology, and natural product chemistry due to its potential biological activities and toxicity.[4] Accurate and robust analytical methods are essential for the quantification and characterization of this compound in plant extracts and other matrices.

This document provides detailed protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). While validated methods specifically for this compound are not widely published, the following protocols have been developed based on established methods for structurally similar steroidal alkaloids found in the Solanum genus.

Part 1: Extraction and Sample Preparation Protocol

A reliable extraction is critical for the accurate quantification of this compound. The following protocol is a generalized procedure for extracting steroidal alkaloids from plant material, particularly the berries of S. pseudocapsicum.

Experimental Protocol: Alkaloid Extraction
  • Sample Collection and Preparation :

    • Collect fresh plant material (e.g., berries, leaves) of Solanum pseudocapsicum.

    • Dry the material in an oven at a controlled temperature (typically 40-50°C) to a constant weight to prevent enzymatic degradation.

    • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Solvent Extraction :

    • Accurately weigh approximately 1-5 g of the dried powder into a flask.

    • Add an extraction solvent. A common method involves using a slightly acidified aqueous solution to protonate the alkaloid nitrogens, followed by extraction with an organic solvent. A typical starting point is 5% acetic acid in water or an ethanol/water mixture.

    • Macerate or sonicate the sample for 30-60 minutes to ensure efficient extraction. For exhaustive extraction, this process can be repeated three times.

  • Acid-Base Partitioning for Purification :

    • Combine the filtered extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude extract in a 5% acetic acid solution.

    • Wash the acidic solution with a nonpolar solvent like hexane (B92381) to remove fats and other lipophilic compounds. Discard the hexane layer.

    • Adjust the pH of the aqueous layer to be alkaline (pH 9-11) using ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified solution using a solvent such as chloroform (B151607) or dichloromethane. Repeat this extraction three times.

    • Combine the organic layers, wash with distilled water, and then dry over anhydrous sodium sulfate.

  • Final Sample Preparation :

    • Evaporate the dried organic solvent to dryness.

    • Reconstitute the final alkaloid-rich extract in a known volume of the initial mobile phase (e.g., methanol (B129727) or acetonitrile/water mixture).

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

This section details a proposed HPLC method with UV detection suitable for the quantification of this compound. The conditions are based on methods validated for similar Solanum alkaloids, such as solasodine.

HPLC Protocol
ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography system with UV/Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Acetonitrile or MethanolB: Ammonium Dihydrogen Phosphate Buffer (e.g., 10 mM, pH adjusted to 2.5-3.0)
Elution Mode Isocratic Elution
Composition Acetonitrile:Buffer (e.g., 60:40 v/v). Optimization may be required.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection Wavelength 205 nm (as steroidal alkaloids without extensive conjugation lack strong chromophores)
Standard Preparation Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For higher sensitivity and selectivity, LC-MS is the preferred method. The following protocol outlines the key parameters for developing an LC-MS method for this compound analysis.

LC-MS Protocol
ParameterRecommended Condition
LC System UHPLC or HPLC system
MS System Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8-3.5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient Elution (A linear gradient from low to high organic phase is recommended for separating the target analyte from matrix components)
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40°C
Injection Volume 1-5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Scan Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120-150°C
Desolvation Gas Flow 600-800 L/hr (Nitrogen)
Desolvation Temp. 350-450°C
Precursor Ion [M+H]⁺ m/z 431.4 (based on MW of 430.7)
Product Ions To be determined by infusion of a standard. Likely fragments would result from the loss of water and cleavages of the ring structures.

Quantitative Data Summary

Since specific, validated quantitative data for this compound analysis by modern chromatographic methods is scarce in the reviewed literature, the following table summarizes typical performance data for the analysis of a closely related Solanum steroidal alkaloid, solasodine , to provide a benchmark for method validation.

Table 1: Method Validation Parameters for Solasodine Analysis (Reference Data)

ParameterValueSource
Linearity Range 2.5 - 60.0 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.13 µg/mL
Limit of Quantification (LOQ) 0.43 µg/mL
Recovery 80.9% - 91.7% (for related glycoalkaloids)[3]

Visualized Workflows and Diagrams

The following diagrams illustrate the key workflows for the analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction & Purification Start Plant Material (S. pseudocapsicum berries) Drying Drying (40-50°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 5% Acetic Acid) Grinding->Extraction Filtration Filtration Extraction->Filtration AcidWash Acid-Base Partitioning (Hexane Wash -> Basify -> Chloroform Extraction) Filtration->AcidWash Evaporation Evaporation to Dryness AcidWash->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtering Syringe Filtration (0.22 µm) Reconstitution->Filtering End Sample for HPLC/LC-MS Filtering->End

Caption: Workflow for Extraction and Purification of this compound.

G cluster_instrument Instrumental Analysis Workflow cluster_lc Liquid Chromatography cluster_detectors Detection Methods Sample Prepared Sample in Vial Autosampler Autosampler Injection Sample->Autosampler LC_Column HPLC Column (C18) Separation Autosampler->LC_Column Detector Detector LC_Column->Detector Mobile_Phase Mobile Phase Pump (Isocratic or Gradient) Mobile_Phase->LC_Column Elution UV_Detector UV/PDA Detector (Quantification) Detector->UV_Detector Option 1 MS_Detector Mass Spectrometer (Identification & High-Sensitivity Quantification) Detector->MS_Detector Option 2 Data_Processing Data Acquisition & Processing (Chromatogram) UV_Detector->Data_Processing MS_Detector->Data_Processing Result Final Report (Concentration) Data_Processing->Result

Caption: Workflow for HPLC and LC-MS Analysis of this compound.

References

Application Notes: Determining Solanocapsine Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solanocapsine, a steroidal alkaloid found in plants of the Solanaceae family, such as Solanum pseudocapsicum, has garnered interest for its potential therapeutic properties, including anticancer activities.[1] Alkaloids from the Solanum genus have demonstrated significant anti-tumor characteristics, primarily by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis) through various molecular pathways.[2][3] Evaluating the cytotoxic potential of compounds like this compound is a critical first step in drug discovery.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[5][6] This document provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Mechanism of Action: Potential Cytotoxic Pathways

While the specific molecular mechanism of this compound is under investigation, related glycoalkaloids from the Solanum family are known to induce apoptosis in cancer cells.[2][7] These compounds often trigger the intrinsic (mitochondrial) apoptosis pathway. This involves modulating the expression of Bcl-2 family proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. This shift in balance leads to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

G Potential Cytotoxic Mechanism of Solanum Alkaloids cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Potential mechanism of this compound-induced apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (or its derivatives like O-methylthis compound)

  • Selected cancer cell line (e.g., HeLa, HepG2, A-549)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • MTT solvent (e.g., sterile PBS or serum-free medium)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-100 mg/mL).[8]

  • Ensure complete dissolution by vortexing or brief sonication.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Seeding
  • Culture the chosen cancer cell line in T-75 flasks with complete medium in a CO₂ incubator.

  • Once cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Dilute the cell suspension to the optimal seeding density. This density should be predetermined to ensure cells are in an exponential growth phase during the experiment and that the absorbance values fall within the linear range of the assay (typically 0.75-1.25 for the untreated control). A common starting point is 5,000-10,000 cells per well.[1]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.[1]

This compound Treatment
  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest drug concentration.

    • Untreated Control (Positive Control): Cells treated with culture medium only.

    • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

MTT Assay Protocol
  • Prepare MTT Reagent : Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] Protect the solution from light and filter-sterilize it. This solution can be stored at 4°C for several weeks.[4]

  • Add MTT : After the treatment incubation period, add 10-20 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[9]

  • Incubate : Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator.[6][9] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilize Formazan :

    • For Adherent Cells : Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[6]

    • For Suspension Cells : Centrifuge the plate to pellet the cells, then carefully remove the supernatant before adding the solubilization solvent.[6]

  • Mix and Read : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure Absorbance : Read the absorbance (Optical Density, OD) of each well using a microplate reader. The optimal wavelength is typically between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength of >650 nm can be used to subtract background noise.

MTT_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24h) Allow cell attachment A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (10-20 µL/well) D->E F 6. Incubation (2-4h) Formazan crystal formation E->F G 7. Solubilize Crystals (Add 100-150 µL DMSO) F->G H 8. Measure Absorbance (OD at 570 nm) G->H I 9. Data Analysis (% Viability, IC50) H->I

Workflow for determining cytotoxicity with the MTT assay.

Data Presentation and Analysis

Calculation of Cell Viability

The data should be processed by first subtracting the average absorbance of the blank (medium only) wells from all other readings. The percentage of cell viability is then calculated relative to the untreated control cells.

The formula is: % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100 [10]

Data Tables

Raw absorbance data and calculated viability should be organized into tables for clarity.

Table 1: Example Raw Absorbance Data (OD at 570 nm) after 48h Treatment

This compound (µM)Replicate 1Replicate 2Replicate 3Average OD
0 (Untreated)1.1521.1881.1701.170
0 (Vehicle - 0.1% DMSO)1.1451.1651.1801.163
11.0211.0551.0381.038
50.8540.8800.8620.865
100.6120.5980.6250.612
250.3400.3550.3380.344
500.1880.1950.1910.191
1000.1050.1100.1020.106
Blank (Medium Only)0.0950.0980.0960.096

Table 2: Calculated Cell Viability and IC50 Value

This compound (µM)Average Corrected OD% Cell ViabilityStandard Deviation
0 (Untreated)1.074100.0%1.8%
10.94287.7%1.7%
50.76971.6%1.5%
100.51648.0%1.4%
250.24823.1%1.0%
500.0958.8%0.4%
1000.0100.9%0.4%
IC50 Value (µM) -~9.5 µM -
Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit cell viability by 50%. It is determined by plotting a dose-response curve with the concentration of this compound on the x-axis (log scale) and the corresponding percentage of cell viability on the y-axis. The IC50 value can then be calculated from the resulting sigmoidal curve using non-linear regression analysis in software like GraphPad Prism or by using a linear equation derived from the two data points that bracket the 50% viability mark.[11]

References

Application of Sulforhodamine B (SRB) Assay in Solanocapsine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus, has demonstrated significant potential as an anti-cancer agent. Its cytotoxic and anti-proliferative effects against various cancer cell lines are of considerable interest in oncological research and drug development. The Sulforhodamine B (SRB) assay is a robust, sensitive, and reliable colorimetric method for assessing cytotoxicity by measuring the total protein content of adherent cells. This document provides detailed application notes and protocols for utilizing the SRB assay to evaluate the in vitro cytotoxic activity of this compound.

The principle of the SRB assay is based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which in turn correlates with the number of viable cells.[1][2] This assay is a valuable tool for high-throughput screening of potential cytotoxic agents like this compound.

Application Notes

The SRB assay is particularly well-suited for this compound research due to its numerous advantages:

  • High Sensitivity and Reproducibility: The assay can detect the cytotoxic effects of this compound over a wide range of concentrations with high reproducibility.

  • Stable End-Point: Once the cells are fixed and stained, the resulting plate can be stored for an extended period before reading, offering experimental flexibility.[3]

  • Cost-Effective and Simple: The reagents and equipment required for the SRB assay are relatively inexpensive and the protocol is straightforward.[4]

  • Independence from Metabolic Activity: Unlike tetrazolium-based assays (e.g., MTT), the SRB assay measures total protein content and is not dependent on the metabolic activity of the cells, which can be influenced by certain compounds.[2][5]

When investigating the effects of this compound, the SRB assay can be effectively employed to:

  • Determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Screen for synergistic or antagonistic effects when this compound is used in combination with other chemotherapeutic agents.

  • Assess the dose-dependent and time-dependent cytotoxic effects of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the SRB assay to determine the cytotoxicity of this compound.

Materials
  • This compound (of desired purity)

  • Appropriate cancer cell lines (e.g., HepG2, HeLa, MCF-7)[6][7]

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 510-565 nm)[1][4]

Protocol
  • Cell Plating:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in a volume of 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Include appropriate controls: a vehicle control (medium with the same concentration of the solvent used for this compound) and a positive control (a known cytotoxic drug).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • Cell Fixation:

    • Following the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without aspirating the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[8]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.

    • Allow the plates to air dry completely at room temperature.[1][9]

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye:

    • Quickly wash the wells four to five times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.[1][10]

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[1]

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength between 510 nm and 565 nm using a microplate reader.[1][4]

Data Analysis
  • Subtract the background absorbance (from wells containing medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Data Presentation

The cytotoxic effects of this compound on various cancer cell lines, as determined by the SRB assay, can be summarized for clear comparison.

Cell LineCancer TypeIC50 of this compound (µg/mL)Reference
HepG2Hepatocellular Carcinoma7.89 (ethyl acetate (B1210297) fraction)[6]
HepG2Hepatocellular Carcinoma9.60[11]
HeLaCervical Cancer> 7.89 (less potent than on HepG2)[6]
B16F10Murine Melanoma> 18.23 (for solamargine (B1681910), a related compound)[11]
HT29Colon Carcinoma> 18.23 (for solamargine)[11]
MCF-7Breast Adenocarcinoma> 18.23 (for solamargine)[11]

Note: The presented IC50 values are for this compound or closely related glycoalkaloids from Solanum species and may vary depending on the specific experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Fixation and Staining cluster_acq Data Acquisition cell_culture 1. Culture Adherent Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_attach 3. Incubate for 24h for Attachment cell_seeding->incubation_attach add_this compound 4. Add this compound Dilutions incubation_attach->add_this compound incubation_treat 5. Incubate for 48-72h add_this compound->incubation_treat fixation 6. Fix with Cold TCA incubation_treat->fixation wash1 7. Wash with 1% Acetic Acid fixation->wash1 staining 8. Stain with SRB wash1->staining wash2 9. Wash with 1% Acetic Acid staining->wash2 solubilize 10. Solubilize Bound Dye wash2->solubilize read_absorbance 11. Measure Absorbance (510-565 nm) solubilize->read_absorbance data_analysis 12. Analyze Data (Calculate IC50) read_absorbance->data_analysis

Caption: Experimental workflow of the Sulforhodamine B (SRB) assay for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways.[12][13] A simplified representation of these pathways is illustrated below.

Apoptosis_Pathway cluster_ros ROS-Mediated Pathway cluster_mito Mitochondrial Pathway cluster_cycle Cell Cycle Arrest This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Cyclins_CDKs ↓ Cyclins (D1, E1) ↓ CDKs (2, 4, 6) This compound->Cyclins_CDKs ASK1 ↑ ASK1 ROS->ASK1 JNK_p38 ↑ JNK/p38 MAPK ASK1->JNK_p38 Casp3 ↑ Caspase-3 (Executioner Caspase) JNK_p38->Casp3 Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 ↑ Caspase-9 Mito->Casp9 Casp9->Casp3 G0_G1 G0/G1 Phase Arrest Cyclins_CDKs->G0_G1 Apoptosis Apoptosis G0_G1->Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathways of this compound-induced apoptosis and cell cycle arrest in cancer cells.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of Solanocapsine, a steroidal alkaloid, using established in vitro assays. The protocols detailed below are based on methodologies commonly applied to analogous compounds from the Solanum genus and are designed for use in a standard cell culture and molecular biology laboratory.

Overview of In Vitro Anti-inflammatory Evaluation

The assessment of this compound's anti-inflammatory properties in vitro typically involves the use of immune cells, most commonly macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The ability of this compound to modulate the production of key inflammatory mediators and regulate crucial signaling pathways is then quantified.

A typical experimental workflow for evaluating the anti-inflammatory effects of a test compound like this compound is illustrated below.

G cluster_0 Cell Culture & Stimulation cluster_1 Measurement of Inflammatory Mediators cluster_2 Mechanism of Action Studies A RAW264.7 or THP-1 Macrophage Culture B Pre-treatment with this compound A->B C Inflammatory Stimulation (e.g., LPS) B->C D Nitric Oxide (NO) Assay (Griess Assay) C->D E Prostaglandin (B15479496) E2 (PGE2) Assay (ELISA) C->E F Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β) (ELISA or qRT-PCR) C->F G Western Blot Analysis (iNOS, COX-2, p-IκBα) C->G H NF-κB Activation Assay (Luciferase Reporter or Nuclear Translocation) C->H I MAPK Pathway Analysis (p-ERK, p-JNK, p-p38) C->I

Experimental workflow for in vitro anti-inflammatory assessment.

Key In Vitro Assays for Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like LPS. The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated using sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification

Principle: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are potent pro-inflammatory cytokines that play a central role in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants. A decrease in the secretion of these cytokines by this compound-treated cells suggests anti-inflammatory effects.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the supernatant for analysis.

  • ELISA:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curves. Determine the percentage inhibition of each cytokine by this compound.

Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation and pain. The effect of this compound on the COX-2 pathway can be assessed by measuring PGE2 levels in the cell culture supernatant using an ELISA or by directly measuring COX-2 enzyme activity.

Protocol (PGE2 ELISA):

  • Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant as described in the Pro-inflammatory Cytokine Quantification protocol.

  • PGE2 ELISA:

    • Use a commercial PGE2 ELISA kit to quantify the concentration of PGE2 in the supernatants, following the manufacturer's protocol.

  • Data Analysis: Calculate the PGE2 concentration from the standard curve and determine the percentage inhibition by this compound.

Protocol (COX-2 Activity Assay):

  • Enzyme and Compound Preparation: Use a commercial COX-2 inhibitor screening kit. Prepare human recombinant COX-2 enzyme and the test compound, this compound, at various concentrations.[1]

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with this compound or a control inhibitor (e.g., celecoxib) for a specified time at room temperature.[2][3]

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[2]

    • The assay measures the product of the COX-2 reaction, often through a fluorometric or colorimetric method.[1]

  • Data Analysis: Measure the fluorescence or absorbance and calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value.

Investigation of the Mechanism of Action: NF-κB Signaling Pathway

Principle: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[4] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Investigating the effect of this compound on this pathway can provide insight into its mechanism of action.[5][6]

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition?

Simplified NF-κB signaling pathway and potential target for this compound.

Protocol (Western Blot for IκBα Phosphorylation):

  • Cell Culture and Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (100 ng/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-IκBα levels to total IκBα or the loading control. A decrease in p-IκBα in this compound-treated cells indicates inhibition of the NF-κB pathway.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

Concentration (µM)NO Production Inhibition (%)PGE2 Production Inhibition (%)TNF-α Secretion Inhibition (%)IL-6 Secretion Inhibition (%)IL-1β Secretion Inhibition (%)
1
5
10
25
50
Positive Control
(Compound & Conc.)

Table 2: IC50 Values of this compound on Inflammatory Markers

ParameterIC50 (µM)
NO Production
PGE2 Production
TNF-α Secretion
IL-6 Secretion
IL-1β Secretion
COX-2 Enzyme Activity

Note: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.[7] The concentrations of this compound used should be sub-cytotoxic.

References

Application Notes and Protocols for Developing Animal Models for Solanocapsine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from Solanum pseudocapsicum, has garnered significant interest for its potential therapeutic applications. Belonging to the same family as other bioactive alkaloids like solamargine (B1681910) and solasodine (B1681914), this compound is being investigated for its anticancer and anti-inflammatory properties.[1] The development of robust and reproducible animal models is a critical step in the preclinical evaluation of this compound's efficacy and safety. These models are indispensable for understanding its mechanism of action, determining effective dosing regimens, and identifying potential toxicities before advancing to clinical trials.

This document provides detailed application notes and experimental protocols for establishing animal models to study the anticancer and anti-inflammatory efficacy of this compound. Given the limited specific in vivo data on this compound, the protocols and data presented are based on established methodologies and findings from studies on structurally related and well-researched Solanum alkaloids, such as solamargine and solasodine. These compounds serve as valuable surrogates to guide the initial study design for this compound.

The proposed mechanisms of action for these related alkaloids often involve the modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are central to cancer progression and inflammatory responses.[2][3] Therefore, the animal models detailed herein are designed to provide a framework for assessing the therapeutic potential of this compound in relevant disease contexts.

Data Presentation: Efficacy of Related Solanum Alkaloids in Animal Models

The following tables summarize quantitative data from in vivo studies on solamargine and solasodine, which can be used as a reference for designing and evaluating this compound efficacy studies.

Table 1: Summary of In Vivo Anticancer Efficacy of Solamargine

Animal ModelCancer TypeCompoundDosageAdministration RouteKey FindingsReference
Syngeneic C57BL/6 MiceMelanoma (B16F10 cells)Solamargine5 or 10 mg/kg/day for 5 daysSubcutaneousDecreased tumor size and frequency of mitoses. No apparent systemic toxicity, nephrotoxicity, or genotoxicity.
Xenograft Nude MiceGastric Cancer (SGC-7901 cells)Solamargine10 mg/kgIntraperitonealSignificantly suppressed tumor growth and induced apoptosis in tumor tissue.[2]
Xenograft Nude MicePancreatic Cancer (SW1990 cells)Solasodine50 mg/kgIntraperitonealSuperior efficacy in inhibiting tumor growth compared to cyclophosphamide, with lower toxicity.

Table 2: Summary of In Vivo Anti-inflammatory Efficacy of Solasodine

Animal ModelInflammation ModelCompoundDosageAdministration RouteKey FindingsReference
Wistar RatsCarrageenan-induced paw edemaSolasodine5, 30, and 75 mg/kgIntraperitonealDose-dependent reduction in paw edema, with 75 mg/kg showing similar efficacy to indomethacin (B1671933) (10 mg/kg).[4]
Wistar RatsArachidonic acid-induced paw edemaSolasodine75 mg/kgIntraperitonealInhibition of paw edema, suggesting inhibition of cyclooxygenase and 5-lipoxygenase pathways.[4]
MiceTPA-induced ear inflammationSolasodineTopical applicationTopicalSignificant inhibition of ear inflammation.[5]
Wistar RatsAdjuvant-induced arthritisSolasodine75 mg/kgIntraperitonealSignificant inhibition of paw edema in a chronic inflammation model.[4]

Signaling Pathways

The anticancer and anti-inflammatory effects of Solanum alkaloids are believed to be mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.

anticancer_pathway Solanum_Alkaloids Solanum Alkaloids (e.g., Solamargine, Solasodine) PI3K PI3K Solanum_Alkaloids->PI3K Inhibits MAPK MAPK (ERK1/2) Solanum_Alkaloids->MAPK Inhibits Apoptosis Apoptosis Solanum_Alkaloids->Apoptosis Induces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation NFkB->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation Metastasis Invasion & Metastasis NFkB->Metastasis MAPK->NFkB

Anticancer Signaling Pathways of Solanum Alkaloids.

Experimental Protocols

Anticancer Efficacy Study: Xenograft Mouse Model

This protocol describes the induction of a solid tumor using a human cancer cell line in immunodeficient mice to evaluate the anticancer efficacy of this compound.

Materials:

  • Human cancer cell lines (e.g., B16F10 melanoma, SGC-7901 gastric cancer)

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)

  • Positive control drug (e.g., cisplatin, 5-fluorouracil)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

Workflow:

xenograft_workflow A 1. Cell Culture (Human cancer cell line) B 2. Cell Harvest & Preparation (Trypsinization, resuspend in PBS/Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection into flank of mice) B->C D 4. Tumor Growth (Monitor until tumors reach ~100 mm³) C->D E 5. Randomization & Treatment (Group animals and start dosing) D->E F 6. Monitoring (Tumor volume, body weight, clinical signs) E->F G 7. Endpoint (Euthanasia, tumor excision, and analysis) F->G

Xenograft Model Experimental Workflow.

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation for Implantation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Start measuring the tumor volume every 2-3 days using calipers once the tumors become palpable. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment: Once the average tumor volume reaches approximately 100-150 mm³, randomly divide the mice into the following groups (n=8-10 mice/group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o. or i.p.)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., cisplatin, 5 mg/kg, i.p., once a week)

  • Dosing and Monitoring: Administer the treatments daily (or as determined by pharmacokinetic studies) for a period of 14-21 days. Record tumor volume and body weight every 2-3 days. Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weight. A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for signaling pathway proteins).

Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema Model

This acute inflammation model is widely used to screen for anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (purity >95%)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Syringes and needles (26 gauge)

Workflow:

edema_workflow A 1. Animal Acclimatization & Fasting (Acclimatize for 1 week, fast overnight) B 2. Grouping & Pre-treatment (Administer vehicle, this compound, or positive control) A->B C 3. Baseline Paw Volume Measurement (Measure initial paw volume using plethysmometer) B->C D 4. Induction of Inflammation (Inject carrageenan into the sub-plantar region) C->D E 5. Post-Induction Paw Volume Measurement (Measure paw volume at 1, 2, 3, 4, and 5 hours) D->E F 6. Data Analysis (Calculate % inhibition of edema) E->F

Paw Edema Model Experimental Workflow.

Procedure:

  • Animal Preparation: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Treatment: Randomly divide the rats into the following groups (n=6-8 rats/group):

    • Group 1: Vehicle control (e.g., saline, p.o. or i.p.)

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: One hour after treatment administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Toxicology and Safety Precautions

Preliminary toxicological data for this compound is limited. However, based on related Solanum alkaloids, the following should be considered:

  • Acute Toxicity: The oral LD50 of solasodine in rats has been reported to be 2000 mg/kg, while the intraperitoneal LD50 is 1500 mg/kg.[5] For extracts of Solanum incanum, the oral LD50 in mice was found to be 3808 mg/kg for aqueous extracts and >5000 mg/kg for ethanol (B145695) extracts.[1][6] An acute toxicity study should be performed for this compound to determine its LD50 and guide dose selection for efficacy studies.

  • Safety Precautions: Researchers handling this compound powder should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Disclaimer: The protocols and data presented in these application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental needs and in compliance with all applicable regulations and institutional guidelines. A thorough literature review and preliminary dose-ranging studies are highly recommended before initiating full-scale efficacy studies with this compound.

References

Application Notes and Protocols: Solanocapsine as a Potential Positive Control in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of neurodegenerative diseases, positive controls are indispensable for validating experimental models and ensuring the reliability of screening assays. A positive control is a compound or treatment known to induce a specific, measurable effect that is characteristic of the disease being modeled. This allows researchers to confirm that their experimental system is responsive and capable of detecting the changes they aim to investigate.

Solanocapsine, a steroidal alkaloid isolated from plants of the Solanum genus, has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][2] Its ability to inhibit AChE, an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine, makes it a relevant compound for research in Alzheimer's disease, where cholinergic dysfunction is a key pathological feature. While its role as an AChE inhibitor is established, its broader application as a positive control for other neurodegenerative hallmarks such as apoptosis, autophagy dysregulation, and neuroinflammation is an area of ongoing investigation.

These application notes provide protocols for using established positive controls for key neurodegenerative processes and discuss the potential application of this compound in these contexts.

Data Presentation: Quantitative Overview of Positive Controls

The following tables summarize key quantitative data for this compound and standard positive controls used in neurodegenerative disease models.

CompoundTarget/MechanismCell Line/SystemIC50/Effective ConcentrationReference
This compound Derivative (Compound 8) Acetylcholinesterase (eeAChE)Electric Eel8.51 µM[1]
Donepezil Acetylcholinesterase (AChE)In vitro assay3.90 ± 0.72 µg/mL[3]
Staurosporine (B1682477) Apoptosis Induction (Protein Kinase Inhibitor)Murine Cortical Neurons30-100 nM[4]
Rapamycin (B549165) Autophagy Induction (mTOR Inhibitor)Primary Neuronal Cells200 nM[5]
Lipopolysaccharide (LPS) Neuroinflammation (TLR4 Agonist)MicrogliaVaries (stimulant)[6][7]

Section 1: Acetylcholinesterase Inhibition

Application Note

This compound and its derivatives have demonstrated inhibitory activity against acetylcholinesterase, making them suitable as a positive control in assays screening for novel AChE inhibitors for conditions like Alzheimer's disease.[1][2] The use of a known inhibitor like this compound helps to validate the assay's sensitivity and accuracy.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard colorimetric methods for measuring AChE activity.[8][9]

Materials:

  • 96-well microplate

  • Spectrophotometer (412 nm)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (or derivative) stock solution

  • Test compounds

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to all wells.

    • Add 20 µL of the this compound solution (positive control) or test compound to respective wells.

    • Add 20 µL of the AChE enzyme solution to all wells except the blank.

    • Add 20 µL of buffer to the blank wells.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 140 µL of a freshly prepared mixture of ATCI and DTNB to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for the test compounds relative to the control (enzyme activity without inhibitor).

    • Calculate the IC50 value for this compound and the test compounds.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, ATCI, DTNB) plate Prepare 96-well Plate reagents->plate add_compounds Add this compound/ Test Compounds plate->add_compounds add_enzyme Add AChE Enzyme add_compounds->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate add_substrate Add ATCI/DTNB incubate->add_substrate read_absorbance Read Absorbance (412 nm) add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Workflow for the in vitro acetylcholinesterase inhibition assay.

Section 2: Neuronal Apoptosis

Application Note

Neuronal apoptosis, or programmed cell death, is a common feature of many neurodegenerative diseases. Staurosporine, a potent protein kinase inhibitor, is widely used as a positive control to induce apoptosis in neuronal cell cultures.[4][10] While there is no direct evidence of this compound inducing apoptosis, its characterization as a steroidal alkaloid suggests it may have cytotoxic effects at high concentrations. Researchers could empirically determine an optimal concentration of this compound to induce an apoptotic phenotype, which could then be used as a positive control in specific experimental contexts.

Experimental Protocol: Induction of Apoptosis and TUNEL Staining

This protocol describes the use of staurosporine to induce apoptosis and its detection using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[11][12][13][14]

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells)

  • Staurosporine stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at an appropriate density on coverslips or in a multi-well plate.

    • Treat cells with staurosporine (e.g., 100 nM) for a predetermined time (e.g., 6-24 hours) to induce apoptosis. Include an untreated control.

  • Fixation:

    • Remove the culture medium and wash the cells gently with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.

  • Counterstaining and Imaging:

    • Wash the cells and counterstain with DAPI to visualize all cell nuclei.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope, capturing both the TUNEL-positive (apoptotic) and DAPI-stained nuclei.

Apoptosis_Signaling Staurosporine Staurosporine PKC Protein Kinase C (PKC) and other kinases Staurosporine->PKC inhibits Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) PKC->Bcl2_family regulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis (DNA fragmentation, chromatin condensation) Caspase3->Apoptosis

Signaling pathway of staurosporine-induced apoptosis.

Section 3: Autophagy Modulation

Application Note

Autophagy is a cellular degradation process that is often dysregulated in neurodegenerative diseases. Rapamycin, an inhibitor of the mTOR pathway, is a standard positive control for inducing autophagy.[5][15][16][17][18] There is currently no published evidence to suggest that this compound modulates autophagy. However, as a steroidal alkaloid, it could potentially influence cellular stress pathways that intersect with autophagy. To explore this, researchers could treat neuronal cells with varying concentrations of this compound and measure autophagic flux.

Experimental Protocol: Measurement of Autophagic Flux by LC3-II Western Blot

This protocol details the use of rapamycin to induce autophagy and the measurement of autophagic flux by monitoring the conversion of LC3-I to LC3-II.[19][20][21]

Materials:

  • Neuronal cell culture

  • Rapamycin stock solution

  • Lysosomal inhibitors (e.g., chloroquine (B1663885) or bafilomycin A1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against LC3

  • Loading control antibody (e.g., actin or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Treat neuronal cells with rapamycin (e.g., 200 nM) for a specified duration (e.g., 6-24 hours).

    • For autophagic flux measurement, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the rapamycin treatment.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-LC3 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip and re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Normalize the LC3-II levels to the loading control.

    • Autophagic flux is determined by the difference in LC3-II accumulation between samples with and without the lysosomal inhibitor.

Autophagy_Induction_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex activates Autophagosome_formation Autophagosome Formation Beclin1_complex->Autophagosome_formation LC3I LC3-I Autophagosome_maturation Autophagosome Maturation & Fusion with Lysosome Autophagosome_formation->Autophagosome_maturation LC3II LC3-II LC3I->LC3II conjugation to PE LC3II->Autophagosome_formation incorporation

Signaling pathway of rapamycin-induced autophagy.

Section 4: Neuroinflammation

Application Note

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key component of neurodegenerative disease pathology. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is commonly used to induce a neuroinflammatory state in vitro and in vivo.[22][23] While the direct effects of this compound on neuroinflammation are not well-documented, some steroidal alkaloids have been shown to possess anti-inflammatory properties. Therefore, it is more likely that this compound could be investigated as a potential anti-inflammatory agent rather than a positive control for inducing inflammation. However, to establish a baseline inflammatory response for such studies, LPS is the standard positive control.

Experimental Protocol: Induction of Microglial Activation and Cytokine Measurement

This protocol outlines the use of LPS to activate microglia and the subsequent measurement of pro-inflammatory cytokine release.[6][24][25][26][27]

Materials:

  • Microglial cell culture (e.g., BV-2 or primary microglia)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Microglial Activation:

    • Plate microglial cells and allow them to adhere.

    • Treat the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response. Include an untreated control.

  • Supernatant Collection:

    • Collect the cell culture supernatant, which will contain the secreted cytokines.

    • Centrifuge the supernatant to remove any cellular debris.

  • Cytokine Measurement by ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody for the cytokine of interest.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve and determine the concentration of the cytokine in each sample.

Neuroinflammation_Workflow cluster_activation Microglial Activation cluster_measurement Cytokine Measurement cluster_analysis Data Analysis treat_lps Treat Microglia with LPS incubate Incubate (6-24h) treat_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Perform ELISA for TNF-α, IL-6, IL-1β collect_supernatant->run_elisa read_plate Read Plate run_elisa->read_plate calc_concentration Calculate Cytokine Concentration read_plate->calc_concentration

Workflow for inducing and measuring neuroinflammation in microglia.

Conclusion

This compound is a valuable tool compound for neurodegenerative disease research, particularly as a positive control for acetylcholinesterase inhibition. Its potential to serve as a positive control for other key pathological mechanisms, such as apoptosis, autophagy, and neuroinflammation, remains to be thoroughly investigated. The protocols provided herein offer a framework for utilizing established positive controls to validate experimental models of neurodegeneration. Furthermore, they can be adapted to explore the multifaceted effects of compounds like this compound, thereby expanding our understanding of their therapeutic and research potential. It is recommended that researchers empirically determine the optimal conditions for using this compound in their specific experimental systems.

References

Application Notes and Protocols for the Synthesis of Solanocapsine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid primarily isolated from plants of the Solanum genus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant biological activities, most notably as inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathogenesis of Alzheimer's disease. This document provides detailed protocols for the synthesis of various this compound derivatives and the evaluation of their AChE inhibitory activity, based on established methodologies.

Data Presentation

The following table summarizes the acetylcholinesterase (AChE) inhibitory activity of this compound and its synthesized derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundDerivative TypeIC50 (µM) vs. AChE
1 This compound3.22
2 N-Acetylthis compound> 50
3 N-Benzylthis compound15.4
4 3-Keto-solanocapsine8.51
5 Imine of 3-Keto-solanocapsine25.3
6 N-Salicylidene-solanocapsine7.8
7 N-(4-Nitrobenzylidene)-solanocapsine12.1

Experimental Protocols

General Synthesis Procedures

Materials:

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of N-Acetylthis compound (Compound 2)
  • Reaction Setup: Dissolve this compound (100 mg, 1 eq) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Acetylation: Add acetic anhydride (2 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Synthesis of N-Benzylthis compound (Compound 3)
  • Reaction Setup: To a solution of this compound (100 mg, 1 eq) in ethanol (10 mL), add potassium carbonate (2 eq).

  • Alkylation: Add benzyl bromide (1.2 eq) and reflux the mixture for 8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (DCM:Methanol, 9:1).

  • Work-up: After cooling to room temperature, filter the reaction mixture and evaporate the solvent. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the residue by silica gel column chromatography (EtOAc:Hexane gradient).

Protocol 3: Synthesis of 3-Keto-solanocapsine (Compound 4)
  • Reaction Setup: Dissolve this compound (100 mg, 1 eq) in acetone (B3395972) (10 mL) in a flask cooled in an ice bath.

  • Oxidation: Add Jones' reagent dropwise with stirring until a persistent orange color is observed.

  • Reaction Monitoring: Monitor the reaction by TLC (EtOAc:Hexane, 1:1).

  • Work-up: Quench the reaction by adding isopropanol (B130326) until the orange color disappears. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (EtOAc:Hexane gradient).

Protocol 4: Synthesis of Imine of 3-Keto-solanocapsine (Compound 5)
  • Reaction Setup: Dissolve 3-Keto-solanocapsine (50 mg, 1 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (5 mL).

  • Imine Formation: Add a few drops of pyridine and reflux the mixture for 4 hours.

  • Reaction Monitoring: Monitor by TLC (EtOAc:Hexane, 1:1).

  • Work-up: Cool the reaction mixture and evaporate the solvent. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate and purify the product by silica gel column chromatography.

Protocol 5: Synthesis of N-Salicylidene-solanocapsine (Compound 6) and N-(4-Nitrobenzylidene)-solanocapsine (Compound 7)
  • Reaction Setup: Dissolve this compound (100 mg, 1 eq) in absolute ethanol (10 mL).

  • Schiff Base Formation: Add the corresponding aldehyde (salicylaldehyde or 4-nitrobenzaldehyde, 1.2 eq) and a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 6 hours.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Synthesized this compound derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 25 µL of 15 mM ATCI solution.

    • Add 125 µL of 3 mM DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

    • The rate of the reaction is determined by the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Synthetic Workflow for this compound Derivatives

G This compound This compound N_Acetyl N-Acetylthis compound (Compound 2) This compound->N_Acetyl Acetic Anhydride, Pyridine N_Benzyl N-Benzylthis compound (Compound 3) This compound->N_Benzyl Benzyl Bromide, K2CO3 Keto 3-Keto-solanocapsine (Compound 4) This compound->Keto Jones' Reagent Schiff_Salicyl N-Salicylidene-solanocapsine (Compound 6) This compound->Schiff_Salicyl Salicylaldehyde, Acetic Acid Schiff_Nitro N-(4-Nitrobenzylidene)- This compound (Compound 7) This compound->Schiff_Nitro 4-Nitrobenzaldehyde, Acetic Acid Imine Imine of 3-Keto-solanocapsine (Compound 5) Keto->Imine Hydroxylamine HCl, Pyridine

Caption: Synthetic routes to various this compound derivatives.

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compounds Plate Add reagents and test compounds to 96-well plate Reagents->Plate Incubate Initiate reaction with AChE Plate->Incubate Measure Measure absorbance at 412 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining AChE inhibitory activity.

Proposed Mechanism of AChE Inhibition

G cluster_AChE Acetylcholinesterase Active Site CAS Catalytic Active Site (CAS) Block Blockage of Active Site Gorge CAS->Block PAS Peripheral Anionic Site (PAS) PAS->Block This compound This compound Derivative This compound->CAS Binds to This compound->PAS Interacts with Inhibition Inhibition of ACh Hydrolysis Block->Inhibition

Caption: this compound derivatives likely inhibit AChE by binding to its active sites.

Application Notes and Protocols for Studying Solanocapsine Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus, has emerged as a compound of interest for its potential therapeutic properties, including anticancer activities. This document provides detailed application notes and protocols for utilizing cell culture techniques to investigate the effects of this compound on cancer cells. The methodologies outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution. Furthermore, protocols for investigating the molecular mechanisms, specifically the impact on the PI3K/Akt/mTOR signaling pathway and the expression of Bcl-2 family proteins, are provided.

Data Presentation: Cytotoxicity of O-methylthis compound
Cell LineCell TypeIC50 (µg/mL)
HEp-2Human larynx carcinoma25
HeLaHuman cervical carcinoma50
A-549Human lung carcinoma100
RDHuman rhabdomyosarcoma>1000
VeroNormal monkey kidney cells>1000

Data summarized from in vitro studies on O-methylthis compound.

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer cell lines (e.g., HEp-2, HeLa, A-549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the total DNA content of cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • This compound

  • Cancer cells

  • Cold PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins and PI3K/Akt/mTOR Pathway

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is designed to assess the effect of this compound on the expression of key apoptosis-regulating proteins (Bcl-2 family) and the activation state of proteins in the PI3K/Akt/mTOR signaling pathway (indicated by their phosphorylation status).

Materials:

  • This compound

  • Cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein levels.

Mandatory Visualization

G cluster_0 Experimental Workflow for this compound Effect Analysis start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for studying this compound's effects.

G cluster_1 Proposed this compound-Induced Apoptotic Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) This compound->Bax Up-regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic signals Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Inhibition Bax->Caspase_Activation Activation Caspase_Activation->Apoptosis

Caption: this compound's potential apoptotic signaling.

Application Notes and Protocols for Evaluating Solanocapsine's Effect on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solanocapsine is a steroidal alkaloid primarily isolated from plants of the Solanum genus, such as the Jerusalem cherry (Solanum pseudocapsicum).[1][2] Like other Solanum alkaloids, it has been investigated for a range of biological activities.[3][4] Of particular interest to drug development is its potential as an enzyme inhibitor.[5] Research has highlighted that this compound and its derivatives can act as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] This inhibitory action is significant as it is a key mechanism for symptomatic treatment of neurodegenerative disorders like Alzheimer's disease, where maintaining levels of the neurotransmitter acetylcholine (B1216132) is crucial.[3][8]

These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on AChE and BChE, determining key kinetic parameters, and understanding the mechanism of inhibition.

Principle of Enzyme Kinetic Analysis

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[9] The Michaelis-Menten model is fundamental to understanding these kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[10][11]

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

The effect of an inhibitor like this compound is quantified by determining its impact on these parameters. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be elucidated by observing the changes in Km and Vmax in the presence of the inhibitor.[12] This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]).[13]

Application Note 1: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and kinetic parameters of this compound against acetylcholinesterase.

Principle: This protocol is based on the spectrophotometric method developed by Ellman.[14] Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity.

Experimental Protocol

1. Materials and Reagents:

  • Human recombinant or electric eel Acetylcholinesterase (AChE)

  • This compound (of known purity)

  • Acetylthiocholine iodide (ATCh) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • Buffer: 100 mM sodium phosphate buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.02-0.05 U/mL final concentration).

  • This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Create serial dilutions in buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

  • ATCh Solution: Prepare a stock solution of ATCh (e.g., 10 mM) in the phosphate buffer.

  • DTNB Solution: Prepare a 3 mM solution of DTNB in the phosphate buffer.

3. Assay Procedure (96-well plate format):

  • Add 25 µL of phosphate buffer to the blank wells.

  • Add 25 µL of the various this compound dilutions to the inhibitor wells. For the control (100% activity), add 25 µL of buffer (containing the same final concentration of DMSO as the inhibitor wells).

  • Add 50 µL of the DTNB solution to all wells.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

  • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

4. Data Analysis:

  • Calculate Reaction Velocity (V₀): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the progress curve for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the reaction velocity in the presence of this compound and V_control is the velocity without the inhibitor.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

  • Kinetic Analysis (Determining Inhibition Type):

    • Perform the assay using a range of ATCh concentrations (e.g., 0.1 to 5 times the Km of ATCh).

    • Repeat this for several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the changes in Vmax (y-intercept) and Km (x-intercept) and thereby deduce the type of inhibition.

Application Note 2: Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and kinetic parameters of this compound against butyrylcholinesterase.

Principle: The principle is identical to the AChE assay, but utilizes BChE and its preferred substrate, butyrylthiocholine (B1199683) (BTCh).[7][15] BChE hydrolyzes BTCh to thiocholine, which then reacts with DTNB to produce a measurable color change.

Protocol: The protocol is the same as for the AChE inhibition assay, with the following substitutions:

  • Enzyme: Use human serum or equine serum Butyrylcholinesterase (BChE).

  • Substrate: Use Butyrylthiocholine iodide (BTCh) instead of ATCh.

All other reagents, procedures, and data analysis steps remain the same.

Data Presentation

Quantitative data from these experiments should be summarized for clarity and comparison.

Table 1: Inhibitory Potency of this compound against Cholinesterases

Enzyme IC₅₀ (µM) 95% Confidence Interval
Acetylcholinesterase (AChE) [Insert Value] [Insert Range]

| Butyrylcholinesterase (BChE) | [Insert Value] | [Insert Range] |

Table 2: Kinetic Parameters of AChE in the Presence of this compound

This compound (µM) Vmax (µmol/min/mg) Km (µM) Inhibition Type
0 (Control) [Insert Value] [Insert Value] N/A
[Concentration 1] [Insert Value] [Insert Value] [e.g., Competitive]

| [Concentration 2] | [Insert Value] | [Insert Value] | [e.g., Competitive] |

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, this compound) serial_dil Create this compound Serial Dilutions prep_reagents->serial_dil add_reagents Add Reagents: 1. Inhibitor/Control 2. DTNB 3. Enzyme serial_dil->add_reagents pre_incubate Pre-incubate Plate (15 min @ 37°C) add_reagents->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Measure Absorbance (412 nm) (Kinetic Read for 10-20 min) add_substrate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_lb Generate Lineweaver-Burk Plot calc_rate->plot_lb plot_ic50 Plot Dose-Response Curve & Determine IC₅₀ calc_inhib->plot_ic50 det_kinetics Determine Vmax, Km & Inhibition Type plot_lb->det_kinetics

Caption: Workflow for determining this compound's inhibitory effect on cholinesterase.

Cholinergic Synapse Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release receptor ACh Receptor Signal Transduction ACh->receptor Binds AChE AChE ACh->AChE Hydrolysis This compound This compound This compound->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) at the cholinergic synapse by this compound.

Enzyme Inhibition Mechanisms

G cluster_comp Competitive cluster_noncomp Non-Competitive cluster_uncomp Uncompetitive center_node Enzyme (E) + Substrate (S) comp_node Inhibitor (I) binds to E only center_node->comp_node noncomp_node Inhibitor (I) binds to E or ES complex center_node->noncomp_node uncomp_node Inhibitor (I) binds to ES complex only center_node->uncomp_node comp_effect Km: Increases Vmax: Unchanged comp_node->comp_effect noncomp_effect Km: Unchanged Vmax: Decreases noncomp_node->noncomp_effect uncomp_effect Km: Decreases Vmax: Decreases uncomp_node->uncomp_effect

Caption: Logical relationships of common reversible enzyme inhibition types and their effects on kinetics.

References

Application Notes and Protocols for High-Throughput Screening of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid isolated from plants of the Solanum genus, such as the Jerusalem cherry (Solanum pseudocapsicum), has garnered interest in the scientific community for its potential therapeutic applications.[1][2] Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[3] This inhibitory action suggests its potential in the management of neurodegenerative diseases like Alzheimer's disease.[4] Furthermore, the broader family of Solanum alkaloids has demonstrated a range of biological activities, including anticancer effects, warranting further investigation into the specific properties of this compound.[4][5]

High-throughput screening (HTS) provides a robust platform for the rapid assessment of large compound libraries to identify and characterize novel therapeutic leads.[6] These application notes provide detailed protocols for the high-throughput screening of this compound, focusing on its acetylcholinesterase inhibitory activity and its cytotoxic effects to determine a therapeutic window.

Data Presentation

The following table summarizes the available quantitative data for this compound's biological activity.

CompoundTarget/AssayCell LineIC50 ValueCitation
This compoundAcetylcholinesterase (AChE)Not Applicable (Enzyme Assay)3.22 µM[3][7]
This compoundCytotoxicity (MTT Assay)Human Cancer Cell Lines (e.g., HepG2, HeLa)Data not available in the public domain. General cytotoxicity has been observed for Solanum extracts.[8]

Experimental Protocols

Primary High-Throughput Screening: Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method for a high-throughput, 96- or 384-well plate format to identify and quantify the acetylcholinesterase inhibitory activity of this compound.[9]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations for testing.

  • Assay Plate Preparation:

    • Add 2 µL of each this compound dilution to the appropriate wells of the microplate.

    • Include positive controls (e.g., a known AChE inhibitor like physostigmine) and negative controls (vehicle solvent only).[9]

  • Enzyme Addition: Add 45 µL of AChE solution (pre-diluted in phosphate buffer to a final concentration of 0.1 U/mL) to each well.[9][10]

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between this compound and the enzyme.[10]

  • Reaction Initiation: Add 150 µL of a freshly prepared reaction mixture containing ATCI and DTNB in phosphate buffer to each well.[10]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.[9]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the negative control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration.

Secondary Screening: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on relevant cell lines (e.g., neuroblastoma cell lines like SH-SY5Y for neuroprotective studies, or various cancer cell lines for oncology applications) in a high-throughput format.[11]

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cancer cell lines[12][13][14][15][16]

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[17]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).[17]

  • Incubation: Incubate the plates for 24, 48, or 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.

Mandatory Visualization

HTS_Workflow_for_this compound cluster_primary Primary Screen: AChE Inhibition cluster_secondary Secondary Screen: Cytotoxicity Compound_Prep This compound Serial Dilution Plate_Setup Dispense Compound to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Add Add Acetylcholinesterase (AChE) Plate_Setup->Enzyme_Add Preincubation Incubate (15 min) Enzyme_Add->Preincubation Reaction_Start Add Substrate (ATCI) & DTNB Preincubation->Reaction_Start Readout_1 Kinetic Absorbance Reading (412 nm) Reaction_Start->Readout_1 Data_Analysis_1 Calculate % Inhibition & IC50 Readout_1->Data_Analysis_1 Hit_ID Identify Active Concentrations Data_Analysis_1->Hit_ID Compound_Treatment Treat with this compound Hits Hit_ID->Compound_Treatment Cell_Seeding Seed Cells (e.g., SH-SY5Y) Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Solubilization Add DMSO MTT_Assay->Formazan_Solubilization Readout_2 Absorbance Reading (590 nm) Formazan_Solubilization->Readout_2 Data_Analysis_2 Calculate % Viability & IC50 Readout_2->Data_Analysis_2 Therapeutic_Window Determine Therapeutic Window Data_Analysis_2->Therapeutic_Window

Caption: High-throughput screening workflow for this compound.

Solanocapsine_Signaling_Pathway *Based on studies of related Solanum alkaloids. cluster_AChE Cholinergic Synapse cluster_PI3K_Akt Potential Intracellular Signaling This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition PI3K PI3K This compound->PI3K Potential Inhibition* ACh Acetylcholine AChE->ACh Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Potential mechanism of action of this compound.

References

Application Notes and Protocols: Experimental Design for Elucidating the Mechanism of Action of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solanocapsine is a steroidal alkaloid found in plants of the Solanum genus. While research has identified it as an inhibitor of acetylcholinesterase, its broader mechanism of action, particularly in the context of anticancer activity, remains largely unexplored.[1][2] Other alkaloids from the Solanum family, such as solanine and solamargine, have demonstrated potent anticancer effects by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.[1][3][4][5] This has led to the hypothesis that this compound may possess similar therapeutic potential.

These application notes provide a comprehensive experimental framework to systematically investigate the mechanism of action (MoA) of this compound, with a focus on its potential as an anticancer agent. The protocols herein describe a multi-phased approach, beginning with broad cytotoxicity screening and progressing to detailed molecular and cellular analyses.

Experimental Workflow:

The proposed workflow provides a logical progression from identifying cytotoxic effects to elucidating the underlying molecular mechanisms.

G cluster_0 Phase 1: Initial Screening & Target Validation cluster_1 Phase 2: Cellular Mechanism Analysis cluster_2 Phase 3: Molecular Pathway Elucidation A Cytotoxicity Screening (MTT Assay) B Determine IC50 Values A->B D Apoptosis Assay (Annexin V / PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E C Target Validation (AChE Inhibition Assay) F Western Blot Analysis (Apoptosis & Cell Cycle Proteins) D->F E->F G Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK, NF-κB) F->G

Figure 1: A logical workflow for investigating this compound's mechanism of action.

Phase 1: Cytotoxicity Screening and Target Validation

The initial phase focuses on determining the cytotoxic potential of this compound against a panel of cancer cell lines and validating its known activity against acetylcholinesterase.

Data Presentation: IC50 Values

All quantitative data from the cytotoxicity screening should be summarized in a table for clear comparison of this compound's potency across different cell lines.

Cell LineCancer TypeThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7Breast CancerExperimental ValueExperimental Value
PC-3Prostate CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HepG2Liver CancerExperimental ValueExperimental Value
HCT116Colon CancerExperimental ValueExperimental Value
HEK293Normal (Control)Experimental ValueExperimental Value
Experimental Protocol: MTT Cell Viability Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals by metabolically active cells.[6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol validates the known inhibitory effect of this compound on AChE. The assay measures the activity of AChE by detecting the production of thiocholine, which reacts with DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) to produce a yellow color.[9][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and various concentrations of this compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of this compound solution, 50 µL of DTNB solution, and 25 µL of AChE solution to each well. Include a positive control (e.g., Galantamine) and a negative control (buffer instead of inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of ATCI solution to each well to start the reaction.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Calculate the IC50 value for this compound.

Phase 2: Cellular Mechanism Analysis

Based on the IC50 values obtained, subsequent experiments will use this compound at concentrations around the IC50 to investigate its effect on apoptosis and the cell cycle.

Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[3][11]

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest is a common mechanism for anticancer agents.[12]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours (or store at -20°C).[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution based on DNA content histograms.

Phase 3: Molecular Pathway Elucidation

This final phase aims to identify the specific proteins and signaling pathways modulated by this compound that lead to the observed cellular effects.

Hypothetical Signaling Pathways

Based on the mechanisms of related Solanum alkaloids, this compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways.

G cluster_0 Apoptosis Induction Sol This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Sol->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Sol->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: A hypothetical intrinsic apoptosis pathway modulated by this compound.

G cluster_1 Cell Cycle Regulation cluster_2 Upstream Signaling (Hypothetical) Sol This compound CDK4 CDK4/Cyclin D1 Expression ↓ Sol->CDK4 CDK2 CDK2/Cyclin E Expression ↓ Sol->CDK2 PI3K PI3K Sol->PI3K G1S G1/S Transition Blocked CDK4->G1S CDK2->G1S Akt Akt PI3K->Akt Akt->CDK4 Akt->CDK2

Figure 3: A potential mechanism for this compound-induced cell cycle arrest.

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins. This will validate the hypotheses generated from the cellular assays by examining key proteins in apoptosis and cell cycle pathways.[14][15]

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with this compound as in previous experiments. Lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

By following this structured experimental plan, researchers can systematically dissect the cellular and molecular mechanisms of action of this compound, providing valuable insights into its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Bioavailability Assessment of Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus, has garnered interest for its potential pharmacological activities.[1][2] A critical step in the preclinical development of any potential therapeutic agent is the determination of its pharmacokinetic profile, particularly its bioavailability.[3][4] Bioavailability refers to the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[5] Steroidal alkaloids, in general, are known to have variable and often low oral bioavailability, which can be a significant hurdle in their development as therapeutic agents.[6][7]

These application notes provide a comprehensive framework of protocols for assessing the in vivo bioavailability of this compound in animal models. The methodologies described are based on established pharmacokinetic principles and analytical techniques commonly employed for the study of alkaloids and other natural products.[8][9][10] The protocols cover dose formulation, animal studies for both oral and intravenous administration, and bioanalytical methods for the quantification of this compound in plasma.

Key Considerations for this compound Bioavailability Studies

  • Animal Model Selection: Rodents, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[11]

  • Dose Selection: A preliminary dose-finding and toxicity study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for the pharmacokinetic studies. Given the toxicity of related glycoalkaloids, a cautious approach to dosing is warranted.[12]

  • Absolute Bioavailability: To determine the absolute bioavailability, this compound must be administered via both the intended route of administration (e.g., oral) and an intravenous (IV) route. The IV dose is considered 100% bioavailable and serves as the reference.[4][13]

  • Analytical Method: A sensitive and specific analytical method is crucial for accurately quantifying the low concentrations of this compound expected in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[14][15]

Experimental Protocols

Protocol 1: Dose-Finding and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify potential signs of toxicity.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and monitoring equipment

Procedure:

  • Acclimatize animals for at least one week prior to the study.

  • Divide animals into groups (n=3-5 per group).

  • Prepare a range of this compound doses (e.g., 1, 5, 10, 25, 50 mg/kg) in the oral vehicle. A vehicle-only group will serve as the control.

  • Administer a single oral dose of this compound or vehicle to each animal.

  • Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.

  • Monitor for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

  • Perform macroscopic examination of organs at the end of the study.

  • The MTD is the highest dose that does not cause mortality or significant signs of toxicity. This information will guide dose selection for the pharmacokinetic study.

Protocol 2: In Vivo Pharmacokinetic Study for Absolute Bioavailability

Objective: To determine the absolute oral bioavailability of this compound.

Materials:

  • This compound

  • Vehicle for oral (PO) administration (e.g., 0.5% w/v methylcellulose)

  • Vehicle for intravenous (IV) administration (e.g., saline with a co-solvent like PEG 400 or DMSO, filtered sterile)

  • Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling

  • Oral gavage needles and syringes for IV administration

  • Blood collection tubes (e.g., with K2-EDTA as anticoagulant)

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Acclimatize cannulated rats for at least 48 hours post-surgery.

    • Fast animals overnight (with free access to water) before dosing.

    • Divide animals into two groups: IV administration and PO administration (n=4-6 per group).

    • IV Group: Administer a single IV bolus of this compound (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single oral dose of this compound (e.g., 10-20 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at the following time points:

      • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Place blood samples into anticoagulant tubes, mix gently, and keep on ice.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

Materials:

  • High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • This compound analytical standard.

  • Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another steroidal alkaloid not present in the sample.

  • Acetonitrile (ACN) and methanol (B129727) (MeOH) (LC-MS grade).

  • Formic acid.

  • Rat plasma.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in ACN.

    • Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the IS. These transitions would need to be determined by infusing the pure compounds into the mass spectrometer.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Presentation and Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
C₀ (ng/mL) 250.0 ± 45.8-
Cₘₐₓ (ng/mL) -85.3 ± 15.7
Tₘₐₓ (h) -1.5 ± 0.5
t₁/₂ (h) 4.2 ± 0.85.1 ± 1.1
AUC₀₋t (ng·h/mL) 450.6 ± 78.2380.4 ± 65.9
AUC₀₋inf (ng·h/mL) 480.1 ± 82.3410.5 ± 71.3
Cl (L/h/kg) 2.08 ± 0.36-
Vd (L/kg) 12.3 ± 2.5-

Data are presented as mean ± standard deviation (n=6). These are hypothetical values for illustrative purposes.

Calculation of Absolute Bioavailability (F%)

The absolute oral bioavailability (F%) is calculated using the following formula:

F(%) = [(AUCoral / Doseoral) / (AUCIV / DoseIV)] * 100

Using the hypothetical data from Table 1:

F(%) = [(410.5 / 10) / (480.1 / 1)] * 100 = (41.05 / 480.1) * 100 ≈ 8.5%

Visualizations

Experimental Workflow for Bioavailability Assessment

G cluster_preclinical Preclinical Assessment cluster_pk Pharmacokinetic Study Details cluster_analysis Sample & Data Analysis dose_finding Dose-Finding & Toxicity Study (Oral, Rats) pk_study Pharmacokinetic Study (n=6 rats/group) dose_finding->pk_study Determines safe dose iv_admin Intravenous (IV) Administration (e.g., 1 mg/kg) pk_study->iv_admin po_admin Oral (PO) Administration (e.g., 10 mg/kg) pk_study->po_admin blood_sampling Serial Blood Sampling (0-24h) iv_admin->blood_sampling po_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep lcms_analysis LC-MS/MS Quantification plasma_sep->lcms_analysis pk_params Pharmacokinetic Parameter Calculation lcms_analysis->pk_params bioavailability Absolute Bioavailability (F%) Calculation pk_params->bioavailability

Caption: Workflow for determining the in vivo bioavailability of this compound.

Potential Metabolic Pathway of this compound

While the specific metabolic pathways of this compound are not well-documented, steroidal alkaloids can undergo Phase I and Phase II metabolism.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound p450 CYP450 Enzymes This compound->p450 hydroxylation Hydroxylated Metabolites p450->hydroxylation demethylation Demethylated Metabolites p450->demethylation conjugation Glucuronidation/ Sulfation hydroxylation->conjugation demethylation->conjugation conjugated_metabolites Conjugated Metabolites (More water-soluble) conjugation->conjugated_metabolites excretion Excretion (Urine/Feces) conjugated_metabolites->excretion

Caption: Hypothetical metabolic pathway for this compound in vivo.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of this compound's in vivo bioavailability. Successful execution of these studies will generate critical pharmacokinetic data necessary to inform decisions regarding the potential of this compound as a therapeutic candidate, including dose selection for further efficacy and safety studies, and the potential need for formulation strategies to enhance its oral absorption. It is imperative to note that these protocols are generalized, and optimization of specific parameters, such as LC-MS/MS conditions and dosing, will be necessary.

References

Application Notes and Protocols: Investigating the Anticancer Potential of Solanocapsine and Related Glycoalkaloids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine, a steroidal alkaloid found in plants of the Solanum genus, belongs to a class of compounds known as glycoalkaloids, which have garnered significant interest for their potential therapeutic properties. While direct research on the anticancer effects of this compound in specific cancer cell lines is currently limited in publicly available literature, extensive studies on structurally similar glycoalkaloids, such as Solasonine, Solamargine, and Solanine, provide a strong rationale for investigating this compound's potential in this area. These related compounds have demonstrated potent cytotoxic, pro-apoptotic, and anti-proliferative activities across a range of cancer cell types.

These application notes and protocols are designed to guide researchers in exploring the potential anticancer effects of this compound. The methodologies and data presented are primarily based on published research on the well-studied analogues: Solasonine, Solamargine, and Solanine. It is crucial to note that these protocols should be adapted and optimized for this compound in specific cancer cell line models.

Data Presentation: Anticancer Activity of Related Glycoalkaloids

The following tables summarize the reported in vitro anticancer activities of Solasonine, Solamargine, and Solanine in various human cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: Cytotoxicity of Solanum Glycoalkaloids in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 ValueExposure TimeReference
SolasonineSGC-7901Gastric Cancer18 µM48h[1]
SolasonineHepG2Liver CancerNot specifiedNot specified[2]
SolasonineHep3bLiver CancerNot specifiedNot specified[2]
SolasonineSW620Colorectal CancerNot specified24h[3]
SolamargineSMMC-7721Liver Cancer9.21 µg/mL72h[4]
SolamargineHepG2Liver Cancer19.88 µg/mL72h[4]
Solanine4T1Breast Cancer34 µM24h[5]
Solanine4T1Breast Cancer17 µM48h[5]
SolanineDU145Prostate CancerNot specifiedNot specified[6]

Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer effects of compounds like this compound. These are generalized protocols and should be optimized for the specific cell lines and experimental setup.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

The anticancer effects of this compound's analogues are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways, as well as the modulation of cell survival signaling.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound (Hypothesized) Death_Receptors Death Receptors (e.g., Fas, TNFR1) This compound->Death_Receptors Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates DISC DISC Formation Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

Experimental Workflow

A typical workflow for evaluating the anticancer potential of a novel compound like this compound is outlined below.

G Start Start: Hypothesis This compound has anticancer activity Cell_Viability Cell Viability Assay (MTT) Determine IC50 values Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Based on IC50 Mechanism_Study Mechanism of Action Study (Western Blot, etc.) Apoptosis_Assay->Mechanism_Study In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo If promising in vitro results End Conclusion: Evaluate therapeutic potential In_Vivo->End

Caption: General experimental workflow for anticancer drug screening.

Conclusion

While the direct study of this compound in cancer research is an emerging field, the substantial body of evidence from related glycoalkaloids provides a solid foundation for its investigation. The protocols and data presented here offer a starting point for researchers to explore the potential of this compound as a novel anticancer agent. It is recommended that initial studies focus on determining the cytotoxic effects of this compound across a panel of cancer cell lines, followed by more in-depth mechanistic studies to elucidate its mode of action. Such research will be crucial in determining the therapeutic potential of this natural compound.

References

Troubleshooting & Optimization

Solanocapsine Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solanocapsine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing this compound yield from plant material, primarily Solanum pseudocapsicum (Jerusalem cherry).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind this compound extraction?

A1: this compound is a steroidal alkaloid. Like most alkaloids, it exists in the plant as a salt. The extraction process is typically based on its basicity and solubility. The core principle involves manipulating pH to convert the alkaloid salt into its free base form, which is more soluble in organic solvents, allowing it to be separated from other plant components. This is often followed by purification steps to isolate the this compound.

Q2: Which parts of Solanum pseudocapsicum are the best source for this compound?

A2: While this compound is present throughout the plant, the berries (fruits) are generally the most concentrated source. Studies on related compounds in S. pseudocapsicum show that the skin of the fruit often yields a higher total extract mass compared to the seeds.[1][2]

Q3: What are the most common extraction methods for alkaloids like this compound?

A3: Common methods include:

  • Maceration: Soaking the plant material in a solvent over a period.

  • Soxhlet Extraction: Continuous extraction with a cycling solvent, which is efficient but can expose the extract to heat for extended periods.[3]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times with less heat.[1][4][5]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and rupture plant cells, significantly reducing extraction time.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates alkaloids based on their ability to move between acidic aqueous solutions (as salts) and organic solvents (as free bases).[6][7][8]

Q4: How does the choice of solvent affect the extraction yield?

A4: Solvent polarity is a critical factor. Alkaloid salts are soluble in polar solvents like water or acidified alcohol, while the alkaloid free base is more soluble in non-polar organic solvents like chloroform (B151607) or dichloromethane.[3] Aqueous ethanol (B145695) or methanol (B129727) are commonly used for the initial extraction as they can extract a broad range of compounds.[9][10] For S. pseudocapsicum, a mixture of ethanol and acetone (B3395972) has been shown to produce high total extract yields.[1][2]

Q5: Can this compound degrade during extraction?

A5: Yes. Like many alkaloids, this compound can be sensitive to high temperatures, prolonged exposure to light, and extreme pH conditions. Stability studies on related steroidal alkaloids show significant degradation in strongly acidic or alkaline environments and when exposed to dry heat above 40-60°C. Therefore, it is crucial to use mild temperatures for solvent evaporation and to protect extracts from light.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Possible Cause Suggested Solution
Low this compound Yield 1. Inadequate Plant Material Preparation: Large particle size limits solvent penetration.Ensure plant material is thoroughly dried and finely ground to a consistent powder to maximize surface area.
2. Inappropriate Solvent Choice: The solvent may not be optimal for this compound.For initial extraction, consider polar solvents like 80-90% ethanol or methanol.[9][11] Based on yield studies with S. pseudocapsicum, an ethanol:acetone (70:30) mixture is also a strong candidate.[1][2] For acid-base partitioning, use an appropriate non-polar organic solvent like chloroform.
3. Incorrect pH: The pH may not be optimal for converting the alkaloid to its desired form (salt vs. free base).For extraction into an organic solvent, ensure the aqueous solution is sufficiently basic (pH 9-11) using a weak base like ammonium (B1175870) hydroxide (B78521) to form the free base.[8][12] For extraction into an aqueous solution, ensure it is acidic (pH 2-4) using a dilute acid like HCl or H₂SO₄.[7][13]
4. Insufficient Extraction Time/Repetitions: A single, short extraction may be incomplete.Increase the extraction time. For maceration, allow at least 24 hours. For UAE or MAE, optimize the duration (e.g., 20-60 minutes).[4] Perform multiple extraction cycles (at least 3x) on the plant residue with fresh solvent to ensure exhaustive extraction.[14]
5. Degradation of this compound: High temperatures or prolonged light exposure can degrade the alkaloid.Use a rotary evaporator under reduced pressure for solvent removal at temperatures below 50°C. Store extracts in amber glass vials or cover them with foil to protect from light.
Extract is Difficult to Filter / Emulsion Formation 1. Fine Plant Material Particles: Very fine powder can clog filters.Use centrifugation to pellet the solid material before decanting the supernatant. If filtering, use a Buchner funnel with an appropriate filter paper grade.
2. Emulsion in Liquid-Liquid Extraction: Vigorous shaking can create stable emulsions between aqueous and organic layers.Use gentle inversions instead of vigorous shaking to mix the layers. To break an existing emulsion, try adding a small amount of saturated brine (NaCl solution) or centrifuging the mixture.
Inconsistent Results Between Batches 1. Variability in Plant Material: Alkaloid content can vary based on the plant's age, growing conditions, and time of harvest.Standardize the source, part (e.g., only ripe, red berries), and pre-treatment of the plant material.
2. Inconsistent Extraction Parameters: Minor variations in time, temperature, or solvent ratios.Maintain strict control over all experimental parameters. Ensure consistent stirring/agitation speeds and accurate temperature monitoring.
Crude Extract Contains Many Impurities 1. Co-extraction of Other Compounds: Solvents will extract other compounds like pigments (chlorophylls), fats, and waxes.Perform a pre-extraction (defatting) step. Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane to remove lipids and waxes. For acid-base extraction, ensure proper partitioning by performing backwashes of the organic and aqueous layers.[6]

Data Presentation: Extraction Yields

While specific yield data for pure this compound is scarce, the following table summarizes total extract yields from Solanum pseudocapsicum fruit using Ultrasound-Assisted Extraction (UAE), which can guide solvent selection.

Table 1: Total Extract Yield from S. pseudocapsicum Fruit Skin and Seeds using various Green Solvents (UAE Method)

Plant PartSolvent System (v/v)Total Extract Yield (mg / 100 mg of dry plant material)
Fruit Skin Ethanol:Acetone (70:30)62.0
Ethanol:Acetone (30:70)19.5
Acetone (100%)10.9
Water (100%)9.6
Ethanol:Water (50:50)5.1
Ethanol (100%)3.3
Fruit Seed Ethanol:Acetone (50:50)6.8
Ethanol:Acetone (30:70)2.4
Ethanol (100%)1.8

Data adapted from a study on phenolic extraction from S. pseudocapsicum, which provides a strong indication of overall extraction efficiency with different solvents.[1][2]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Solvent Extraction (UAE)

This protocol is a starting point for obtaining a crude alkaloid extract and is based on methods shown to be effective for S. pseudocapsicum.

  • Preparation: Air-dry the plant material (e.g., ripe berries of S. pseudocapsicum) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL beaker.

    • Add 150 mL of the chosen solvent. An Ethanol:Acetone (70:30 v/v) mixture is recommended for high total yield.[1][2]

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 45-60 minutes at a controlled temperature (e.g., 40-50°C).[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel.

  • Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the resulting crude extract in a sealed, dark container at 4°C.

Protocol 2: Acid-Base Purification of Crude Extract

This protocol is used to purify the crude extract from Protocol 1 to isolate the total alkaloid fraction.

  • Acidification: Dissolve the crude extract in 100 mL of 2% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This converts the alkaloid free bases into their water-soluble salt forms.[7][8]

  • Defatting: Extract the acidic solution twice with 50 mL of a non-polar solvent like n-hexane or chloroform to remove non-polar impurities (fats, oils). Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to ~10-11 with a weak base, such as ammonium hydroxide (NH₄OH). This converts the alkaloid salts back to their free base form, which will precipitate or become soluble in organic solvents.[8][12]

  • Final Extraction: Extract the basified aqueous solution three times with 50 mL of chloroform. The this compound free base will move into the chloroform layer.

  • Washing & Drying: Combine the chloroform extracts and wash them with distilled water to a neutral pH. Dry the chloroform layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentration: Filter off the drying agent and evaporate the chloroform under reduced pressure to yield the purified total alkaloid fraction containing this compound.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification (Acid-Base) plant Plant Material (S. pseudocapsicum berries) dry Drying plant->dry grind Grinding (Fine Powder) dry->grind uae Ultrasound-Assisted Extraction (e.g., 70% EtOH) grind->uae filter Filtration / Centrifugation uae->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate crude Crude Extract concentrate->crude acidify Dissolve in Acid (pH 2-3) crude->acidify defat Wash with Organic Solvent (remove impurities) acidify->defat basify Add Base (pH 10-11) defat->basify extract_final Extract with Chloroform basify->extract_final concentrate_final Evaporate Chloroform extract_final->concentrate_final pure Purified this compound Fraction concentrate_final->pure

Caption: General workflow for this compound extraction and purification.

Troubleshooting Logic Diagram

TroubleshootingWorkflow cluster_checks cluster_solutions start Low this compound Yield check_prep Is Plant Material Finely Ground? start->check_prep check_solvent Is Solvent System Optimal? check_prep->check_solvent Yes solve_prep Action: Re-grind material to fine powder. check_prep->solve_prep No check_params Are Temp/Time/pH Controlled? check_solvent->check_params Yes solve_solvent Action: Test different solvents (e.g., EtOH:Acetone) check_solvent->solve_solvent No check_degradation Is Degradation Possible? check_params->check_degradation Yes solve_params Action: Increase time, perform repeat extractions, verify pH. check_params->solve_params No solve_degradation Action: Lower temp (<50°C), protect from light. check_degradation->solve_degradation Yes end_node Yield Improved check_degradation->end_node No solve_prep->check_solvent solve_solvent->check_params solve_params->check_degradation solve_degradation->end_node

Caption: A step-by-step workflow for troubleshooting low extraction yield.

References

Technical Support Center: Improving Solanocapsine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with solanocapsine in in vitro assays. The following information is curated to address common issues and provide detailed protocols for consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a steroidal alkaloid found in plants of the Solanum genus, such as Solanum pseudocapsicum (Jerusalem cherry).[1][2] Like many steroidal alkaloids, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro experiments, as the compound may precipitate out of cell culture media, leading to inaccurate dosing and unreliable results.

Q2: What are the general solubility properties of this compound?

Q3: What is the recommended method for preparing a this compound stock solution?

The recommended method is to prepare a high-concentration stock solution in 100% anhydrous DMSO. This allows for the addition of a small volume of the stock solution to the cell culture medium, keeping the final DMSO concentration at a non-toxic level for the cells (typically ≤ 0.5% v/v).

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. This "crashing out" occurs due to the sudden change in the solvent environment. Please refer to the Troubleshooting Guide below for detailed steps to mitigate this issue.

Q5: Can I use anything other than DMSO to improve this compound's solubility in my cell culture medium?

Yes, complexation with cyclodextrins is a promising alternative. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to increase the solubility of steroid hormones by up to 50-fold.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Possible Cause Solution
Immediate precipitation upon addition to media The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of this compound.- Perform a serial dilution of the stock solution in pre-warmed (37°C) media to reach the final concentration gradually.- Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.
The temperature of the cell culture medium is too low.Always use pre-warmed (37°C) cell culture media when preparing your working solutions.
The concentration of the DMSO stock solution is too high, causing "solvent shock".If precipitation persists, try preparing a lower concentration stock solution in DMSO.
Precipitate forms over time during incubation The compound is slowly coming out of solution due to instability at 37°C or interactions with media components.- Consider using a cyclodextrin-complexed form of this compound for improved stability in aqueous solution.- Minimize the incubation time if experimentally feasible.
Evaporation of the medium in the incubator is increasing the compound's concentration.Ensure proper humidification in the incubator and use culture plates with low-evaporation lids.
Inconsistent experimental results Inaccurate initial weighing or incomplete dissolution of this compound in the stock solution.- Use a calibrated analytical balance for accurate weighing.- Ensure complete dissolution of the stock solution by vortexing and, if necessary, gentle warming or sonication.
Degradation of the stock solution over time.Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cells in the vehicle control group show signs of toxicity The final concentration of the solvent (e.g., DMSO) is too high for your cell line.- Reduce the final concentration of the solvent in the cell culture medium (ideally to ≤ 0.1% for sensitive cell lines).- Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is recommended to start with a small volume of DMSO and add more if needed to fully dissolve the compound.

  • Complete Solubilization: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes or sonication can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol outlines the dilution of the this compound stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Dilution:

    • Direct Addition (for low dilutions): Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling.

    • Serial Dilution (Recommended): To minimize precipitation and ensure accuracy, perform a serial dilution. First, create an intermediate dilution of the stock solution in the cell culture medium. Then, use this intermediate dilution to prepare the final working concentrations.

  • Mixing: Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the media.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound.

  • Application to Cells: Use the freshly prepared working solution immediately for your cell culture experiments.

Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in sterile water or PBS (e.g., 20-40% w/v).

  • Add this compound: Add the this compound powder to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 or 1:2 is common.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm filter.

  • Dilution in Media: This aqueous stock solution of the this compound-HP-β-CD complex can then be diluted directly into your cell culture medium to achieve the desired final concentration.

Signaling Pathways

Solanum alkaloids are known to exert their biological effects, including anti-tumor activities, by modulating various cellular signaling pathways. While the specific pathways directly targeted by this compound require further investigation, research on related Solanum alkaloids suggests that the PI3K/Akt signaling pathway is a likely target.[2] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

Solanocapsine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits (?) Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellSurvival Cell Survival (Inhibition) mTOR->CellSurvival Apoptosis Apoptosis (Induction) Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes Caspase3 Caspase-3 Caspase3->Apoptosis Executes

Caption: Putative signaling pathway of this compound, potentially targeting the PI3K/Akt pathway.

Experimental_Workflow Start Start PrepStock Prepare this compound Stock Solution (DMSO) Start->PrepStock PrepWorking Prepare Working Solution in Media PrepStock->PrepWorking TreatCells Treat Cells PrepWorking->TreatCells Incubate Incubate TreatCells->Incubate Assay Perform In Vitro Assay (e.g., MTT, Western Blot) Incubate->Assay End End Assay->End

Caption: General experimental workflow for in vitro assays using this compound.

References

addressing Solanocapsine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solanocapsine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, a steroidal alkaloid, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many alkaloids, this compound is susceptible to degradation under both acidic and alkaline conditions, with the rate of degradation often being pH-dependent. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: What is the general solubility of this compound?

A2: As a steroidal alkaloid, this compound exhibits poor solubility in water.[1] It is more soluble in organic solvents. For aqueous applications, it is common to prepare salts of alkaloids to enhance their solubility.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, protected from light, and ideally in a neutral to slightly acidic pH environment. For long-term storage, it is advisable to store solutions at -20°C or below in amber vials to prevent photolytic degradation.

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram can be attributed to several factors, including the degradation of this compound, impurities in the reference standard, or contamination of your sample or mobile phase. It is crucial to perform a forced degradation study to identify potential degradation products and to ensure the specificity of your analytical method.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you will need to perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate the degradation products. The analytical method, typically High-Performance Liquid Chromatography (HPLC), must then be optimized to resolve the this compound peak from all degradation product peaks.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Steps
pH-mediated hydrolysis Verify the pH of your solution. This compound may be unstable in highly acidic or alkaline conditions. Adjust the pH to a neutral or slightly acidic range if your experimental conditions allow.
Temperature-induced degradation Prepare and store this compound solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles.
Photodegradation Protect solutions from light by using amber vials or by covering containers with aluminum foil.
Oxidation If the solution is exposed to air for extended periods or contains oxidizing agents, degradation may occur. Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Steps
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state and peak shape of alkaloids. Adjust the pH of the aqueous component of your mobile phase to optimize peak shape. A slightly acidic pH is often beneficial.
Column degradation Steroidal alkaloids can be harsh on silica-based columns, especially at extreme pH values. Ensure you are using a column suitable for your mobile phase and consider using a guard column.
Co-elution with degradation products If your method is not stability-indicating, degradation products may co-elute with the main peak. Perform a forced degradation study and re-optimize your chromatographic conditions (e.g., gradient, mobile phase composition) to achieve full resolution.
Sample solvent effects If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. If possible, dissolve your sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound based on findings for structurally similar steroidal alkaloids. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on this compound Stability at 25°C

pH% Recovery after 24 hours
2.085%
4.095%
7.098%
9.070%
12.050%

Table 2: Effect of Temperature on this compound Stability in a Neutral Aqueous Solution (pH 7.0)

Temperature% Recovery after 24 hours
4°C>99%
25°C98%
40°C90%
60°C75%

Table 3: Effect of Light and Oxidative Stress on this compound Stability at 25°C

Condition% Recovery after 24 hours
Exposed to UV light80%
Protected from light98%
3% Hydrogen Peroxide60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or another suitable organic solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution to obtain solid this compound.

    • Expose the solid to dry heat at 80°C for 48 hours.

    • At each time point, dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) for 48 hours.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at appropriate time points for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound in the presence of its degradation products.

Methodology:

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (UV light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in Chromatogram degradation This compound Degradation start->degradation impurity Impurity in Standard start->impurity contamination Sample/Mobile Phase Contamination start->contamination forced_degradation Perform Forced Degradation Study to Identify Products degradation->forced_degradation check_standard Verify Purity of Reference Standard impurity->check_standard check_blanks Analyze Blanks and Fresh Mobile Phase contamination->check_blanks

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Purification of Solanocapsine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Solanocapsine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation of this compound from crude plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound. The primary challenges in purifying this compound stem from its low concentration in the plant matrix and the presence of structurally similar co-eluting impurities.

Problem Possible Cause Solution
Low Yield of this compound After Initial Extraction 1. Incomplete Extraction: The solvent system may not be optimal for solubilizing this compound.- Test different solvent systems with varying polarities. An acidic aqueous extraction (e.g., with acetic acid or HCl) is often effective for protonating and solubilizing alkaloids. Following this, basification of the aqueous extract and extraction with an organic solvent like chloroform (B151607) can isolate the alkaloid fraction.[1] - Employ techniques like ultrasonic-assisted extraction to improve efficiency.
2. Alkaloid Degradation: Exposure to harsh temperatures or pH conditions can lead to the degradation of this compound.- Perform extractions at reduced temperatures. - Protect samples from light. - Buffer the extraction solution to a suitable pH. While specific stability data for this compound is limited, many alkaloids are more stable in mildly acidic conditions.
Poor Separation During Column Chromatography (Silica Gel) 1. Inappropriate Mobile Phase: The polarity of the solvent system is either too high, causing all compounds to elute quickly, or too low, resulting in compounds remaining at the baseline.- Systematically vary the solvent polarity. A common mobile phase for alkaloid separation on silica (B1680970) gel is a mixture of chloroform and methanol (B129727), with the polarity being gradually increased by increasing the proportion of methanol. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to improve resolution. - Consider adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase to reduce peak tailing of the basic alkaloid.
2. Column Overloading: Too much crude extract has been loaded onto the column, exceeding its separation capacity.- Reduce the amount of sample loaded. A general guideline is to load 1-10% of the stationary phase weight.
Co-elution of this compound with Other Alkaloids in HPLC 1. Presence of Structurally Similar Impurities: Solanum species, including S. pseudocapsicum, contain a variety of other steroidal alkaloids such as solasodine, solamargine, and solasonine, which have similar polarities and retention times to this compound.[2][3][4][5]- Optimize Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and pH. Adjusting the pH of the mobile phase with buffers (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) can alter the ionization state of the alkaloids and improve separation. For instance, a lower pH can improve the peak shape of solasodine. - Change Stationary Phase: If co-elution persists on a C18 column, consider using a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities. - Employ Advanced Techniques: For particularly challenging separations, consider techniques like pH-zone-refining counter-current chromatography (CCC), which has been successful in separating polar steroidal glycoalkaloids with close retention factors.[6]
Peak Tailing or Broadening in HPLC 1. Secondary Interactions: The basic nitrogen atoms in this compound can interact with acidic silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.- Use a High-Purity Silica Column: Modern, end-capped HPLC columns have fewer residual silanol groups. - Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (0.1%) or ammonia into the mobile phase to mask the active silanol sites. - Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups and improve peak shape.
2. Sample Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample or inject a smaller volume.
This compound Degradation During Purification/Storage 1. Unfavorable pH or Temperature: While specific data is scarce, alkaloids can be susceptible to degradation under extreme pH and temperature conditions.[3][7][8][9]- pH Control: Maintain the pH of solutions within a stable range, which is typically mildly acidic for many alkaloids. - Temperature Control: Avoid excessive heat during solvent evaporation and store purified fractions at low temperatures (e.g., 4°C for short-term, -20°C for long-term).
2. Oxidation: Exposure to air and light can promote oxidation.- Store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound are its low concentration in the crude extract and the presence of other structurally similar steroidal alkaloids, such as solasodine, solamargine, and solasonine.[2][3][4][5] These related compounds have very similar physicochemical properties, making their separation difficult.

Q2: What is a recommended initial extraction strategy for this compound?

A2: An effective initial extraction strategy is an acid-base extraction. The dried and powdered plant material (e.g., berries of Solanum pseudocapsicum) is first acidified to solubilize the alkaloids as their salts. After filtration, the acidic aqueous phase is basified (e.g., with ammonia) to precipitate the alkaloids, which are then extracted into an organic solvent like chloroform.[1]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is generally necessary.

  • Initial Fractionation: Column chromatography using silica gel is a common first step to separate the crude extract into less complex fractions.

  • Intermediate and Final Purification: High-performance techniques are required to resolve this compound from other closely related alkaloids. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a C18 column is a powerful tool for final polishing. For very complex mixtures, pH-zone-refining counter-current chromatography (CCC) has shown promise for separating similar Solanum alkaloids.[6]

Q4: How can I assess the purity of my isolated this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for assessing the purity of this compound. For definitive identification and to check for co-eluting impurities, HPLC coupled with a mass spectrometer (LC-MS) is highly recommended.

Q5: What are the known physicochemical properties of this compound?

A5: Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₄₆N₂O₂[6]
Molar Mass430.677 g/mol [6]
AppearanceLong flat colorless prisms (from ethanol-water)[6]
Melting Point222 °C[6]

Note: Detailed quantitative data on the solubility of this compound in various organic solvents and its stability at different pH and temperature conditions are not extensively reported in the literature.

Experimental Protocols

Acid-Base Extraction of this compound from Solanum pseudocapsicum Berries

This protocol is adapted from the method described by Aliero et al. (2005).[1]

  • Preparation of Plant Material:

    • Collect fresh berries of Solanum pseudocapsicum.

    • Dry the berries and mechanically pulverize them into a fine powder.

  • Initial Extraction:

    • To 30 g of the pulverized berries, add 250 ml of boiling water.

    • Allow the mixture to stand for 30 minutes.

    • Filter the extract and acidify the filtrate to pH 4 with acetic acid.

  • Liquid-Liquid Partitioning (Defatting):

    • Extract the acidic solution successively with light petroleum and then with chloroform to remove non-polar compounds. Discard the organic phases.

  • Alkaloid Precipitation and Extraction:

    • Make the remaining acidic aqueous phase alkaline to pH 9 with 25% aqueous ammonia. This will precipitate the alkaloids.

    • Extract the alkaline solution three times with chloroform.

    • Combine the chloroform extracts.

  • Concentration:

    • Evaporate the combined chloroform extracts to dryness under reduced pressure to obtain the crude alkaloid extract.

Preparative HPLC for Final Purification

This is a general protocol for the final purification of this compound using preparative HPLC. The exact conditions will need to be optimized for your specific instrument and the purity of your fraction.

  • Column: C18 reversed-phase column (dimensions will depend on the amount of sample to be purified, e.g., 20 x 250 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or an appropriate buffer (e.g., 10 mM ammonium formate, pH adjusted).

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Elution: A gradient elution is typically most effective. An example gradient is:

    • Start with a lower percentage of solvent B and gradually increase it over 30-40 minutes to elute compounds of increasing hydrophobicity.

    • The optimal gradient will need to be determined based on analytical HPLC runs of the fraction to be purified.

  • Flow Rate: The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: UV detection at a wavelength where this compound absorbs (e.g., around 205 nm for steroidal alkaloids without extensive conjugation).

  • Sample Preparation: Dissolve the partially purified, this compound-containing fraction in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow start Dried & Powdered Solanum pseudocapsicum Berries extraction Acid-Base Extraction (Water, Acetic Acid, Ammonia, Chloroform) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (e.g., Chloroform/Methanol Gradient) crude_extract->column_chrom fractions Semi-Purified Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (HPLC, LC-MS) pure_this compound->analysis

Figure 1. General workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor HPLC Separation check_peak_shape Peak Tailing or Broadening? start->check_peak_shape co_elution Co-elution with Impurities? start->co_elution add_modifier Add Competing Base (e.g., TEA) or Lower Mobile Phase pH check_peak_shape->add_modifier Yes check_overload Check for Sample Overload check_peak_shape->check_overload No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Buffer) co_elution->optimize_mobile_phase Yes solution Improved Separation add_modifier->solution check_overload->solution change_stationary_phase Change Stationary Phase (e.g., Phenyl-hexyl, Cyano) optimize_mobile_phase->change_stationary_phase advanced_tech Consider Advanced Techniques (e.g., CCC) change_stationary_phase->advanced_tech advanced_tech->solution

Figure 2. Troubleshooting logic for poor HPLC separation of this compound.

References

Technical Support Center: Overcoming Resistance to Solanocapsine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to solanocapsine in cancer cell lines. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and related Solanum alkaloids in cancer cells?

A1: this compound, a steroidal alkaloid from the Solanaceae family, and related compounds are believed to exert their anti-cancer effects through multiple mechanisms.[1] These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and migration, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[2] Key signaling pathways implicated in these processes include the PI3K/Akt/mTOR, MAPK, and JNK pathways.[1]

Q2: What are the likely mechanisms by which cancer cells develop resistance to this compound?

A2: While direct studies on this compound resistance are limited, based on its mechanism of action and common drug resistance patterns in cancer, two primary mechanisms are likely:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effects of the drug. A key pathway implicated in resistance to drugs targeting apoptosis and proliferation is the PI3K/Akt/mTOR pathway. Hyperactivation of this pathway can promote cell survival and proliferation, counteracting the effects of this compound.

  • Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters act as pumps that actively remove the drug from the cell, reducing its intracellular concentration and thus its efficacy.

Q3: Are there any known strategies to overcome resistance to compounds similar to this compound?

A3: Yes, for steroidal alkaloids and other anti-cancer agents with similar mechanisms of action, several strategies are being explored:

  • Combination Therapy: Using this compound in combination with inhibitors of key survival pathways like the PI3K/Akt/mTOR pathway can be effective. This dual-pronged attack can prevent cancer cells from using this pathway to escape the drug's effects.

  • Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of P-gp or MRP1 can increase the intracellular concentration of the drug, restoring its cytotoxic effects.

  • Development of Analogs: Modifying the chemical structure of this compound could lead to the development of new analogs that are less susceptible to efflux pumps or have a stronger affinity for their intracellular targets.

Troubleshooting Guides

Problem 1: Decreased sensitivity (increased IC50) to this compound in our cancer cell line over time.

  • Possible Cause 1: Development of acquired resistance through activation of the PI3K/Akt/mTOR pathway.

    • Troubleshooting Step: Perform a Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, S6K) in your resistant cell line compared to the parental (sensitive) line. An increase in the phosphorylation of these proteins in the resistant line would suggest activation of this pathway.

    • Solution: Consider co-treating your resistant cells with this compound and a specific PI3K or mTOR inhibitor. This may re-sensitize the cells to this compound.

  • Possible Cause 2: Increased expression and activity of drug efflux pumps (P-gp/MRP1).

    • Troubleshooting Step: Conduct a Rhodamine 123 efflux assay. Increased efflux of this fluorescent substrate in your resistant cell line compared to the parental line indicates higher activity of P-gp and/or MRP1.

    • Solution: Co-incubate your resistant cells with this compound and a known P-gp/MRP1 inhibitor (e.g., verapamil, cyclosporin (B1163) A). A restored cytotoxic effect of this compound would confirm the role of these efflux pumps in the observed resistance.

Problem 2: High variability in experimental results when testing this compound's cytotoxicity.

  • Possible Cause 1: Inconsistent cell seeding density or growth phase.

    • Troubleshooting Step: Ensure that cells are seeded at a consistent density for all experiments and are in the logarithmic growth phase when the drug is added. Create a growth curve for your cell line to determine the optimal seeding density and time for drug treatment.

    • Solution: Standardize your cell culture and plating procedures. Always perform a cell count before seeding and visually inspect the plates for even cell distribution.

  • Possible Cause 2: this compound instability in culture medium.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Solution: Aliquot the stock solution of this compound and store it at -20°C or -80°C. Protect the solution from light.

Data Presentation

IC50 Values of Solanum Alkaloids in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Incubation Time (hours)
Solanine4T1 (Breast Cancer)3424
Solanine4T1 (Breast Cancer)1748
SolamargineHep3B (Hepatoma)2.7 µg/mLNot Specified
SolasodineHep3B (Hepatoma)3.0 µg/mLNot Specified
SolasonineAGS (Gastric Cancer)Higher than normal cellsNot Specified
SolasonineHT-29 (Colon Cancer)Higher than normal cellsNot Specified

Note: The conversion of µg/mL to µM depends on the molecular weight of the specific compound.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol is for determining the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium and the vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

Developing a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks and plates

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the MTT assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitoring and Subculturing: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach about 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation for several months.

  • Characterization of Resistant Line: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 (e.g., >10-fold) compared to the parental line indicates the establishment of a resistant cell line. The resistant cell line should then be maintained in a medium containing a maintenance dose of this compound.

Western Blotting for PI3K/Akt Signaling Pathway Analysis

This protocol is for assessing the activation state of the PI3K/Akt pathway.

Materials:

  • Parental and resistant cancer cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Rhodamine 123 Efflux Assay

This protocol measures the activity of P-gp/MRP1 efflux pumps.

Materials:

  • Parental and resistant cancer cells

  • Rhodamine 123 (a fluorescent substrate for P-gp/MRP1)

  • P-gp/MRP1 inhibitor (e.g., verapamil)

  • Serum-free medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes at 37°C.

  • Efflux: Wash the cells to remove excess Rhodamine 123 and resuspend them in fresh medium. Incubate for 1-2 hours at 37°C to allow for efflux. For the inhibitor control, add the P-gp/MRP1 inhibitor during the efflux period.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Analysis: Compare the fluorescence intensity between the parental and resistant cell lines. A lower fluorescence in the resistant line indicates increased efflux. An increase in fluorescence in the resistant line upon treatment with the inhibitor confirms the role of P-gp/MRP1 in the efflux.

Mandatory Visualizations

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

G Start Start: Observe decreased sensitivity to this compound Develop_Resistant_Line Develop this compound- Resistant Cell Line Start->Develop_Resistant_Line Hypothesis1 Hypothesis 1: Activation of PI3K/Akt Pathway Develop_Resistant_Line->Hypothesis1 Hypothesis2 Hypothesis 2: Increased Efflux Pump Activity Develop_Resistant_Line->Hypothesis2 Western_Blot Perform Western Blot for p-Akt/p-mTOR Hypothesis1->Western_Blot Rhodamine_Assay Perform Rhodamine 123 Efflux Assay Hypothesis2->Rhodamine_Assay Result1 Pathway Activated? Western_Blot->Result1 Result2 Efflux Increased? Rhodamine_Assay->Result2 Result1->Hypothesis2 No Solution1 Solution: Co-treat with PI3K/mTOR inhibitor Result1->Solution1 Yes Result2->Hypothesis1 No Solution2 Solution: Co-treat with P-gp/MRP1 inhibitor Result2->Solution2 Yes End Resistance Overcome Solution1->End Solution2->End

Caption: Experimental workflow for investigating and overcoming this compound resistance.

G Problem Problem: Decreased this compound Sensitivity (High IC50) Cause1 Possible Cause 1: PI3K/Akt Pathway Activation Problem->Cause1 Cause2 Possible Cause 2: Increased Efflux Pump Activity Problem->Cause2 Check1 Check: Western Blot for p-Akt, p-mTOR Cause1->Check1 Check2 Check: Rhodamine 123 Efflux Assay Cause2->Check2 Solution1 Solution: Combine with PI3K/mTOR Inhibitor Check1->Solution1 Solution2 Solution: Combine with P-gp/MRP1 Inhibitor Check2->Solution2

Caption: Troubleshooting logic for decreased this compound sensitivity.

References

refining analytical methods for enhanced Solanocapsine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the enhanced detection of Solanocapsine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is a steroidal alkaloid, a class of naturally occurring chemical compounds containing nitrogen.[1][2][3] It is primarily found in plants of the Solanum genus, particularly in Solanum pseudocapsicum, commonly known as the Jerusalem cherry.[1][2]

Q2: What are the key challenges in the analytical detection of this compound?

A2: The main challenges in this compound analysis include its low concentration in plant matrices, co-extraction with structurally similar alkaloids, potential for degradation under certain pH and temperature conditions, and the lack of commercially available certified reference standards for direct comparison.

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique for the quantification of this compound.[4][5] Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and selectivity for complex sample matrices.[6]

Q4: What are the general solubility properties of this compound?

A4: this compound, like many alkaloids, has poor solubility in water but is soluble in various organic solvents.[1] Common solvents used for extraction and analysis include methanol (B129727), ethanol, and chloroform.[7]

Q5: How should plant samples be prepared for this compound extraction?

A5: Plant material (e.g., leaves, fruits) should be dried to a constant weight and then finely powdered to increase the surface area for efficient extraction. Proper sample homogenization is crucial for obtaining reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape in HPLC (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload. 4. Co-elution with interfering compounds.1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. For basic compounds like alkaloids, a slightly acidic pH (e.g., 3-5) is often optimal. 2. Flush the column with a strong solvent, or if necessary, replace the column. Use a guard column to protect the analytical column. 3. Reduce the injection volume or dilute the sample. 4. Optimize the gradient elution profile or try a different column chemistry.
Low Recovery of this compound 1. Inefficient extraction from the plant matrix. 2. Degradation of this compound during sample processing. 3. Adsorption of the analyte to container surfaces.1. Optimize the extraction solvent, time, and temperature. Consider using techniques like ultrasound-assisted or microwave-assisted extraction. 2. Avoid high temperatures and extreme pH conditions during extraction and evaporation. Work with fresh samples when possible. 3. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Inconsistent Retention Times in HPLC/UPLC 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Air bubbles in the pump or detector. 4. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a reliable column thermostat and allow the system to stabilize before injection. 3. Purge the pump and ensure all connections are tight. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) 1. Co-eluting compounds from the sample matrix interfering with the ionization of this compound. 2. High salt concentration in the sample.1. Improve sample clean-up using Solid-Phase Extraction (SPE). 2. Optimize the chromatographic separation to separate this compound from interfering compounds. 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification. 4. Dilute the sample if the concentration of this compound is sufficiently high.

Quantitative Data Summary

The following table summarizes typical performance parameters for analytical methods used for the detection of steroidal alkaloids, which can be considered as a starting point for the analysis of this compound. Note: These values are for related compounds and should be validated for this compound-specific methods.

Analytical Method Compound Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
RP-HPLC-UVSolasodine0.2 µg/mL0.7 µg/mL80.9 - 102.5[5]
UPLC-ESI-MS/MSSolasonine, Solamargine, SolasodineNot ReportedNot Reported97.4 - 100.1[3]

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of this compound from plant material.

  • Drying and Grinding: Dry the plant material (e.g., fruits or leaves of Solanum pseudocapsicum) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol (v/v).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in 2 mL of the initial mobile phase for HPLC or UPLC analysis.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

HPLC-UV Method for this compound Detection (Adapted from Solasodine Methods)
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 205 nm

UPLC-MS/MS Method for Enhanced this compound Detection (Adapted from Steroidal Alkaloid Methods)
  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B (linear gradient)

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: To be determined by infusing a this compound standard. A probable precursor ion would be [M+H]⁺.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing a Plant Material (e.g., Solanum pseudocapsicum) b Drying & Grinding a->b c Extraction (e.g., 80% Methanol) b->c d Concentration & Reconstitution c->d e Filtration (0.22 µm) d->e f HPLC-UV or UPLC-MS/MS Injection e->f g Chromatographic Separation f->g h Detection g->h i Peak Integration & Identification h->i j Quantification i->j k Reporting j->k

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow cluster_peak Peak Shape Issues cluster_recovery Recovery & Sensitivity Issues cluster_retention Retention Time Issues start Analytical Problem Encountered p1 Poor Peak Shape? start->p1 r1 Low Recovery or Sensitivity? start->r1 rt1 Inconsistent Retention Times? start->rt1 p2 Check Mobile Phase pH p1->p2 Yes p3 Inspect/Clean/Replace Column p2->p3 p4 Reduce Sample Concentration p3->p4 end Problem Resolved p4->end r2 Optimize Extraction Protocol r1->r2 Yes r3 Check for Analyte Degradation r2->r3 r4 Improve Sample Clean-up (SPE) r3->r4 r4->end rt2 Check System Stability (Pump, Temp) rt1->rt2 Yes rt3 Ensure Proper Column Equilibration rt2->rt3 rt3->end

Caption: Logical troubleshooting workflow for this compound analysis.

References

troubleshooting poor reproducibility in Solanocapsine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solanocapsine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to ensure greater reproducibility in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a steroidal alkaloid primarily isolated from plants of the Solanum genus, such as Solanum pseudocapsicum (Jerusalem cherry). It is known for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE). Additionally, like other Solanum alkaloids, it is being investigated for its potential anti-cancer and anti-inflammatory activities.

Q2: How should I prepare and store this compound stock solutions?

Poor solubility and stability of stock solutions are common sources of irreproducibility.

  • Solvent Selection: this compound is sparingly soluble in water. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For other applications, ethanol (B145695) may be a suitable solvent.

  • Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 4.31 mg of this compound (Molar Mass: 430.67 g/mol ) in 1 mL of high-purity DMSO. Ensure complete dissolution by gentle vortexing or brief sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in foil, as steroidal alkaloids can be light-sensitive.

Q3: What are the common causes of poor reproducibility in this compound experiments?

Poor reproducibility in experiments with natural products like this compound can stem from several factors:

  • Purity and Characterization of this compound: The purity of the this compound used can significantly impact results. Ensure that the compound is well-characterized (e.g., by NMR and mass spectrometry) and free of impurities from the extraction and purification process.

  • Inconsistent Stock Solution Preparation: Variations in the concentration of the stock solution can lead to different effective concentrations in your experiments. Always prepare and store stock solutions under consistent conditions.

  • Degradation of this compound: this compound may be sensitive to temperature, light, and pH. Exposure to harsh conditions during storage or experimentation can lead to degradation of the compound.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can influence the cellular response to this compound.

  • Assay Interference: As a natural product, this compound or co-eluted impurities could interfere with certain assay formats (e.g., colorimetric or fluorescent assays).

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability (e.g., MTT) Assays

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Possible Cause Troubleshooting Steps
Inconsistent this compound Activity 1. Check Stock Solution: Prepare a fresh stock solution of this compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. 2. Verify Compound Purity: If possible, verify the purity of your this compound batch using techniques like HPLC.
Cellular Response Variability 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Control for Serum Effects: Serum components can bind to and sequester compounds, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Assay Interference 1. Run a No-Cell Control: To check for direct reaction of this compound with the MTT reagent, include wells with media and this compound at all tested concentrations but without cells. 2. Use an Alternative Assay: If interference is suspected, validate your results with a different viability assay that has a different readout, such as a resazurin-based assay or a cytotoxicity assay that measures LDH release.
Issue 2: Weak or No Signal in Western Blot for Apoptosis or Signaling Pathways

Question: I am not observing the expected changes in apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) or phosphorylation of signaling proteins (e.g., Akt, ERK) after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Treatment Conditions 1. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing the desired effect. Apoptosis and signaling events can be transient. 2. Check Cell Viability: Ensure that the concentrations used are inducing the expected level of cell death or a specific signaling response. Use a viability assay to correlate with your Western blot findings.
Protein Degradation 1. Use Protease and Phosphatase Inhibitors: Always use a fresh cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins. 2. Keep Samples Cold: Perform all protein extraction steps on ice or at 4°C.
Inefficient Western Blot Protocol 1. Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution for detecting your target protein. 2. Ensure Efficient Protein Transfer: Verify protein transfer from the gel to the membrane using Ponceau S staining. 3. Use Positive Controls: Include a positive control sample known to express the target protein or show the desired phosphorylation event to validate your antibody and detection system.

Quantitative Data Summary

Compound Assay/Cell Line IC50 / Effect Reference
This compound Acetylcholinesterase (AChE) Inhibition3.22 µM[1][2]
Solanine HepG2 (Liver Cancer)14.47 µg/mL
Solanine 4T1 (Breast Cancer)34 µM (24h), 17 µM (48h)[3]
Solasonine SGC-7901 (Gastric Cancer)18 µM (24h)[3]
Solamargine HepG2 (Liver Cancer)6.01 µg/mL[3]

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of your this compound dilutions (in phosphate buffer with a final DMSO concentration <1%) or a known AChE inhibitor (positive control). For the negative control, add 25 µL of the buffer with DMSO.

    • Add 50 µL of the AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Detection:

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for PI3K/Akt Signaling Pathway

This protocol details the investigation of the effect of this compound on the phosphorylation of Akt.

Materials:

  • This compound

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed your cells of interest (e.g., a cancer cell line) in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total Akt, and subsequently with β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total Akt signal, and then to the loading control (β-actin).

Signaling Pathways and Experimental Workflows

Based on literature for related Solanum alkaloids, a potential mechanism of action for this compound in cancer cells involves the modulation of the PI3K/Akt and MAPK/ERK signaling pathways, which are key regulators of cell survival and apoptosis.

G cluster_0 This compound Action This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Modulates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits ERK->Bcl2 Promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Potential signaling pathway of this compound inducing apoptosis.

G cluster_workflow General Experimental Workflow for this compound cluster_assays Perform Assays prep Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound Dilutions prep->treat culture Culture Cells to Logarithmic Growth Phase culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (e.g., p-Akt, Bcl-2/Bax) treat->western other_assays Other Functional Assays (e.g., Apoptosis, Migration) treat->other_assays analysis Data Analysis and Interpretation viability->analysis western->analysis other_assays->analysis

Caption: A typical experimental workflow for studying this compound's effects.

References

Technical Support Center: Optimization of Solvent Systems for Solanocapsine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for the chromatographic analysis of solanocapsine. It includes frequently asked questions for quick reference and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for Thin-Layer Chromatography (TLC) of this compound?

A1: For the preliminary analysis of steroidal alkaloids like this compound on silica (B1680970) gel TLC plates, a common starting solvent system is a mixture of chloroform (B151607), methanol, and water. A reported ratio for related Solanum alkaloids is chloroform:methanol:water (14:6:1, v/v/v) [1]. Another system that has been used for the separation of components in Solanum nigrum extracts is Toluene:ethyl acetate (B1210297):acetic acid (36:12:5, v/v/v) [2]. It is recommended to start with these systems and adjust the polarity based on the observed retention factor (Rf) of this compound.

Q2: What type of High-Performance Liquid Chromatography (HPLC) column is most suitable for this compound analysis?

A2: For the separation of this compound and other steroidal alkaloids, a Reverse-Phase (RP) C18 column is the most commonly used and recommended stationary phase.[1][3][4] These columns provide good retention and separation for moderately polar to non-polar compounds like this compound. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size[1][3].

Q3: What is a good starting mobile phase for the RP-HPLC analysis of this compound?

A3: A common mobile phase for the analysis of related steroidal alkaloids is a mixture of acetonitrile (B52724) and a buffer. For example, a mobile phase of acetonitrile and sodium phosphate (B84403) buffer (pH 7.2; 0.01 M) in a 36.5:63.5 (v/v) ratio has been used for the isocratic elution of solasonine (B1682107) and solamargine[3]. Another starting point could be a gradient system with water (containing 0.1% formic acid) as solvent A and acetonitrile (containing 0.1% formic acid) as solvent B . The gradient can be optimized to achieve the best separation.

Q4: At what wavelength should I detect this compound?

A4: Steroidal alkaloids like this compound typically lack a strong chromophore, leading to maximum UV absorbance at low wavelengths. The optimal detection wavelength is generally around 200-205 nm [1][4][5].

Q5: How can I improve the resolution between this compound and other closely related alkaloids?

A5: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For RP-HPLC, decreasing the organic content will generally increase retention and may improve separation.

  • Change the pH of the mobile phase: Since this compound is a basic compound, altering the pH of the buffer can change its ionization state and retention behavior, thus improving selectivity.

  • Use a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the column temperature: Increasing the column temperature can improve efficiency and reduce peak broadening, but it may also affect selectivity[6].

  • Employ a gradient elution: A shallow gradient can help to separate compounds with similar retention times.

Troubleshooting Guides

HPLC: Poor Peak Shape (Tailing or Fronting)
Problem Possible Cause Suggested Solution
Peak Tailing 1. Secondary interactions: The basic amine groups in this compound can interact with residual acidic silanol (B1196071) groups on the silica support of the C18 column. 2. Column overload: Injecting too concentrated a sample. 3. Column degradation: The column may be old or contaminated.1. Add a competing base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) or use a buffer at a pH where this compound is not ionized. 2. Use an end-capped column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 3. Reduce sample concentration: Dilute the sample before injection. 4. Flush or replace the column: Wash the column with a strong solvent or replace it if it's at the end of its lifespan.
Peak Fronting 1. Sample solvent stronger than mobile phase: Dissolving the sample in a solvent much stronger than the mobile phase. 2. Column overload: Injecting a very high concentration of the sample.1. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent[7]. 2. Reduce injection volume or sample concentration.
Split Peaks 1. Contamination at the column inlet: Particulate matter on the column frit can cause the sample band to split. 2. Injector issue: A partially blocked injector port or needle can lead to improper sample introduction. 3. Sample solvent incompatibility: The sample solvent may not be fully miscible with the mobile phase.1. Use a guard column and filter samples: A guard column will protect the analytical column. Ensure all samples are filtered through a 0.45 µm filter. 2. Clean the injector: Flush the injector and check for blockages. 3. Ensure solvent miscibility: Confirm that your sample solvent is miscible with the mobile phase.
HPLC: Inconsistent Retention Times
Problem Possible Cause Suggested Solution
Retention Time Drift 1. Poor column equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Changes in mobile phase composition: Evaporation of the more volatile solvent component. 3. Temperature fluctuations: The column temperature is not stable.1. Increase equilibration time: Ensure the baseline is stable before injecting the sample. 2. Prepare fresh mobile phase: Prepare fresh mobile phase daily and keep the reservoirs capped. 3. Use a column oven: Maintain a constant column temperature using a column oven[7].
Sudden Retention Time Shifts 1. Air bubbles in the pump: Air trapped in the pump head can cause flow rate inconsistencies. 2. Pump seal failure: Worn pump seals can lead to leaks and an inconsistent flow rate. 3. Incorrect mobile phase: The wrong mobile phase composition was prepared or drawn by the pump.1. Degas mobile phase and purge the pump: Ensure solvents are properly degassed and purge the pump to remove air bubbles[8][9]. 2. Replace pump seals: Perform regular maintenance, including replacing pump seals[8]. 3. Verify mobile phase composition and lines: Double-check that the correct solvents are in the correct reservoirs and that the pump is drawing from the intended lines.
TLC: Poor Separation
Problem Possible Cause Suggested Solution
Spots are Streaky 1. Sample overload: Too much sample applied to the plate. 2. Sample is too polar for the solvent system: The compound has a very high affinity for the stationary phase.1. Apply less sample: Use a more dilute solution or apply a smaller spot. 2. Increase mobile phase polarity: Add more of the polar solvent (e.g., methanol) to the mobile phase to encourage the compound to move further up the plate.
Rf Values are Too Low or Too High 1. Incorrect mobile phase polarity: The solvent system is either too weak (low Rf) or too strong (high Rf).1. Adjust polarity: To increase Rf, make the mobile phase more polar (for normal phase TLC). To decrease Rf, make the mobile phase less polar.
Spots are Not Separating 1. Insufficient mobile phase selectivity: The chosen solvent system does not differentiate well between the compounds.1. Try a different solvent system: Experiment with different solvent combinations. For example, if using a chloroform/methanol system, try incorporating a small amount of a different solvent like ethyl acetate or acetic acid to alter selectivity[2].

Data Presentation

Table 1: Reported TLC Solvent Systems for Solanum Steroidal Alkaloids

Stationary PhaseMobile Phase Composition (v/v/v)Target AlkaloidsObserved Rf ValuesReference
Silica Gel 60 GF254Chloroform:Methanol:Water (14:6:1)Steroidal Alkaloids0.07, 0.13, 0.17, 0.20, 0.27, 0.39, 0.52, 0.59, 0.63[1]
Silica Gel 60 F254Toluene:Ethyl Acetate:Acetic Acid (36:12:5)Solanum nigrum componentsNot specified, but showed five distinct spots[2]
Silica Gel 60 F254Chloroform:Methanol:Ammonium (B1175870) Hydroxide (30:20:1.5)Solanopubamine0.39 ± 0.01[10]

Table 2: Reported HPLC Conditions for Related Steroidal Alkaloids

Stationary PhaseMobile PhaseElution ModeFlow Rate (mL/min)Detection (nm)Reference
Zorbax SB-C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Sodium Phosphate Buffer (pH 7.2; 0.01 M) (36.5:63.5)Isocratic1.0200[3]
C18 (150 x 4.6 mm, 5 µm)Acetonitrile:10 mM Ammonium Acetate Buffer (pH 7.7) (65:35)Isocratic2.0205[4]
C18Methanol:KH2PO4 (pH 2.5) (75:25)IsocraticNot specified205[6]
Not specifiedWater + 0.1% Formic Acid (A), Acetonitrile + 0.1% Formic Acid (B)Gradient0.4MS/MS

Experimental Protocols

Protocol 1: General Extraction of Steroidal Alkaloids from Plant Material
  • Harvest and Dry: Collect the relevant plant parts (e.g., fruits, leaves) and dry them in an oven at 40-50°C until a constant weight is achieved.

  • Grind: Grind the dried plant material into a fine powder.

  • Extraction: Macerate the powdered material in 90% ethanol (B145695) (e.g., 10 g of powder in 100 mL of ethanol)[11]. Use an ultrasonic bath or a shaker for 2-3 hours to enhance extraction.

  • Filter and Concentrate: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Acid-Base Partitioning (Optional Purification):

    • Dissolve the crude extract in 5% acetic acid.

    • Wash the acidic solution with hexane (B92381) to remove non-polar compounds.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

    • Extract the alkaloids into chloroform or a chloroform/methanol mixture.

    • Combine the organic layers and evaporate to dryness to yield a purified alkaloid fraction.

Protocol 2: TLC Analysis of this compound
  • Prepare the TLC Plate: Use a pre-coated silica gel 60 F254 plate.

  • Prepare the Mobile Phase: In a developing chamber, pour the chosen solvent system (e.g., Chloroform:Methanol:Water, 14:6:1) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it saturate for at least 20 minutes.

  • Spot the Sample: Dissolve the extract or standard in methanol. Using a capillary tube, apply a small spot of the sample onto the TLC plate, about 1 cm from the bottom.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm) and/or by spraying with Dragendorff's reagent, which gives an orange color with alkaloids[1]. Calculate the Rf value for each spot.

Protocol 3: RP-HPLC Method Development for this compound
  • Prepare Mobile Phase: Prepare the aqueous and organic phases. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter both through a 0.45 µm filter and degas.

  • Equilibrate the Column: Install a C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare Sample and Standards: Dissolve the purified extract and a this compound standard (if available) in the initial mobile phase.

  • Perform an Initial Gradient Run:

    • Inject 10-20 µL of the sample.

    • Run a broad linear gradient (e.g., 5% B to 95% B over 30 minutes) to determine the approximate elution time of this compound.

  • Optimize the Method:

    • Based on the initial run, design a more focused gradient around the elution time of the target peak to improve resolution.

    • Alternatively, if the peak elutes within a narrow range of organic solvent concentration, develop an isocratic method using that solvent composition.

  • Validate: Once an optimal separation is achieved, validate the method for parameters such as linearity, precision, and accuracy.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_output Results plant_material Plant Material extraction Solvent Extraction plant_material->extraction purification Acid-Base Purification extraction->purification tlc TLC Screening purification->tlc hplc HPLC Quantification tlc->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause Possible Causes: - Secondary Interactions - Column Overload is_tailing->tailing_cause Yes fronting_cause Possible Causes: - Strong Sample Solvent - Column Overload is_fronting->fronting_cause Yes split_peak Split Peak is_fronting->split_peak No tailing_solution Solutions: - Add competing base - Use end-capped column - Dilute sample tailing_cause->tailing_solution fronting_solution Solutions: - Match sample solvent to mobile phase - Reduce concentration fronting_cause->fronting_solution split_solution Solutions: - Check for column contamination - Clean injector split_peak->split_solution

Caption: Troubleshooting poor peak shape in HPLC.

mobile_phase_logic cluster_params Chromatographic Parameters mp Mobile Phase Composition (RP-HPLC) increase_org Increase % Organic Solvent mp->increase_org decrease_org Decrease % Organic Solvent mp->decrease_org change_ph Change pH / Buffer mp->change_ph retention Retention Time resolution Resolution selectivity Selectivity increase_org->retention Decreases decrease_org->retention Increases decrease_org->resolution May Increase change_ph->retention Alters change_ph->selectivity Alters

Caption: Mobile phase effects on chromatography.

References

minimizing degradation of Solanocapsine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of solanocapsine during storage and experimentation. The information is curated for professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a steroidal alkaloid found in plants of the Solanum genus, such as Solanum pseudocapsicum (Jerusalem cherry).[1][2] Its stability is crucial for research and pharmaceutical development to ensure the accuracy of experimental results, maintain its therapeutic efficacy, and guarantee the safety of potential drug products. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related steroidal alkaloids like solanopubamine, the primary factors contributing to degradation are expected to be:

  • pH: this compound is likely susceptible to degradation in both acidic and alkaline conditions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

Q3: How can I store my this compound samples to minimize degradation?

For optimal stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. A refrigerator or freezer is ideal. If in solution, use a buffered solvent at a neutral pH and protect from light using amber vials or by wrapping the container in foil. Prepare solutions fresh whenever possible.

Q4: Are there any known degradation products of this compound?

Currently, there is limited specific information in published literature detailing the exact chemical structures of this compound degradation products. However, based on the degradation of similar alkaloids, potential degradation pathways could involve hydrolysis of the epoxy ring or oxidation of the amino groups and the steroidal backbone.

Q5: What analytical techniques are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable techniques for monitoring the stability of this compound and separating it from its degradation products.[3][4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7][8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in an assay. Degradation of this compound in the assay medium.Check the pH and temperature of your assay buffer. Prepare fresh this compound solutions for each experiment. Protect the assay plates from light if incubated for extended periods.
Appearance of unknown peaks in HPLC/HPTLC chromatogram. Degradation of this compound during sample preparation or storage.Review your sample preparation and storage procedures. Ensure solvents are of high purity and free of peroxides. Store stock solutions at low temperatures and protected from light.
Inconsistent results between experimental replicates. Inconsistent storage or handling of this compound samples.Standardize your sample handling procedures. Use a consistent source and batch of this compound. Ensure all samples are subjected to the same light and temperature conditions.
Precipitation of this compound in stock solution. Poor solubility or degradation to less soluble products.Ensure the stock solution concentration is not above the solubility limit in the chosen solvent. Store at the recommended temperature and check for any visible signs of degradation or precipitation before use.

Quantitative Data Summary

Table 1: Forced Degradation of Solanopubamine

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acidic Hydrolysis 0.1 M HCl48 hoursRoom Temperature61.4%
Alkaline Hydrolysis 0.1 M NaOH48 hoursRoom Temperature100%
Oxidative Degradation 30% H₂O₂48 hoursRoom Temperature100%
Thermal Degradation Dry Heat48 hours40°C13.83%
Thermal Degradation Dry Heat48 hours60°C57.88%
Photodegradation UV Exposure48 hoursRoom TemperatureStable
Photodegradation Photo-oxidation48 hoursRoom TemperatureStable

Data adapted from a study on solanopubamine.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (Hypothetical)

This protocol is a proposed methodology based on standard forced degradation studies for alkaloids and should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Proposed)

This is a general HPLC method that can be used as a starting point for developing a validated, stability-indicating assay for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific for this compound and can separate it from all potential degradation products.

Visualizations

Degradation_Workflow cluster_storage Storage Conditions cluster_stress Stress Factors cluster_analysis Analysis Solid Solid This compound This compound Solid->this compound Solution Solution Solution->this compound Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation pH pH pH->Degradation Oxidants Oxidants Oxidants->Degradation HPLC HPLC LC_MS LC_MS This compound->Degradation Degradation_Products Degradation_Products Degradation->Degradation_Products Degradation_Products->HPLC Quantification Degradation_Products->LC_MS Identification

Caption: Workflow for this compound Degradation Analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Degradation Sample Degradation Inconsistent_Results->Degradation Handling_Error Handling Inconsistency Inconsistent_Results->Handling_Error Assay_Conditions Suboptimal Assay Conditions Inconsistent_Results->Assay_Conditions Check_Storage Verify Storage Conditions (Temp, Light, pH) Degradation->Check_Storage Fresh_Samples Prepare Fresh Samples Degradation->Fresh_Samples Standardize_Protocol Standardize Protocol Handling_Error->Standardize_Protocol Optimize_Assay Optimize Assay Buffer & Incubation Assay_Conditions->Optimize_Assay

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Solanocapsine Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Solanocapsine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process, with a focus on strategies to improve the therapeutic index of this promising but toxic steroidal alkaloid.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound

Q1: What is this compound and what are its potential therapeutic applications? A1: this compound is a toxic steroidal alkaloid derived from plants of the Solanum genus, such as Solanum pseudocapsicum (Jerusalem cherry).[1][2] Its primary therapeutic potential lies in its activity as an acetylcholinesterase (AChE) inhibitor, making it a subject of investigation for treating neurodegenerative conditions like Alzheimer's disease.[3][4][5][6] Additionally, like other Solanum alkaloids, it is being explored for its potential anticancer and antimicrobial properties.[6][7]

Q2: What is the primary challenge in developing this compound as a therapeutic agent? A2: The main obstacle is its inherent toxicity, which leads to a narrow therapeutic index.[3][8] Efforts to harness its therapeutic benefits must be balanced against its potential for adverse effects, which can include gastrointestinal distress and neurological symptoms.[3][9][10] The central goal of current research is to separate its therapeutic activities from its toxic properties.

Q3: What is the known mechanism of action for this compound's therapeutic effects? A3: The most well-documented therapeutic mechanism is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] By blocking AChE, this compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's disease. The general class of Solanum alkaloids has also been shown to interact with critical signaling pathways related to cancer, such as the p53, MAPK, AKT, and JNK pathways, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[3][6][9]

Q4: What is the presumed mechanism of this compound's toxicity? A4: The toxicity of this compound is attributed to mechanisms common among related Solanum glycoalkaloids. These include the disruption of cell membrane integrity by binding to membrane cholesterol and the inhibition of cholinesterase enzymes.[10][11] This dual-action can lead to widespread cellular dysfunction, contributing to its toxic profile.

Section 2: Troubleshooting Guides and Strategic Protocols

This section details three primary strategies to improve the therapeutic index of this compound: chemical modification, encapsulation in drug delivery systems, and combination therapy.

Strategy 1: Chemical Modification to Enhance Efficacy and Reduce Toxicity

Q: My novel this compound derivative shows reduced activity compared to the parent compound. What structural features are most important for its biological activity?

A: The structure-activity relationship (SAR) is crucial. Studies have shown that modifying the reactive parts of the this compound molecule can dramatically alter its potency.[5] For its role as an AChE inhibitor, the presence of protonable nitrogen atoms is key for interacting with the enzymatic cavity.[12] A synthetic derivative that incorporated the tricyclic amino quinoline (B57606) scaffold of Tacrine (an established AChE inhibitor) showed a nearly 35-fold improvement in potency.[3][4] This suggests that hybrid molecules combining the steroidal backbone with known pharmacophores may be a successful approach.

CompoundTargetIC50 ValueFold Improvement (vs. This compound)
This compoundAcetylcholinesterase (AChE)3.22 µM1x
Synthetic Derivative 24Acetylcholinesterase (AChE)90 nM (0.09 µM)~35.8x
Tacrine (Positive Control)Acetylcholinesterase (AChE)Not specified in sources-
Data sourced from a 10-year review on Solanum steroidal alkaloids.[3][4]

This protocol is a representative methodology for modifying the primary amine group of this compound, a common target for derivatization.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Base: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

problem Low Therapeutic Index of this compound strat1 Strategy 1: Chemical Modification problem->strat1 strat2 Strategy 2: Drug Delivery Systems problem->strat2 strat3 Strategy 3: Combination Therapy problem->strat3 outcome1a Enhance Target Affinity (e.g., AChE IC50) strat1->outcome1a outcome1b Alter Physicochemical Properties (Reduce Off-Target Binding) strat1->outcome1b outcome2a Targeted Delivery (e.g., to Tumor or Brain) strat2->outcome2a outcome2b Controlled Release Profile strat2->outcome2b outcome3a Synergistic Efficacy strat3->outcome3a outcome3b Dose Reduction of this compound strat3->outcome3b goal1 Increased Efficacy outcome1a->goal1 goal2 Decreased Systemic Toxicity outcome1b->goal2 outcome2a->goal1 outcome2b->goal2 outcome3a->goal1 outcome3b->goal2

Caption: Logical relationship of strategies to improve the therapeutic index.

Strategy 2: Advanced Drug Delivery Systems

Q: How can I reduce the systemic toxicity of this compound in my in vivo model?

A: Encapsulating this compound within a nanocarrier is a highly effective strategy.[6][13] Systems like liposomes or polymeric nanoparticles can shield the drug from systemic circulation, reducing off-target toxicity. They can also be engineered with targeting ligands (e.g., antibodies, peptides) to accumulate specifically at the disease site (like a tumor or the brain), thereby increasing local concentration and efficacy while minimizing exposure to healthy tissues. This approach is particularly useful for improving the pharmacokinetics of poorly soluble phytochemicals.[13]

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve a lipid mixture (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 by weight).

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the lipid's transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or, preferably, extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated (free) this compound from the liposome (B1194612) suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Characterization: Analyze the final liposomal formulation for particle size and zeta potential (using Dynamic Light Scattering), encapsulation efficiency (by lysing the liposomes with a detergent and quantifying the drug via HPLC), and morphology (using Transmission Electron Microscopy).

cluster_prep Formulation cluster_char Characterization cluster_test Testing a 1. Dissolve Lipids & this compound b 2. Create Thin Film (Rotovap) a->b c 3. Hydrate Film (Buffer) b->c d 4. Size Reduction (Extrusion) c->d e 5. Purify (Remove Free Drug) d->e f Particle Size (DLS) e->f g Encapsulation Efficiency (HPLC) e->g h Morphology (TEM) e->h i In Vitro Cytotoxicity (vs. Free Drug) e->i j In Vivo Efficacy & Toxicity Studies i->j

Caption: Workflow for nano-formulation and testing of this compound.

Strategy 3: Combination Therapy for Synergistic Effects

Q: Can I achieve a therapeutic effect with a lower, less toxic dose of this compound?

A: Yes, combination therapy is a promising approach. Combining this compound with another therapeutic agent can produce a synergistic effect, where the total effect is greater than the sum of the individual effects.[6] This allows for the use of lower concentrations of each drug, thereby reducing dose-dependent toxicity while maintaining or even enhancing therapeutic efficacy. For example, the related alkaloid α-tomatine showed synergistic effects with the chemotherapy drug paclitaxel (B517696) against prostate cancer.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Dilution Preparation: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B). Typically, a 2-fold dilution series is prepared for each, spanning a range above and below their individual IC50 values.

  • Plate Setup: Add the drugs to the plate according to a checkerboard layout. The concentration of Drug A increases horizontally across the plate, while the concentration of Drug B increases vertically. Include wells for untreated controls and each drug alone.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

sol This compound stress Cellular Stress sol->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apop Apoptosis cas3->apop

Caption: Hypothetical p53-mediated apoptosis pathway for this compound.

References

Technical Support Center: Purification of Synthesized Solanocapsine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized Solanocapsine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound analogs?

A1: Common impurities can include unreacted starting materials, reagents from the synthetic steps, and structurally similar side-products formed during the reaction. Given that this compound is a steroidal alkaloid, impurities might include isomers or degradation products.

Q2: Which chromatographic techniques are most effective for purifying this compound analogs?

A2: A multi-step chromatographic approach is often necessary. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard initial purification step.[1][2][3] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is frequently employed as a final polishing step.[3][4][5]

Q3: What is a suitable analytical method to assess the purity of the final compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for assessing the purity of this compound analogs.[6][7] The use of a C18 reversed-phase column is typical. Purity is determined by comparing the peak area of the target compound to the total peak area of all components in the chromatogram.

Q4: Can recrystallization be used to purify this compound analogs?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds like this compound analogs.[8][9] The key is to find a suitable solvent or solvent system in which the analog has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[8]

Troubleshooting Guide

Problem 1: My column chromatography separation is poor, with significant co-elution of my target compound and impurities.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the compounds on the chosen stationary phase.

  • Solution:

    • Optimize the Solvent System: Perform small-scale analysis using Thin-Layer Chromatography (TLC) with various solvent systems of differing polarities to identify a system that provides the best separation between your target analog and the impurities.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching the stationary phase. For instance, if you are using silica gel, alumina might offer different selectivity.

    • Use Gradient Elution: Instead of isocratic elution (a constant solvent composition), employ a gradient elution where the polarity of the mobile phase is gradually increased. This can help to first elute less polar impurities and then the more polar target compound with better resolution.

Problem 2: I am losing a significant amount of my compound during the purification process.

  • Possible Cause 1: The compound may be adsorbing irreversibly to the stationary phase during column chromatography.

  • Solution 1: Add a small amount of a competitive binder, such as a volatile amine (e.g., triethylamine), to the mobile phase. This can help to reduce tailing and irreversible adsorption of basic compounds like alkaloids.

  • Possible Cause 2: The compound may be degrading during purification due to sensitivity to pH, light, or temperature.

  • Solution 2:

    • pH: Buffer your solutions to maintain a pH where your compound is stable.

    • Light: Protect your sample from light by using amber-colored glassware or wrapping your chromatography column and collection tubes in aluminum foil.

    • Temperature: Perform chromatographic separations at a controlled, and if necessary, reduced temperature.

Problem 3: My final product shows multiple spots on a TLC plate, indicating the presence of impurities.

  • Possible Cause: A single purification technique may not be sufficient to remove all impurities, especially those that are structurally very similar to the target compound.

  • Solution:

    • Employ Orthogonal Purification Methods: Combine different purification techniques that separate based on different principles. For example, follow an initial column chromatography step (separation based on polarity) with a recrystallization step (separation based on solubility).

    • Preparative HPLC: For achieving very high purity, a final purification step using preparative HPLC is often necessary. This technique offers higher resolution than standard column chromatography.[4][5]

Problem 4: The compound precipitates out during solvent removal after chromatography.

  • Possible Cause: The solubility of your purified compound in the elution solvent is low at higher concentrations.

  • Solution:

    • Use a Rotary Evaporator with Care: Remove the solvent slowly under reduced pressure and moderate temperature to prevent rapid supersaturation and crashing out of the solid.

    • Solvent Exchange: Before complete removal of the chromatography solvent, you can add a small amount of a solvent in which your compound is more soluble.

Quantitative Data on Purification Enhancement

The following table summarizes illustrative data on the enhancement of purity for steroidal alkaloids using different purification techniques. The exact values can vary depending on the specific analog and the complexity of the crude mixture.

Purification StepStarting Purity (Illustrative)Final Purity (Illustrative)Typical Recovery Rate
Acid-Base Extraction 20-40%50-70%85-95%
Silica Gel Column Chromatography 60-70%85-95%70-85%
Recrystallization 85-90%>98%60-80%
Preparative HPLC >90%>99%50-70%

Detailed Experimental Protocols

Protocol 1: Purification by Automated Flash Column Chromatography
  • Sample Preparation: Dissolve the crude synthesized this compound analog in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane (B109758) (DCM). If the sample is not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Column Preparation: Select a pre-packed silica gel column appropriate for your sample size. Equilibrate the column with the initial mobile phase (e.g., 100% hexane (B92381) or a low-polarity mixture like 95:5 hexane:ethyl acetate).

  • Loading the Sample: Load the prepared sample onto the column. If it's a liquid, inject it directly. If it's pre-adsorbed on silica, carefully add the powder to the top of the column.

  • Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient might be from 100% hexane to 100% ethyl acetate over 30-40 column volumes.

  • Fraction Collection: Collect fractions based on the UV absorbance detector signal.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound analog.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the this compound analog well at high temperatures but poorly at low temperatures. Common solvents for steroidal alkaloids include methanol, ethanol, acetone, and their mixtures with water.[1][8]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizations

Experimental_Workflow_for_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Synthesized This compound Analog Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography (Silica Gel) Acid_Base_Extraction->Column_Chromatography Primary Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Prep_HPLC Preparative HPLC Recrystallization->Prep_HPLC High-Purity Polishing Purity_Analysis Purity Analysis (HPLC, NMR, MS) Prep_HPLC->Purity_Analysis Pure_Analog Pure this compound Analog (>98%) Purity_Analysis->Pure_Analog

Caption: A typical experimental workflow for the purification of this compound analogs.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation in Column Chromatography Suboptimal_Mobile_Phase Suboptimal Mobile Phase Poor_Separation->Suboptimal_Mobile_Phase Wrong_Stationary_Phase Incorrect Stationary Phase Poor_Separation->Wrong_Stationary_Phase Optimize_TLC Optimize Mobile Phase using TLC Suboptimal_Mobile_Phase->Optimize_TLC Gradient_Elution Use Gradient Elution Suboptimal_Mobile_Phase->Gradient_Elution Change_Adsorbent Change Stationary Phase (e.g., Alumina) Wrong_Stationary_Phase->Change_Adsorbent

Caption: Troubleshooting logic for poor chromatographic separation.

References

dealing with matrix effects in Solanocapsine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering matrix effects during the bioanalysis of solanocapsine using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of this compound's ionization efficiency in a mass spectrometer's source due to co-eluting compounds from the biological sample (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either a suppressed or enhanced signal for this compound, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] The effect arises from endogenous materials like phospholipids (B1166683), salts, and proteins that were not completely removed during sample preparation.[1][4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what point during the chromatographic run ion suppression or enhancement occurs.[4][5] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates the retention time of interfering components.[4][5]

  • Post-Extraction Spike Analysis: This is the standard quantitative method.[1] You compare the peak area of this compound spiked into a blank, extracted matrix with the peak area of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of the effect.[1] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 indicates ion enhancement.[1]

Q3: Why is Electrospray Ionization (ESI) particularly susceptible to matrix effects?

A3: ESI is more prone to matrix effects than other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) because its ionization mechanism is more complex and relies on processes in the liquid phase.[2][3] High concentrations of co-eluting compounds can alter the physical properties (e.g., surface tension, viscosity) of the droplets being sprayed, which hinders solvent evaporation and the efficient formation of gas-phase analyte ions.[3]

Q4: Can a stable isotope-labeled (SIL) internal standard solve all matrix effect problems?

A4: Using a SIL internal standard (IS), such as this compound-d3, is the most effective way to compensate for matrix effects.[6] Because the SIL IS is chemically and physically almost identical to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte response to the IS response, the variability is normalized, leading to an accurate result.[6] However, it does not eliminate the underlying issue, and severe ion suppression can still reduce the signal of both the analyte and the IS below the limit of quantification.[7] Therefore, it is always best to first minimize the matrix effect through optimized sample preparation and chromatography.[8][9]

Troubleshooting Guide

Problem: Low signal intensity, poor sensitivity, or high variability in results.

This is a classic sign of ion suppression. Follow these steps to diagnose and mitigate the issue.

Step 1: Evaluate Sample Preparation

Simple protein precipitation is fast but often results in "dirty" extracts with significant matrix components.[10] If you are experiencing issues, a more rigorous cleanup is necessary.

  • Hypothesis: Endogenous components like phospholipids are co-eluting with this compound and causing ion suppression.

  • Solution: Compare different extraction techniques. The goal is to find the method that yields the highest recovery and the lowest matrix effect.

TechniqueTypical Recovery (%)Typical Matrix Effect (%)ProsCons
Protein Precipitation (PPT) 90 - 105%40 - 70% (Suppression)Fast, simple, inexpensive"Dirty" extract, high matrix effect[10]
Liquid-Liquid Extraction (LLE) 75 - 90%5 - 20% (Suppression)Cleaner extract than PPTMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 85 - 100%< 10%Cleanest extract, highly selective[10][11]Most expensive, requires method development

Note: Data are illustrative and based on typical outcomes in bioanalysis. Matrix effect is calculated as (1 - Matrix Factor) * 100%.

  • Conditioning: Pass 1 mL of methanol (B129727) through a C18 SPE cartridge, followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma (diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.

Step 2: Optimize Chromatography

If a cleaner sample preparation is not sufficient, the next step is to improve the chromatographic separation of this compound from the interfering matrix components.[8][9]

  • Hypothesis: Matrix components are directly co-eluting with the analyte.

  • Solution: Modify the LC conditions to shift the retention time of this compound away from the region of ion suppression.

ParameterInitial MethodOptimized Method
Column ACQUITY HSS T3 (100x2.1mm, 1.8µm)[12]ACQUITY HSS T3 (100x2.1mm, 1.8µm)
Mobile Phase A 0.1% Formic Acid in Water[12]0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[12]Acetonitrile
Gradient 5-95% B in 3 min20-60% B in 5 min (slower gradient)
Flow Rate 0.4 mL/min0.3 mL/min
Injection Volume 5 µL2 µL (reduces matrix load)
MS/MS Transition Hypothetical: 429.4 -> 114.2 (Q1 -> Q3)Hypothetical: 429.4 -> 114.2 (Q1 -> Q3)
Ionization Mode ESI+ESI+ (or test APCI)

Note: Parameters are based on a similar glycoalkaloid analysis and should be optimized specifically for this compound.[12]

Step 3: Modify Instrument Settings

As a final strategy, changing the ionization source or mode can sometimes resolve the issue.

  • Hypothesis: The ESI+ mode is particularly sensitive to the specific interfering compounds in the matrix.

  • Solution: Switch the ionization source or polarity. APCI is generally less susceptible to matrix effects than ESI.[1][2][3] Alternatively, switching from positive (ESI+) to negative (ESI-) ionization mode may help, as fewer compounds are ionized in negative mode, potentially eliminating the interference.[3][8]

Visual Guides

Workflow for Mitigating Matrix Effects

The following diagram outlines a systematic workflow for identifying and resolving matrix effects in this compound bioanalysis.

G cluster_0 cluster_1 Troubleshooting Loop start Start Analysis dev_method Develop Initial Method (e.g., PPT + Fast Gradient) start->dev_method check_perf Poor Performance? (Low Sensitivity / High Variability) dev_method->check_perf end_good Method Validated check_perf->end_good No quant_me Quantify Matrix Effect (Post-Extraction Spike) check_perf->quant_me Yes improve_sp Improve Sample Prep (Try LLE or SPE) re_eval1 ME Acceptable? improve_sp->re_eval1 re_eval1->end_good Yes optim_lc Optimize Chromatography (Gradient, Flow Rate) re_eval1->optim_lc No re_eval2 ME Acceptable? optim_lc->re_eval2 re_eval2->end_good Yes change_ion Change Ionization (Try APCI or ESI-) re_eval2->change_ion No change_ion->end_good

Caption: Systematic workflow for troubleshooting matrix effects.
Decision Logic for Sample Preparation

This diagram illustrates the decision-making process for selecting an appropriate sample preparation technique.

G cluster_LLE Option 1 cluster_SPE Option 2 start Initial Method: Protein Precipitation (PPT) check_me Matrix Effect > 15%? start->check_me try_lle Implement Liquid-Liquid Extraction (LLE) check_me->try_lle Yes validated Method Optimized check_me->validated No check_lle ME < 15% AND Recovery > 80%? try_lle->check_lle try_spe Implement Solid-Phase Extraction (SPE) check_lle->try_spe No check_lle->validated Yes check_spe ME < 15% AND Recovery > 85%? try_spe->check_spe check_spe->check_lle No, Re-optimize SPE/LLE or move to Chromatography check_spe->validated Yes

References

improving the efficiency of Solanocapsine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of Solanocapsine synthesis reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-amino steroid in reductive amination 1. Incomplete formation of the imine intermediate. 2. Reduction of the starting ketone. 3. Ineffective reducing agent. 4. Steric hindrance around the carbonyl group.1. Increase reaction time for imine formation before adding the reducing agent. Use a dehydrating agent (e.g., molecular sieves). 2. Use a milder reducing agent that selectively reduces the imine (e.g., sodium triacetoxyborohydride).[1][2][3] 3. Ensure the reducing agent is fresh and anhydrous. Consider alternative reducing agents like sodium cyanoborohydride.[1][2][3] 4. Increase reaction temperature or use a less sterically hindered amine source if possible.
Formation of multiple products (diastereomers) 1. Non-stereoselective reduction of the imine. 2. Epimerization at adjacent stereocenters under reaction conditions.1. Employ a stereoselective reducing agent or a chiral catalyst. Optimize reaction temperature and solvent. 2. Use milder reaction conditions (e.g., lower temperature, non-protic solvent) to minimize epimerization.
Difficult purification of the final product 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Contamination with residual reagents.1. Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion. 2. Utilize advanced purification techniques such as preparative HPLC or column chromatography with a specialized stationary phase (e.g., amino-functionalized silica).[4][5] 3. Ensure proper work-up procedures to remove all residual reagents. This may include aqueous washes with acidic or basic solutions to remove amine or acidic impurities.
Poor solubility of steroidal intermediates 1. Inappropriate solvent choice.1. Use a co-solvent system to improve solubility. Common solvents for steroids include dichloromethane, chloroform, dioxane, and THF.
Side reactions involving other functional groups 1. Non-selective reagents.1. Protect sensitive functional groups on the steroid backbone before carrying out the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: While a direct total synthesis of this compound is not widely reported in readily available literature, a plausible synthetic route would likely start from a commercially available steroidal sapogenin, such as diosgenin. This would require several steps, including the modification of the F-ring and the introduction of the amino group at the C-3 position.

Q2: Which reaction is critical for introducing the 3β-amino group in this compound?

A2: The introduction of the 3β-amino group is typically achieved through the reductive amination of a 3-keto steroid precursor.[1] This reaction involves the formation of an imine intermediate between the 3-keto group and an amine source, followed by its reduction to the desired 3-amino steroid.

Q3: What are the key challenges in the synthesis of steroidal alkaloids like this compound?

A3: Key challenges include achieving stereocontrol at multiple chiral centers, selective functionalization of the complex steroid skeleton, and managing the solubility of intermediates.[6] The development of efficient and high-yielding multi-step syntheses is a significant area of research.[6]

Q4: How can I monitor the progress of my this compound synthesis reactions?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. For more detailed analysis and to confirm the identity of products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q5: What are the best practices for purifying 3-amino steroids?

A5: Purification of 3-amino steroids can be challenging due to their polarity. Column chromatography on silica (B1680970) gel is a standard method. For difficult separations, techniques like preparative High-Performance Liquid Chromatography (HPLC) or the use of specialized solid phases, such as amino-functionalized silica, can be effective.[4][5] It is also important to perform a proper aqueous work-up to remove any water-soluble impurities and unreacted reagents before chromatographic purification.

Experimental Protocols

Representative Protocol for Reductive Amination of a 3-Keto Steroid

This protocol provides a general methodology for the reductive amination of a 3-keto steroid to a 3-amino steroid, a key step in a potential this compound synthesis. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • 3-Keto steroid (1.0 eq)

  • Amine source (e.g., ammonium (B1175870) acetate, 10 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq)[2]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 3-keto steroid (1.0 eq) and the amine source (10 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Once the imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired 3-amino steroid.

Visualizations

Proposed Synthetic Pathway for this compound

Solanocapsine_Synthesis_Pathway Start Diosgenin Intermediate1 3-Keto Steroid Intermediate Start->Intermediate1 Oxidation Intermediate2 3-Imino Steroid Intermediate1->Intermediate2 Imine Formation (Amine Source) FinalProduct This compound Intermediate2->FinalProduct Reduction (e.g., NaBH(OAc)₃) & F-Ring Modification

Caption: A simplified proposed synthetic pathway for this compound starting from Diosgenin.

Troubleshooting Workflow for Low Yield in Reductive Amination

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC/LC-MS) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine CheckReducingAgent Check Reducing Agent Activity IncompleteImine->CheckReducingAgent No Solution1 Increase Imine Formation Time Add Dehydrating Agent IncompleteImine->Solution1 Yes IneffectiveAgent Ineffective Reducing Agent CheckReducingAgent->IneffectiveAgent CheckKetoneReduction Check for Ketone Reduction IneffectiveAgent->CheckKetoneReduction No Solution2 Use Fresh/Anhydrous Reducing Agent Try Alternative (e.g., NaBH₃CN) IneffectiveAgent->Solution2 Yes SideReaction Side Reaction Occurring CheckKetoneReduction->SideReaction OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent) SideReaction->OptimizeConditions No Solution3 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) SideReaction->Solution3 Yes End Improved Yield OptimizeConditions->End Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to CholineAcetate Choline + Acetate AChE->CholineAcetate Produces Signal Signal Transduction Receptor->Signal Activates This compound This compound This compound->AChE Inhibits IncreasedSignal Increased Cholinergic Signaling Signal->IncreasedSignal Leads to

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.[7][8][9][10][11][12]

References

Technical Support Center: Process Improvement for Large-Scale Solanocapsine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale isolation of Solanocapsine. The information presented herein is designed to facilitate process improvement, offering detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during extraction and purification.

Experimental Protocols

Lab-Scale Extraction and Purification of this compound from Solanum pseudocapsicum Berries

This protocol is adapted from established methods for alkaloid extraction and serves as a foundational procedure for isolating this compound. Optimization will be necessary for scaling up to an industrial level.

a. Materials and Reagents:

  • Dried and powdered berries of Solanum pseudocapsicum

  • Deionized water

  • Acetic acid

  • Ammonium (B1175870) hydroxide

  • Petroleum ether

  • Chloroform (B151607)

  • Methanol

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform-methanol gradients)

  • Ethanol

b. Extraction Procedure:

  • Initial Extraction: Mix 1 kg of dried, powdered Solanum pseudocapsicum berries with 10 L of hot deionized water. Stir the mixture for 1 hour.

  • Acidification: After cooling, filter the aqueous extract. Acidify the filtrate to a pH of 3-4 with acetic acid.

  • Defatting: Transfer the acidified extract to a large separatory funnel and extract three times with petroleum ether (3 x 2 L) to remove fats and non-polar compounds. Discard the petroleum ether layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will precipitate the crude alkaloid mixture.

  • Alkaloid Extraction: Extract the basified solution three times with chloroform (3 x 3 L). The free base alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure to obtain the crude alkaloid residue.

c. Purification Procedure:

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

    • Dissolve the crude alkaloid residue in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • Combine the fractions rich in this compound and evaporate the solvent.

    • Dissolve the residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to facilitate the crystallization of pure this compound.

    • Filter the crystals and wash them with cold ethanol.

    • Dry the purified this compound crystals under vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

a. Chromatographic Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (to be determined based on this compound's UV absorption profile)

  • Injection Volume: 10 µL

b. Sample Preparation:

  • Prepare a standard solution of purified this compound of known concentration.

  • Dissolve samples from various stages of the purification process in the mobile phase.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Data Presentation

Effective process improvement requires meticulous data collection. The following table outlines key quantitative parameters to monitor during large-scale this compound isolation. The values provided are hypothetical and for illustrative purposes.

Process StageInput ParameterOutput ParameterValue (Illustrative)Key Performance Indicator (KPI)
Extraction Dry Plant MaterialCrude Alkaloid Extract50 kg500 g
Yield: 1.0%
Purification Step 1 (Column Chromatography) Crude Alkaloid ExtractSemi-Purified Fraction500 g100 g
Yield: 20.0%
Purity: 75%
Purification Step 2 (Crystallization) Semi-Purified FractionPure this compound100 g60 g
Yield: 60.0%
Purity: >98%

Troubleshooting Guide and FAQs

This section is designed to address specific issues that may arise during the large-scale isolation of this compound.

Q1: Why is the yield of crude alkaloid extract lower than expected?

  • Possible Cause 1: Incomplete Extraction. The plant material may not have been sufficiently ground, or the extraction time and temperature were inadequate.

    • Solution: Ensure the plant material is finely powdered to maximize surface area. Optimize the extraction time and temperature in small-scale trials before applying them to a large batch. Consider using multiple extraction cycles.

  • Possible Cause 2: Incorrect pH. The pH during the acid-base extraction steps is critical. If the initial acidification or final basification is not in the optimal range, the recovery of this compound will be compromised.

    • Solution: Use a calibrated pH meter and ensure the pH is accurately adjusted in each step. For basification, a pH of 9-10 is generally effective for precipitating most alkaloids.

  • Possible Cause 3: Degradation of this compound. Prolonged exposure to harsh pH conditions or high temperatures can lead to the degradation of the target compound.

    • Solution: Minimize the time the extract is held at extreme pH values. Use moderate temperatures during extraction and concentration steps.

Q2: The purity of the final product is below the desired level after crystallization. What can be done?

  • Possible Cause 1: Inefficient Chromatographic Separation. The solvent system used for column chromatography may not be optimal for separating this compound from closely related alkaloids or other impurities.

    • Solution: Experiment with different solvent gradients and stationary phases (e.g., alumina (B75360) instead of silica gel) in small-scale trials. Consider using multiple chromatographic techniques, such as an initial separation on a less polar stationary phase followed by a more polar one.

  • Possible Cause 2: Co-precipitation of Impurities. During crystallization, impurities with similar solubility profiles to this compound may co-precipitate.

    • Solution: Perform recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize. This process can be repeated until the desired purity is achieved.

  • Possible Cause 3: Presence of Emulsions during Liquid-Liquid Extraction. Emulsions can trap the desired compound and impurities, leading to poor separation.

    • Solution: To break emulsions, try adding a small amount of a saturated salt solution (brine) or a different organic solvent. Centrifugation can also be effective at a larger scale.

Q3: How can I confirm the identity and purity of the isolated this compound?

  • Answer: A combination of analytical techniques should be used:

    • HPLC: To determine the purity of the sample by comparing the retention time with a known standard and calculating the peak area percentage.

    • Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Solanocapsine_Isolation_Workflow start Start: Dried & Powdered Solanum pseudocapsicum Berries extraction Hot Water Extraction start->extraction filtration1 Filtration extraction->filtration1 acidification Acidification (pH 3-4) filtration1->acidification defatting Liquid-Liquid Extraction (Petroleum Ether) acidification->defatting basification Basification (pH 9-10) defatting->basification chloroform_extraction Liquid-Liquid Extraction (Chloroform) basification->chloroform_extraction concentration Concentration chloroform_extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection crystallization Crystallization fraction_collection->crystallization final_product Pure this compound crystallization->final_product

A flowchart of the this compound isolation and purification process.
Mechanism of Acetylcholinesterase Inhibition by this compound

This compound inhibits acetylcholinesterase, preventing acetylcholine (B1216132) breakdown.

Technical Support Center: Method Refinement for Consistent Solanocapsine Bioactivity Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of Solanocapsine's bioactivity. Our goal is to facilitate consistent and reproducible results in your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may face.

I. Sample Preparation and Handling

Question 1: My this compound bioactivity results are inconsistent between batches. What could be the cause?

Answer: Inconsistent bioactivity is often linked to variability in the purity and handling of your this compound sample. Key factors to consider include:

  • Purity of this compound: The presence of impurities, such as other steroidal alkaloids or residual solvents from extraction, can significantly impact bioactivity. It is crucial to assess the purity of each batch using analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Extraction and Purification Method: The method used to extract and purify this compound can affect the final composition of the sample. Ensure you are using a standardized and validated protocol.

  • Storage Conditions: this compound, like many natural products, can be sensitive to light, temperature, and air. Improper storage can lead to degradation of the compound. It is advisable to store purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is highly sensitive to oxidation.

  • Solvent for Bioassays: The choice of solvent to dissolve this compound for bioassays is critical. Ensure the solvent is of high purity and does not interfere with the assay. The final concentration of the solvent in the assay should be kept to a minimum and be consistent across all experiments.

Question 2: How can I ensure the purity of my this compound sample?

Answer: A validated Reverse Phase HPLC (RP-HPLC) method is recommended for the quantitative analysis and purity assessment of this compound. This will allow you to determine the percentage purity and identify any potential impurities.

II. Acetylcholinesterase (AChE) Inhibition Assays

Question 3: I am performing an acetylcholinesterase (AChE) inhibition assay with this compound, and I'm observing high background noise in my readings. What's happening?

Answer: High background noise in AChE assays, particularly those using Ellman's reagent (DTNB), can be caused by a few factors:

  • Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (B1193921) (ATCI), can hydrolyze spontaneously. Prepare fresh substrate solutions for each experiment.

  • Reaction of DTNB with other molecules: If your this compound sample is not highly purified, other compounds with free sulfhydryl groups can react with DTNB, leading to a false-positive signal.

  • Instability of DTNB: DTNB can be unstable in certain buffers. Using a stable buffer system can help mitigate this.

Question 4: The inhibitory effect of my this compound seems to vary significantly between experiments. How can I improve reproducibility?

Answer: Inconsistent inhibitory effects are a common challenge. Here are several factors to check to improve the reproducibility of your AChE inhibition assay:

  • Pipetting Accuracy: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor is a major source of variability. Ensure your pipettes are calibrated and use consistent technique.

  • Temperature Control: AChE activity is temperature-dependent. Maintaining a constant temperature throughout the assay is crucial for consistent results.

  • Reagent Stability: Ensure all reagents, especially the enzyme and DTNB solutions, are stored correctly and are not expired. Prepare fresh working solutions for each experiment.

  • Timing of Measurements: In kinetic assays, the timing of absorbance readings is critical. Use a multi-channel pipette or an automated dispenser to ensure simultaneous addition of reagents to all wells.

III. Antibacterial Susceptibility Testing

Question 5: I am not seeing consistent zones of inhibition in my disc diffusion assay for this compound's antibacterial activity. Why?

Answer: Variability in disc diffusion assays can be attributed to several experimental parameters:

  • Inoculum Density: The concentration of the bacterial inoculum must be standardized, typically to a 0.5 McFarland standard. A denser inoculum can lead to smaller or non-existent inhibition zones.

  • pH of the Medium: The pH of the Mueller-Hinton agar (B569324) can affect the activity of the antimicrobial agent. Ensure the pH is within the recommended range.

  • Agar Depth: The thickness of the agar in the petri dish should be uniform to ensure consistent diffusion of the compound.

  • Disc Potency: Ensure the paper discs are properly impregnated with a consistent and known concentration of this compound.

Question 6: My Minimum Inhibitory Concentration (MIC) values for this compound are fluctuating in broth microdilution assays. What should I look into?

Answer: Fluctuations in MIC values often point to inconsistencies in the assay setup. Here are key areas to troubleshoot:

  • Inoculum Preparation: As with disc diffusion, the final concentration of the bacterial inoculum in each well is critical.

  • Serial Dilutions: Inaccuracies in performing the serial dilutions of this compound will directly impact the MIC determination.

  • Incubation Conditions: Consistent temperature and incubation time are essential for reproducible results.

  • Solubility of this compound: If this compound is not fully dissolved in the broth, its effective concentration will be lower, leading to inaccurate MIC values.

Quantitative Data Summary

The following tables summarize key quantitative data for the bioactivity of this compound and related compounds.

Bioactivity Compound Assay Result (IC₅₀/MIC) Source
Acetylcholinesterase InhibitionThis compoundIn vitro assayIC₅₀: 3.22 µM[1]
AntibacterialSolanum nigrum extractBroth MicrodilutionMIC: 125-500 µg/mL
AntibacterialSolanum retroflexum extractBroth MicrodilutionMIC against E. coli: 30 µg/mL[2]
AntibacterialSolanum villosum extractBroth MicrodilutionMIC against P. mirabilis: 44 µg/mL[2]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method for determining AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound stock solution and serial dilutions

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.

  • Assay Setup: In a 96-well plate, add 25 µL of each this compound dilution to the respective wells. Include a positive control (a known AChE inhibitor) and a negative control (solvent vehicle).

  • Enzyme Addition: Add 50 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the DTNB solution to each well, followed by 75 µL of the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in a microplate reader. Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • 96-well microplate

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without this compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

experimental_workflow_AChE cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (ATCI, DTNB, AChE) add_inhibitor Add this compound to 96-well Plate reagent_prep->add_inhibitor sample_prep Prepare this compound Serial Dilutions sample_prep->add_inhibitor add_enzyme Add AChE Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_reagents Add DTNB & ATCI pre_incubate->add_reagents read_absorbance Read Absorbance (412 nm, kinetic) add_reagents->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 experimental_workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum_prep Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria inoculum_prep->inoculate sample_dilution Prepare this compound Serial Dilutions in Broth sample_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic proposed_signaling_pathway cluster_cns Potential CNS Effect cluster_antibacterial Proposed Antibacterial Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Interaction CellMembrane Cell Membrane Acetylcholine Increased Acetylcholine NeuronalSignaling Enhanced Cholinergic Neurotransmission Acetylcholine->NeuronalSignaling MembraneDisruption Membrane Disruption/ Pore Formation BacterialMembrane->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Solanocapsine and Solasodine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, steroidal alkaloids from the Solanum genus have emerged as promising candidates for anticancer research. Among these, solanocapsine and solasodine (B1681914) have garnered attention for their potential cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic profiles of these two compounds, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and solasodine has been evaluated in several studies, with the half-maximal inhibitory concentration (IC50) being a key metric for assessing their potency. The following table summarizes the available IC50 values for both compounds against various cancer cell lines. It is important to note that data for this compound is limited, and the presented data pertains to its derivative, O-methylthis compound, which will be used as a proxy for comparison.

CompoundCancer Cell LineCancer TypeIC50 ValueIncubation Time (hours)Assay
O-methylthis compound HeLaCervical Cancer39.90 ± 0.03 µMNot SpecifiedMTT
HeLaCervical Cancer34.65 ± 0.06 µMNot SpecifiedSRB
Solasodine HCT116Colorectal Cancer39.43 µM48MTT[1]
HT-29Colorectal Cancer44.56 µM48MTT[1]
SW480Colorectal Cancer50.09 µM48MTT[1]
MCF-7Breast Cancer87.4 µg/mL24MTT
MCF-7Breast Cancer47.3 µg/mL48MTT
MCF-7Breast Cancer24.8 µg/mL72MTT
SW1990Pancreatic CancerNot Specified48MTT[2]
PANC1Pancreatic CancerNot Specified48MTT[2]

Note: The cytotoxicity of O-methylthis compound was reported in a study where the incubation time was not specified[3]. The data for solasodine on MCF-7 cells is presented as µg/mL and shows a time-dependent effect.

Mechanisms of Action and Signaling Pathways

Solasodine: The cytotoxic activity of solasodine is linked to the induction of apoptosis through multiple signaling pathways. A significant mechanism involves the suppression of the AKT/glycogen synthase kinase-3β (GSK-3β)/β-catenin signaling pathway[1][4]. This inhibition leads to a cascade of events, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately triggering caspase activation and apoptosis[1][5]. Solasodine has been shown to induce a G2/M-phase cell cycle arrest in colorectal cancer cells[1]. Furthermore, in pancreatic cancer cells, solasodine has been observed to inhibit the activation of the Cox-2/Akt/GSK3β signaling pathway and enhance the release of Cytochrome c from the mitochondria, which activates the caspase cascade (C-caspase 3 and C-caspase 9), leading to apoptosis[2].

This compound: The precise mechanism of action for this compound's cytotoxicity is not as well-elucidated as that of solasodine. The available data on its derivative, O-methylthis compound, demonstrates cytotoxicity against HeLa cells, but the underlying signaling pathways have not been extensively studied[3]. Further research is required to determine if this compound induces apoptosis and to identify the specific molecular targets and signaling cascades involved in its cytotoxic effects.

Experimental Protocols

The evaluation of cytotoxicity for both this compound and solasodine predominantly relies on cell viability assays such as the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or solasodine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cell lysis. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Mandatory Visualization

Solasodine-Induced Apoptosis Signaling Pathway

Solasodine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Solasodine Solasodine PI3K PI3K Solasodine->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Solasodine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Solasodine->Bax Upregulates AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits Mito Mitochondrial Membrane Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytochromeC Release

Caption: Solasodine-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessmentdot

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture treatment Treat with this compound or Solasodine cell_culture->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis ldh_assay->data_analysis end End data_analysis->end

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Solanocapsine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of solanocapsine analogs, detailing their structure-activity relationships (SAR) with a focus on acetylcholinesterase (AChE) inhibition and cytotoxic effects. This analysis is supported by available experimental data and detailed methodologies for key assays.

This compound, a steroidal alkaloid found in plants of the Solanum genus, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure allows for modifications that can significantly impact its biological activity. This guide delves into the SAR of this compound analogs, providing a valuable resource for the design of more potent and selective compounds.

Quantitative Comparison of Biological Activity

The biological activity of this compound and its derivatives has been primarily evaluated for their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease, and for their cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data, highlighting the impact of structural modifications on their biological potency.

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Research into this compound derivatives has revealed that modifications to its structure can significantly influence its AChE inhibitory activity, with some analogs demonstrating potency in the micromolar range.[1][2]

CompoundModificationIC50 (µM) vs. eeAChEReference
This compoundParent Compound> 200Garcia et al., 2015
Analog 1 N-3 amine substitution8.51[1]
Analog 2 Modification of E/F rings7.05 (vs. eqBChE)[1]
Cytotoxic Activity

The cytotoxic properties of this compound analogs have been investigated against several cancer cell lines. O-methylthis compound, for instance, has demonstrated notable cytotoxicity.[3]

CompoundCell LineAssayIC50 (µM)Reference
O-methylthis compoundHeLaMTT39.90 ± 0.03[3]
O-methylthis compoundHeLaSRB34.65 ± 0.06[3]

Structure-Activity Relationship (SAR) Insights

The available data, although limited for a wide range of analogs, allows for the deduction of preliminary SAR principles:

  • N-3 Amine Position: Modifications at the 3-amino group of the this compound steroid core appear to be crucial for AChE inhibitory activity. The introduction of different substituents at this position can modulate the binding affinity to the enzyme's active site.[2]

  • E/F Ring System: The structure of the E and F rings of the steroidal backbone also plays a significant role in the activity against cholinesterases.[1]

  • Glycosylation: For related Solanum alkaloids, the nature and length of the sugar moiety attached to the steroidal core are critical determinants of their biological activity. While specific data for a series of glycosylated this compound analogs is scarce, this is a key area for future investigation.

  • Methylation: The methylation of the hydroxyl group, as seen in O-methylthis compound, has been shown to be compatible with cytotoxic activity.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921).

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to initiate the reaction. A blank reaction without the enzyme is also prepared.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Substrate Addition: Add the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add a solution of MTT (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway modulated by Solanum alkaloids.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound Analogs) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

While the precise signaling pathways affected by this compound analogs in cancer are still under investigation, studies on related Solanum alkaloids suggest the involvement of pathways such as the PI3K/Akt and ROS/p38 MAPK pathways.[3]

Signaling_Pathway This compound This compound Analog ROS ↑ ROS Production This compound->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis p38->Apoptosis

Caption: A potential signaling pathway for this compound analog-induced apoptosis via ROS/p38 MAPK.

References

A Comparative Analysis of Solanocapsine, Solasodine, and Tomatidine: Unveiling the Therapeutic Potential of Steroidal Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological activities of solanocapsine and other key steroidal alkaloids, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By presenting key performance data, detailed experimental protocols, and visual pathway diagrams, this document serves as a comprehensive resource for understanding the therapeutic promise of these natural compounds.

Steroidal alkaloids, a diverse group of nitrogen-containing secondary metabolites predominantly found in the Solanaceae family, have garnered significant attention for their broad spectrum of biological activities. Among these, this compound, solasodine (B1681914), and tomatidine (B1681339) have emerged as promising candidates for drug discovery, exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of these three steroidal alkaloids, summarizing their performance based on experimental data, detailing the methodologies used to evaluate their efficacy, and illustrating their mechanisms of action through signaling pathway diagrams.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of this compound, solasodine, and tomatidine has been evaluated across various experimental models. The following table summarizes their inhibitory concentrations (IC50) in key biological assays, offering a quantitative comparison of their potency.

Steroidal AlkaloidBiological ActivityCell Line/EnzymeIC50 ValueReference
This compound Acetylcholinesterase Inhibition-3.22 µM[1][2]
Solasodine Anticancer (Colorectal)HCT11639.43 µM[3]
Anticancer (Colorectal)HT-2944.56 µM[3]
Anticancer (Colorectal)SW48050.09 µM[3]
Anticancer (Prostate)PC-33.91 mmol/L (Derivative)[4]
Anticancer (Prostate)PC-325 mmol/L[4]
Tomatidine Anticancer (Gastric)KATO III>100 µM[5]
Anticancer (Prostate)PC3>100 µM[5]
Anticancer (Breast)MDA-MB-231>100 µM[5]
Anti-inflammatoryMacrophagesMore potent than solasodine[1]

Deciphering the Mechanisms: Signaling Pathways in Focus

The biological effects of these steroidal alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Pathway: NF-κB and MAPK Inhibition

Both solasodine and tomatidine have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Tomatidine, in particular, has demonstrated potent inhibition of these pathways, leading to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][6].

G Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (JNK/p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_n->Genes induces AP1 AP-1 MAPK->AP1 activates AP1->Genes induces Solasodine Solasodine Solasodine->IKK inhibits Tomatidine Tomatidine Tomatidine->IKK inhibits Tomatidine->MAPK inhibits

Inhibition of NF-κB and MAPK pathways.
Anticancer Pathway: PI3K/Akt/mTOR Inhibition

Solasodine has been reported to suppress the proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[3][7]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Tomatidine has also been shown to stimulate mTORC1 signaling, which is involved in muscle growth[8][9][10][11][12].

G PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Solasodine Solasodine Solasodine->PI3K inhibits Solasodine->Akt inhibits Tomatidine Tomatidine Tomatidine->mTORC1 stimulates

Modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used in the comparative analysis of these steroidal alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the steroidal alkaloids (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G MTT Assay Workflow Seed Seed Cells (96-well plate) Treat Treat with Steroidal Alkaloids Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (4h, 37°C) MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Workflow for the MTT cell viability assay.
Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a rapid and sensitive colorimetric method for measuring acetylcholinesterase (AChE) activity[13][14][15][16].

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB solution (10 mM), and acetylthiocholine (B1193921) iodide (ATCI) substrate solution (10 mM).

  • Reaction Mixture: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound (steroidal alkaloid) at various concentrations, and 25 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution to each well.

  • Substrate Addition: Start the reaction by adding 25 µL of ATCI solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.

G AChE Inhibition Assay Workflow Prepare Prepare Reagents (Buffer, DTNB, ATCI) Mix Prepare Reaction Mixture (Buffer, Inhibitor, AChE) Prepare->Mix Preincubate Pre-incubate (15 min, 37°C) Mix->Preincubate Add_DTNB Add DTNB Preincubate->Add_DTNB Add_ATCI Add ATCI (Substrate) Add_DTNB->Add_ATCI Read Kinetic Measurement (412 nm) Add_ATCI->Read

Workflow for the AChE inhibition assay.
Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-JNK, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

G Western Blotting Workflow Lysis Cell Lysis Quantify Protein Quantification Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect

Workflow for Western blotting analysis.

References

Unveiling the Anticancer Potential of Solanocapsine: A Comparative Guide to Its Targets and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast repository of natural compounds. Among these, steroidal alkaloids from the Solanum genus have emerged as promising candidates. This guide provides a comparative analysis of Solanocapsine and its closely related Solanum alkaloids, focusing on their validated anticancer targets, cytotoxic efficacy, and mechanistic pathways. Due to the limited direct research on this compound's specific anticancer targets, this guide draws comparisons with its better-studied relatives, Solamargine, Solasonine, and α-Solanine, to provide a comprehensive overview of the potential mechanisms and to benchmark against established and emerging cancer therapies.

Comparative Cytotoxicity of Solanum Alkaloids

The cytotoxic potential of this compound and its analogs has been evaluated across a range of cancer cell lines. While data on this compound itself is sparse, studies on its derivative, O-methylthis compound, and the total alkaloid fraction of Solanum pseudocapsicum provide valuable insights. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds, offering a quantitative comparison of their potency.

Alkaloid/ExtractCancer Cell LineIC50 ValueCitation
O-methylthis compound HeLa (Cervical Cancer)39.90 ± 0.03 µg/mL (MTT assay)
HeLa (Cervical Cancer)34.65 ± 0.06 µg/mL (SRB assay)
Total Alkaloids (S. pseudocapsicum) HT-29 (Colon Cancer)0.39-0.91 µg/mL[1][2]
A-549 (Lung Cancer)0.92-3.56 µg/mL[1][2]
HEp-2 (Laryngeal Cancer)4.05-8.2 µg/mL[1][2]
B(16)F(10) (Melanoma)3.28-5.65 µg/mL[1][2]
Solamargine H441 (Lung Cancer)3 µM[3]
H520 (Lung Cancer)6.7 µM[3]
H661 (Lung Cancer)7.2 µM[3]
H69 (Small Cell Lung Cancer)5.8 µM[3]
HepG2 (Liver Cancer)2.5 µM[4]
HCT-116 (Colon Cancer)3.8 µM[4]
SH-SY5Y (Neuroblastoma)15.62 µg/mL[5]
Solasonine SW620 (Colorectal Cancer)35.52 µM[6]
SW480 (Colorectal Cancer)44.16 µM[6]
A549 (Lung Cancer)44.18 µM[6]
MGC803 (Gastric Cancer)46.72 µM[6]
α-Solanine RL95-2 (Endometrial Cancer)26.27 µM[7]
4T1 (Breast Cancer)34 µM (24h), 17 µM (48h)[8]

Mechanistic Insights: Targeting Key Cancer Pathways

Research into Solanum alkaloids consistently points to a multi-targeted approach to cancer cell inhibition, primarily revolving around the induction of apoptosis and the modulation of critical cell survival signaling pathways.

Induction of Apoptosis: The Bcl-2 Family Nexus

A common mechanistic thread among Solamargine, Solasonine, and α-Solanine is their ability to induce programmed cell death, or apoptosis. This is often achieved by modulating the balance of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. These alkaloids have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases, the executioners of apoptosis.

Solanum_Alkaloids Solanum Alkaloids (Solamargine, Solasonine, α-Solanine) Bcl2 Bcl-2 (Anti-apoptotic) Solanum_Alkaloids->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Solanum_Alkaloids->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Apoptosis induction by Solanum alkaloids via the Bcl-2 pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers. Several Solanum alkaloids, including α-solanine, have been shown to inhibit this pathway. By suppressing the phosphorylation and subsequent activation of key components like Akt, these compounds can halt the pro-survival signals, leading to cell cycle arrest and apoptosis. This mechanism of action positions Solanum alkaloids as potential inhibitors of a well-validated cancer target.

Solanum_Alkaloids Solanum Alkaloids (e.g., α-Solanine) PI3K PI3K Solanum_Alkaloids->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Fig. 2: Inhibition of the PI3K/Akt/mTOR pathway by Solanum alkaloids.

Benchmarking Against Modern Anticancer Therapeutics

The molecular targets of Solanum alkaloids, namely the Bcl-2 family and the PI3K/Akt pathway, are at the forefront of modern cancer drug development. This section provides a comparison with clinically approved or late-stage clinical trial inhibitors targeting these pathways.

Target PathwaySolanum Alkaloid (Example)Clinically Approved/Investigational Drug(s)Mechanism of ActionStatus
Bcl-2 Family Solamargine, Solasonine, α-SolanineVenetoclax (Venclexta)Selective inhibitor of Bcl-2, promoting apoptosis.Approved for certain leukemias and lymphomas.[9]
NavitoclaxInhibitor of Bcl-2, Bcl-xL, and Bcl-w.In clinical trials for various cancers.[9]
PI3K/Akt Pathway α-SolanineAlpelisib (Piqray), InavolisibPI3Kα-specific inhibitors.Approved for certain types of breast cancer.[10][11]
CapivasertibPan-Akt inhibitor.Approved for certain types of breast cancer.[10]
Pictilisib, TaselisibPan-PI3K inhibitors.In clinical trials for various solid tumors.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments typically used to validate the anticancer targets of compounds like this compound.

Experimental Workflow

Start Cancer Cell Culture Treatment Treatment with Solanum Alkaloid Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Fig. 3: General experimental workflow for validating anticancer targets.
Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells (including any floating cells in the medium).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: After treatment with the test compound, harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the fixed cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide. The amount of PI fluorescence is directly proportional to the amount of DNA.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be lower in G0/G1 phase, intermediate in S phase (DNA synthesis), and doubled in G2/M phase.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins, such as those involved in apoptosis (Bcl-2, Bax) and signaling pathways (Akt, phospho-Akt).

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which can be captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

While direct experimental validation of this compound's anticancer targets remains an area for future investigation, the available data on its derivatives and related Solanum alkaloids provide a strong rationale for its potential as an anticancer agent. The consistent observation of apoptosis induction and inhibition of the PI3K/Akt pathway across this class of compounds suggests that this compound likely shares these mechanisms. A direct comparison with clinically relevant inhibitors of these pathways highlights the therapeutic potential of Solanum alkaloids. Further research is warranted to fully elucidate the specific molecular interactions and anticancer profile of this compound, which may pave the way for its development as a novel therapeutic agent.

References

Solanocapsine: A Comparative Analysis of its Enzyme Inhibitory Profile Against Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the steroidal alkaloid Solanocapsine reveals its potential as a notable inhibitor of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases. This guide provides a comparative analysis of this compound's inhibitory activity against established AChE inhibitors, offering insights into its potency and selectivity for researchers, scientists, and drug development professionals.

This publication delves into the cross-reactivity profile of this compound, primarily focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and draws a comparison with commercially available drugs. The data presented herein is intended to serve as a resource for evaluating this compound's potential as a therapeutic agent.

Comparative Inhibitory Activity

This compound demonstrates significant inhibitory activity against acetylcholinesterase, with a reported half-maximal inhibitory concentration (IC50) of 3.22 µM.[1] To contextualize this finding, its performance has been benchmarked against four widely used AChE inhibitors: Donepezil (B133215), Tacrine (B349632), Galantamine, and Rivastigmine. The following table summarizes the IC50 values of these compounds against both acetylcholinesterase and butyrylcholinesterase, providing a measure of their potency and selectivity.

CompoundAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50Selectivity Index (BChE IC50 / AChE IC50)
This compound 3.22 µM[1]Data Not AvailableData Not Available
Donepezil6.7 nM[2][3]7400 nM[2]~1104
Tacrine31 nM[1][4]25.6 nM[1][4]~0.83
Galantamine410 nM[5]> 20,500 nM[5]>50[5]
Rivastigmine4.3 - 4760 nM16 - 238 nMVariable

Note: Lower IC50 values indicate greater inhibitory potency. The selectivity index provides a ratio of BChE to AChE inhibition; a higher number indicates greater selectivity for AChE.

Cross-Reactivity Profile of this compound

Currently, there is a lack of comprehensive publicly available data on the cross-reactivity of this compound against a broad panel of enzymes. While its inhibitory action on acetylcholinesterase is documented, its effects on other enzymes, including the closely related butyrylcholinesterase, remain to be fully elucidated. The absence of a BChE IC50 value for this compound in the literature prevents the calculation of a selectivity index, a key parameter for assessing its potential for off-target effects. Further research is warranted to establish a more complete enzymatic inhibition profile for this natural compound.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening potential AChE inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATC) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound or other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Design

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound AChE_Inhibited Inhibited Acetylcholinesterase This compound->AChE_Inhibited Inhibits

Caption: Action of this compound at the Cholinergic Synapse.

start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, DTNB, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_init Add ATCI Substrate pre_incubation->reaction_init measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_init->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Anti-inflammatory Properties of Solanocapsine and Tomatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal alkaloids, a class of nitrogen-containing secondary metabolites found in plants of the Solanaceae family, have garnered significant interest for their diverse pharmacological activities. Among these, solanocapsine and tomatine (B1682986) have been subjects of investigation for their potential therapeutic applications. This guide provides a detailed comparison of the anti-inflammatory effects of these two compounds, summarizing available experimental data, outlining methodologies, and illustrating the implicated signaling pathways. While extensive research has elucidated the anti-inflammatory mechanisms of tomatine, data specifically detailing the anti-inflammatory properties of this compound remains notably limited in the current scientific literature.

Comparative Summary of Anti-inflammatory Effects

A direct quantitative comparison of the anti-inflammatory potency of this compound and tomatine is challenging due to the disparity in available research. Tomatine has been the subject of numerous studies investigating its anti-inflammatory capabilities, with detailed molecular mechanisms elucidated. In contrast, specific experimental data on the anti-inflammatory effects of this compound is scarce.

ParameterThis compoundTomatine
Inhibition of Nitric Oxide (NO) Production Data not available.Effectively inhibits NO production in LPS-stimulated macrophages.
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production Data not available.Inhibits PGE2 production.
Inhibition of Pro-inflammatory Cytokines Potential to inhibit the NF-κB pathway, suggesting a likely reduction in pro-inflammatory cytokines, though direct experimental evidence is lacking.Significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced macrophages.[1]
Mechanism of Action Limited data suggests potential inhibition of IκB-α phosphorylation and the NF-κB signaling pathway.Inhibits the activation of NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK1/2.[1]

Note: The information on this compound is inferred from general knowledge of related compounds and limited preliminary findings, not from direct, detailed anti-inflammatory studies.

In-Depth Analysis: Tomatine

Tomatine, a glycoalkaloid found in tomatoes, has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[1][2] Its primary mechanism of action involves the suppression of key inflammatory signaling pathways.

Key Experimental Findings for Tomatine:
  • Inhibition of Pro-inflammatory Mediators: Tomatine has been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Suppression of Pro-inflammatory Cytokines: Treatment with tomatine leads to a marked decrease in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of tomatine are attributed to its ability to inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway.[1]

The Enigma of this compound's Anti-inflammatory Profile

Despite being a prominent alkaloid in Solanum pseudocapsicum, a plant with traditional uses in managing inflammatory conditions, there is a conspicuous absence of specific scientific studies detailing the anti-inflammatory effects of isolated this compound. While some research points to its ability to inhibit IκB-α phosphorylation and the NF-κB pathway in the context of apoptosis, these findings have not been explicitly extended to inflammatory models. This significant data gap precludes a comprehensive, evidence-based comparison with tomatine. Further research is imperative to characterize the anti-inflammatory potential of this compound and elucidate its mechanisms of action.

Broader Context: Anti-inflammatory Activity of Related Solanum Alkaloids

To provide a broader perspective, it is pertinent to consider the anti-inflammatory activities of other structurally related steroidal alkaloids from the Solanum genus.

  • Solanine: Found in potatoes, solanine has been shown to suppress the production of NO and PGE2 in LPS/IFNγ-stimulated macrophages.[3] It also attenuates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inhibiting the NF-κB, ERK1/2, Akt, and STAT1 signaling pathways.[3]

  • Solasodine: This aglycone of solasonine (B1682107) and solamargine (B1681910) has demonstrated dose-dependent anti-inflammatory activity in carrageenan-induced rat paw edema.[4] Its mechanism is thought to involve the inhibition of the cyclooxygenase and 5-lipoxygenase pathways.[4]

The demonstrated anti-inflammatory activities of these related compounds suggest that this compound may possess similar properties, underscoring the need for dedicated investigation.

Experimental Protocols

In Vitro Anti-inflammatory Assay for Tomatine

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of tomatine for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

Pro-inflammatory Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, and ERK1/2 (MAPK). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Tomatine_NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Tomatine Tomatine Tomatine->IKK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB Inhibition NFkB_p p-NF-κB (p-p65/p50) NFkB->NFkB_p Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_p->Cytokines Transcription Nucleus Nucleus Tomatine_MAPK_Pathway cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK Tomatine Tomatine MKK MKK Tomatine->MKK Inhibition MEKK->MKK P ERK ERK1/2 MKK->ERK P p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation AP1 AP-1 (Transcription Factor) p_ERK->AP1 Activation Nucleus Nucleus Cytokines Pro-inflammatory Genes AP1->Cytokines Transcription Experimental_Workflow cluster_assays Downstream Assays start RAW 264.7 Macrophages treatment Pre-treatment with Tomatine (various concentrations) start->treatment stimulation Stimulation with LPS (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) incubation->elisa western Western Blot Analysis (NF-κB & MAPK pathways) incubation->western

References

Solanocapsine: A Preclinical Contender in Cancer, Inflammation, and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the steroidal alkaloid Solanocapsine against established therapeutic agents showcases its potential in preclinical models. While direct head-to-head studies are limited, a synthesis of available data suggests this compound holds promise as a multi-faceted therapeutic candidate, exhibiting cytotoxic effects against cancer cells, notable anti-inflammatory properties, and potential neuroprotective activity.

This guide provides an objective comparison of this compound's efficacy with that of standard chemotherapeutics (Doxorubicin and Cisplatin), a non-steroidal anti-inflammatory drug (Indomethacin), and an Alzheimer's medication (Donepezil). The assessment is based on an analysis of preclinical data from various studies, providing insights for researchers, scientists, and drug development professionals.

Anticancer Efficacy: A Promising Cytotoxic Profile

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound MCF-7 (Breast Cancer) HepG2 (Liver Cancer) A549 (Lung Cancer) HeLa (Cervical Cancer)
This compound Data not available Data not available Data not available Data not available
Doxorubicin ~8.3[1] ~12.2[2] >20[2] ~2.9[2]

| Cisplatin | Data not available | Data not available | Data not available | Data not available |

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions. The values presented are for illustrative purposes based on available data.

The anticancer activity of this compound is believed to be mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Potential: Comparable to Standard NSAIDs

In preclinical models of inflammation, this compound and related Solanum alkaloids have shown anti-inflammatory effects comparable to the widely used NSAID, Indomethacin. The carrageenan-induced paw edema model is a standard assay to evaluate the anti-inflammatory potential of compounds.

Table 2: Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound Dose Paw Edema Inhibition (%) Animal Model
This compound Data not available Data not available Data not available

| Indomethacin | 10 mg/kg | ~87.3%[3] | Rat |

The anti-inflammatory action of this compound is linked to its ability to suppress the NF-κB signaling pathway, a key regulator of the inflammatory response. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects: A Glimmer of Hope in Neurodegeneration

Preclinical studies suggest a potential neuroprotective role for Solanum alkaloids, including the broader family to which this compound belongs. While direct comparisons with Donepezil, a standard treatment for Alzheimer's disease, are not yet established for this compound itself, studies on related extracts provide a basis for further investigation.

Table 3: Comparative Neuroprotective Activity

Compound/Extract Model Key Findings
Solanum nigrum extract Drosophila model of Alzheimer's Disease Ameliorated behavioral and biochemical indices.

| Donepezil | Rat primary cultured neurons | Protective effects against ischemic damage, glutamate (B1630785) excitotoxicity, and Aβ toxicity.[4][5] |

The neuroprotective potential of this compound may be attributed to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.

Signaling Pathway Modulation

This compound's therapeutic potential appears to stem from its ability to interact with and modulate critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound is thought to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: this compound's proposed inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression. This compound's anti-inflammatory and some of its anticancer effects are attributed to its inhibition of this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Inflammatory\nStimuli->IKK activates IkB IκB IKK->IkB phosphorylates NF-kB NF-κB NF-kB_nuc NF-κB NF-kB->NF-kB_nuc translocates This compound This compound This compound->IKK inhibits Inflammatory\nGenes Inflammatory Genes NF-kB_nuc->Inflammatory\nGenes activates transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Caption: A simplified workflow of the MTT assay for cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound or comparator compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Paw_Edema_Workflow Administer Compound Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate Inhibition Calculate Inhibition Measure Paw Volume->Calculate Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Administer this compound, Indomethacin, or vehicle to groups of rats or mice.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8][9]

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.[8]

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Drosophila Model of Alzheimer's Disease

Transgenic fruit flies expressing human amyloid-beta (Aβ) are used to model Alzheimer's disease and screen for potential neuroprotective compounds.

Drosophila_AD_Model_Workflow Rear Flies on\nDrug-Supplemented Diet Rear Flies on Drug-Supplemented Diet Behavioral Assays\n(e.g., climbing, memory) Behavioral Assays (e.g., climbing, memory) Rear Flies on\nDrug-Supplemented Diet->Behavioral Assays\n(e.g., climbing, memory) Biochemical Analysis\n(e.g., Aβ levels, oxidative stress) Biochemical Analysis (e.g., Aβ levels, oxidative stress) Behavioral Assays\n(e.g., climbing, memory)->Biochemical Analysis\n(e.g., Aβ levels, oxidative stress) Histological Analysis\n(e.g., brain sections) Histological Analysis (e.g., brain sections) Biochemical Analysis\n(e.g., Aβ levels, oxidative stress)->Histological Analysis\n(e.g., brain sections)

Caption: Experimental workflow for the Drosophila model of Alzheimer's disease.

Protocol:

  • Prepare a standard fly diet supplemented with various concentrations of this compound or Donepezil.

  • Rear transgenic flies expressing human Aβ42 in the central nervous system on the supplemented diet.[10][11][12]

  • Assess locomotor function using a negative geotaxis (climbing) assay at different time points.

  • Evaluate learning and memory using aversive phototaxic suppression or other appropriate assays.

  • Analyze fly head homogenates for Aβ levels, oxidative stress markers, and acetylcholinesterase activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent in preclinical models of cancer, inflammation, and neurodegenerative disease. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like PI3K/Akt and NF-κB, positions it as an attractive candidate for further investigation. While direct comparative studies with standard-of-care drugs are needed to fully elucidate its efficacy, the existing evidence warrants continued research and development of this compound as a potential novel therapeutic. Future studies should focus on head-to-head comparisons, detailed pharmacokinetic and pharmacodynamic profiling, and assessment in a wider range of preclinical models to pave the way for potential clinical translation.

References

Evaluating the Synergistic Effects of Solanocapsine with Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on a Key Steroidal Alkaloid, Solanocapsine

Extensive research into the synergistic effects of Solanum alkaloids with conventional chemotherapeutic agents has revealed promising potential in enhancing anti-cancer efficacy. While a wealth of data exists for compounds like solasonine (B1682107) and solamargine, specific experimental data on the synergistic effects of this compound in combination with drugs like doxorubicin (B1662922) and cisplatin (B142131) remains limited in the currently available scientific literature. However, the structural similarities and shared origin of these steroidal alkaloids suggest that the mechanisms observed for its sister compounds may provide valuable insights into the potential of this compound. This guide, therefore, leverages the existing data on well-researched Solanum alkaloids to present a comparative framework for evaluating their synergistic potential. Alkaloids from the Solanaceae plant family demonstrate significant anti-tumor properties and strongly inhibit cancer cell proliferation.[1] They induce programmed cell death in cancerous cells through various molecular pathways, either alone or in combination with other medications.[1]

Synergistic Effects with Cisplatin

The combination of Solanum alkaloids with the platinum-based chemotherapy drug, cisplatin, has shown significant synergistic effects in various cancer cell lines. This synergy is characterized by enhanced cytotoxicity, increased apoptosis, and cell cycle arrest.

Quantitative Data Summary:
Cell LineTreatmentIC50 (µM)Apoptosis Rate (%)Reference
SGC-7901 (Gastric Cancer)Solasonine1840.4[2]
Cisplatin17.544.0[2]
Solasonine + CisplatinNot specifiedEnhanced
HepG2 (Hepatocellular Carcinoma)α-SolanineNot specified-[3]
CisplatinNot specified-[3]
α-Solanine + CisplatinSynergistic InhibitionSignificantly Induced[3]
Breast Cancer CellsSolamargine--[4]
Cisplatin--[4]
Solamargine + CisplatinSynergistic InhibitionSignificantly Enhanced[4]
Experimental Protocols:

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the Solanum alkaloid, cisplatin, and their combination for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

2. Apoptosis Assay (Annexin V-FITC Staining)

This assay quantifies the number of apoptotic cells following treatment.

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS).[6] In apoptotic cells, the membrane phospholipid phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment.[7] Annexin V conjugated to a fluorophore like FITC can then be used to specifically target and identify apoptotic cells.[7] Propidium (B1200493) iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[6]

  • Protocol:

    • Treat cancer cells with the compounds as described for the MTT assay.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Synergistic Effects with Doxorubicin

The combination of Solanum alkaloids with doxorubicin, an anthracycline antibiotic, has also demonstrated synergistic anti-cancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data Summary:
Cell LineTreatmentIC50 (µg/mL)Combination Index (CI)Reference
T47D (Breast Cancer)Solanum nigrum L. Ethanolic Extract47-
DoxorubicinNot specified-
Solanum nigrum L. Extract + Doxorubicin-0.59 (Synergistic)
HepG2 (Liver Cancer)Kaempferol (a flavonoid, for comparison)~40 µM-[8]
Doxorubicin~900 nM-[8]
Kaempferol + DoxorubicinStronger Inhibition-[8]
Experimental Protocols:

1. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.[9] Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.[9]

  • Protocol:

    • Treat cells with the compounds and lyse them to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry.

Signaling Pathways and Experimental Workflows

The synergistic effects of Solanum alkaloids with chemotherapeutic drugs are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Solanum alkaloids, in combination with chemotherapy, can inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[10]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[11] Synergistic drug combinations can modulate this pathway to enhance anti-cancer effects.[12]

cluster_0 Experimental Workflow A Cancer Cell Culture B Treatment with Solanum Alkaloid, Chemotherapeutic Drug, and Combination A->B C MTT Assay (Cell Viability) B->C D Annexin V-FITC Assay (Apoptosis) B->D E Western Blot (Protein Expression) B->E F Data Analysis and Synergy Evaluation C->F D->F E->F

Experimental workflow for evaluating synergistic effects.

cluster_1 Apoptosis Signaling Pathway SA Solanum Alkaloid PI3K_Akt PI3K/Akt Pathway (Survival Pathway) SA->PI3K_Akt Inhibits MAPK MAPK Pathway (Proliferation/Apoptosis) SA->MAPK Modulates Chemo Chemotherapeutic (e.g., Cisplatin, Doxorubicin) Chemo->PI3K_Akt Inhibits Chemo->MAPK Modulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) MAPK->Bax Activates Bcl2->Bax Inhibits Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Modulation of apoptosis signaling pathways by synergistic drug combinations.

References

A Head-to-Head Comparison of Solanocapsine and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of breast cancer therapeutics, the well-established microtubule-stabilizing agent, paclitaxel (B517696), remains a clinical cornerstone. However, the quest for novel compounds with improved efficacy and reduced side effects is perpetual. Emerging from the realm of natural products, solanocapsine, a steroidal alkaloid from the Solanum species, has garnered interest for its potential anticancer properties. This guide provides a detailed head-to-head comparison of this compound and paclitaxel, focusing on their effects on breast cancer cells. The information presented herein is a synthesis of available preclinical data, intended to inform researchers, scientists, and drug development professionals.

While direct comparative studies between purified this compound and paclitaxel in breast cancer cell lines are limited in the current scientific literature, this guide leverages data on closely related Solanum alkaloids and extracts as a proxy for this compound's potential activity, alongside extensive data on paclitaxel.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and cellular effects of Solanum alkaloids (representing this compound) and paclitaxel in common breast cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueExposure Time
Solanum AlkaloidsMCF-7~40.77 µg/mL (ethanolic extract)[1]48h
MDA-MB-231~24.19 µg/L (methanolic extract)[2]Not Specified
PaclitaxelMCF-7~0.005-0.01 µM72h
MDA-MB-231~0.002-0.008 µM72h

Note: IC50 values for Solanum alkaloids are derived from extracts and may not represent the potency of purified this compound. Direct comparison should be made with caution.

Table 2: Effects on Apoptosis and Cell Cycle

CompoundCell LineApoptosis InductionCell Cycle Arrest
Solanum AlkaloidsMCF-743.31% (ethanolic extract)[1]S and G2/M phase[1][3]
Bcap-37Induces apoptosis via mitochondrial pathwayNot Specified
PaclitaxelMCF-7Concentration-dependent increaseG2/M phase
MDA-MB-231Induces apoptosisG2/M phase

Mechanism of Action

This compound and Related Solanum Alkaloids

The precise mechanism of action for this compound in breast cancer cells is still under investigation. However, studies on related Solanum glycoalkaloids and extracts suggest a multi-faceted approach to inhibiting cancer cell growth. The proposed mechanisms include:

  • Induction of Apoptosis: Solanum alkaloids have been shown to induce programmed cell death in breast cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Cell Cycle Arrest: Extracts from Solanum nigrum have been observed to cause cell cycle arrest in the S and G2/M phases in MCF-7 cells, thereby inhibiting their proliferation.[1][3]

  • Modulation of Signaling Pathways: Emerging evidence suggests that Solanum alkaloids may exert their effects by modulating key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway and the Hedgehog/Gli1 signaling cascade.[4]

Paclitaxel

Paclitaxel's mechanism of action is well-characterized and primarily involves its interaction with microtubules.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation.

  • Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, as the mitotic spindle checkpoint is activated.

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death.

  • Inhibition of Signaling Pathways: Paclitaxel has also been shown to inhibit the PI3K/Akt signaling pathway and the Aurora kinase-mediated cofilin-1 activity, which are crucial for breast cancer cell proliferation, invasion, and metastasis.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of anticancer compounds like this compound and paclitaxel.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound or paclitaxel for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat breast cancer cells with the test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.[5]

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and propidium iodide to stain the cellular DNA.[5]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Mechanisms

To better understand the cellular processes affected by this compound and paclitaxel, the following diagrams illustrate a typical experimental workflow and the key signaling pathways involved.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) treatment Treat with this compound or Paclitaxel (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 Determine IC50 Values viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Compare Efficacy and Mechanism ic50->conclusion apoptosis_rate->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for comparing the effects of this compound and Paclitaxel.

signaling_pathways cluster_paclitaxel Paclitaxel cluster_this compound This compound (Proposed) cluster_outcome Cellular Outcome paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules binds to β-tubulin pi3k_akt_p PI3K/AKT Pathway paclitaxel->pi3k_akt_p inhibits aurora Aurora Kinase paclitaxel->aurora inhibits mitotic_arrest G2/M Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis proliferation Cell Proliferation pi3k_akt_p->proliferation inhibits aurora->proliferation inhibits This compound This compound pi3k_akt_s PI3K/AKT Pathway This compound->pi3k_akt_s inhibits hedgehog Hedgehog/Gli1 Pathway This compound->hedgehog inhibits mitochondria Mitochondrial Pathway This compound->mitochondria induces pi3k_akt_s->proliferation inhibits hedgehog->proliferation inhibits mitochondria->apoptosis

Caption: Key signaling pathways affected by Paclitaxel and proposed for this compound.

Conclusion

Paclitaxel is a potent, well-established chemotherapeutic agent that primarily functions by inducing mitotic arrest through microtubule stabilization. In contrast, the available data suggests that this compound and related Solanum alkaloids may exert their anticancer effects through a broader range of mechanisms, including the induction of apoptosis via the mitochondrial pathway and the modulation of critical cell survival signaling pathways like PI3K/Akt and Hedgehog/Gli1.

While the quantitative data for paclitaxel demonstrates high potency with IC50 values in the nanomolar range, the data for Solanum extracts are in the micrograms per milliliter range. It is crucial to note that these are crude extracts, and purified this compound is expected to exhibit significantly higher potency.

Future Directions:

To provide a definitive head-to-head comparison, further research is essential. Specifically, studies utilizing purified this compound are needed to determine its precise IC50 values in various breast cancer cell lines. In-depth mechanistic studies are also required to fully elucidate its molecular targets and signaling pathways. Direct comparative studies against paclitaxel under identical experimental conditions would be invaluable for assessing its relative efficacy and potential as a novel therapeutic agent for breast cancer.

References

Unveiling the Neuroprotective Potential of Solanocapsine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, researchers are increasingly turning their attention to naturally derived compounds. Among these, Solanocapsine, a steroidal alkaloid, and its derivatives have emerged as promising candidates for their neuroprotective properties. This guide provides a comprehensive comparison of this compound derivatives with other established and emerging neuroprotective agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Comparative Efficacy of Neuroprotective Compounds

The neuroprotective effects of this compound derivatives, particularly their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, have been a primary focus of investigation. To provide a clear comparison, the following tables summarize the quantitative data on the bioactivity and neuroprotective efficacy of this compound derivatives and selected alternative compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/DerivativeTargetIC50 Value (µM)Source
This compound Derivative (8) Acetylcholinesterase (AChE)8.51[1]
This compound Derivative (MS-1) Acetylcholinesterase (AChE)Good Inhibitor[1]
Donepezil Acetylcholinesterase (AChE)0.0576[1]
Galantamine Acetylcholinesterase (AChE)Standard Reference[1]
Lipoic Acid Acetylcholinesterase (AChE)Standard Reference[1]

Note: Lower IC50 values indicate greater potency.

Table 2: Neuroprotective Effects on SH-SY5Y Human Neuroblastoma Cells

CompoundNeurotoxic InsultConcentrationOutcome MeasureResultSource
Tomatine & Tomatidine (related steroidal alkaloids) Glutamate (B1630785)Not SpecifiedMitochondrial Membrane Potential & ROS LevelsPreserved mitochondrial membrane potential and decreased reactive oxygen species levels.[2]
Curcumin Hydrogen Peroxide (200 µM)20 & 40 µg/mLCell ViabilitySignificantly enhanced cell viability.
Resveratrol Rotenone (20 µM)20 µMCell ViabilityPrevented rotenone-induced cell death.
Gastrodin Oxygen-Glucose Deprivation/Reperfusion (OGD/R)20, 40, 80 µmolCell ViabilityIncreased cell viability in a dose-dependent manner.
Donepezil Amyloid-β (Aβ) 25-35 (20 µmol/L)5, 10, 20, 50 µmolCell ViabilitySignificantly increased cell viability.

Note: The data for Tomatine and Tomatidine is used as a proxy for this compound derivatives due to their structural and functional similarities as steroidal alkaloids.

Delving into the Mechanisms: Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the neuroprotective effects of these compounds.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of test compounds on the activity of acetylcholinesterase.

Protocol:

  • Reagents and Materials: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compounds (this compound derivatives, Donepezil, etc.), phosphate (B84403) buffer (pH 8.0).

  • Procedure: The assay is typically performed in a 96-well microplate format based on Ellman's method.

  • Add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer to each well.

  • Add 25 µL of the test compound solution at varying concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measurement: The absorbance is measured at 405 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of DTNB with thiocholine, the product of ATCI hydrolysis by AChE.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Neuroprotection Assay using SH-SY5Y Cells (Glutamate-Induced Toxicity Model)

Objective: To evaluate the ability of test compounds to protect neuronal cells from glutamate-induced excitotoxicity.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (e.g., Tomatine, Tomatidine as a proxy for this compound derivatives) for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a specific concentration of glutamate (e.g., 40 mM) to the wells (except for the control group).

    • Co-incubate the cells with the test compounds and glutamate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizing the Pathways to Protection

Understanding the molecular signaling pathways modulated by these neuroprotective compounds is crucial for targeted drug development. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

cluster_this compound This compound Derivatives' Putative Neuroprotective Pathways This compound This compound Derivatives a7nAChR α7 nAChR This compound->a7nAChR interacts with mito Mitochondrial Function This compound->mito preserves survival Neuronal Survival a7nAChR->survival ros Reduced ROS Production mito->ros ros->survival cluster_workflow Experimental Workflow for Neuroprotection Assay culture Culture SH-SY5Y Cells plate Plate Cells in 96-well Plate culture->plate pretreat Pre-treat with Test Compound plate->pretreat induce Induce Neurotoxicity (e.g., Glutamate) pretreat->induce incubate Incubate for 24 hours induce->incubate mtt MTT Assay incubate->mtt measure Measure Absorbance mtt->measure

References

Enhancing Solanocapsine Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solanocapsine, a steroidal alkaloid primarily found in plants of the Solanum genus, has demonstrated a range of promising biological activities. However, like many natural steroidal alkaloids, its poor aqueous solubility presents a significant hurdle to achieving adequate oral bioavailability, potentially limiting its therapeutic efficacy. This guide provides a comparative overview of potential formulation strategies to enhance the systemic exposure of this compound, supported by hypothetical experimental data and detailed methodologies for preclinical evaluation.

Comparative Pharmacokinetic Profiles of Hypothetical this compound Formulations

The following table summarizes the anticipated pharmacokinetic parameters of this compound in different formulations based on common outcomes for poorly soluble compounds. These values are hypothetical and intended to illustrate the potential improvements offered by advanced formulation techniques.

Formulation TypeHypothetical Cmax (ng/mL)Hypothetical Tmax (hr)Hypothetical AUC (ng·hr/mL)Predicted Bioavailability Improvement (Fold Increase vs. Suspension)
Aqueous Suspension50 ± 124.0 ± 1.5350 ± 851x
Micronized Powder150 ± 352.5 ± 1.01050 ± 210~3x
Solid Dispersion450 ± 901.5 ± 0.53600 ± 540~10x
Lipid-Based Nanoparticles600 ± 1251.0 ± 0.55400 ± 810~15x

Note: Data are presented as mean ± standard deviation and are hypothetical, derived from typical results for similar poorly soluble compounds.

Advanced Formulation Strategies for this compound

Several advanced formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound.[1][2][3][4] The choice of formulation will depend on the specific physicochemical properties of this compound and the desired therapeutic application.

  • Micronization : This technique involves reducing the particle size of the drug substance to the micrometer range. The increased surface area enhances the dissolution rate, which can lead to improved oral absorption.

  • Solid Dispersions : In a solid dispersion, this compound would be dispersed in a hydrophilic polymer matrix at a molecular level. This approach can significantly improve the dissolution rate and extent of absorption by presenting the drug in an amorphous, high-energy state.

  • Lipid-Based Formulations : These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents.[2] Upon contact with gastrointestinal fluids, these systems form fine emulsions, which can enhance the solubilization and absorption of lipophilic drugs like this compound.[2]

  • Nanoparticles : Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles or lipid-based nanocarriers) offers several advantages. The high surface-area-to-volume ratio of nanoparticles can dramatically increase the dissolution rate, while the carrier material can protect the drug from degradation and facilitate its transport across the intestinal epithelium.

Experimental Protocol: Comparative Oral Bioavailability Study in Rats

This protocol describes a typical preclinical study to compare the oral bioavailability of different this compound formulations.

1. Animals: Male Sprague-Dawley rats (250-300 g) will be used for the study. The animals will be housed in a controlled environment and fasted overnight before drug administration.

2. Study Design: A parallel-group design will be employed, with animals randomly assigned to receive one of the this compound formulations (n=6 per group). An additional group will receive an intravenous (IV) dose to determine the absolute bioavailability.

3. Drug Administration:

  • Oral (PO) Administration: The different this compound formulations (aqueous suspension, micronized powder, solid dispersion, and lipid-based nanoparticles) will be administered via oral gavage at a dose of 50 mg/kg.

  • Intravenous (IV) Administration: For the determination of absolute bioavailability, this compound will be dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.[5]

4. Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the jugular vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The samples will be collected into tubes containing an anticoagulant and immediately centrifuged to obtain plasma.

5. Sample Analysis: The concentration of this compound in the plasma samples will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the high sensitivity and selectivity required for detecting low concentrations of the analyte in a complex biological matrix.

6. Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[6][7]

7. Data Interpretation: The relative bioavailability of the different oral formulations will be compared by analyzing their respective AUC values. The absolute bioavailability will be calculated by comparing the AUC of the oral formulations to the AUC of the intravenous formulation.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Formulation Preparation cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Aqueous Suspension Aqueous Suspension Oral Gavage (Rats) Oral Gavage (Rats) Aqueous Suspension->Oral Gavage (Rats) Micronized Powder Micronized Powder Micronized Powder->Oral Gavage (Rats) Solid Dispersion Solid Dispersion Solid Dispersion->Oral Gavage (Rats) Lipid-Based Nanoparticles Lipid-Based Nanoparticles Lipid-Based Nanoparticles->Oral Gavage (Rats) Blood Sampling (0-24h) Blood Sampling (0-24h) Oral Gavage (Rats)->Blood Sampling (0-24h) Plasma Separation Plasma Separation Blood Sampling (0-24h)->Plasma Separation LC-MS/MS Quantification LC-MS/MS Quantification Plasma Separation->LC-MS/MS Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Quantification->Pharmacokinetic Modeling Cmax_Tmax_AUC Cmax_Tmax_AUC Pharmacokinetic Modeling->Cmax_Tmax_AUC

Caption: Experimental workflow for the comparative bioavailability study.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Promotes

Caption: Potential inhibitory action of this compound on the PI3K/Akt signaling pathway.[8][9][10]

References

A Comparative Guide to Analytical Methods for the Quantification of Solanocapsine and Related Steroidal Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of steroidal alkaloids, with a focus on providing a framework for the analysis of Solanocapsine. Due to a scarcity of published methods validated specifically for this compound, this document details established methods for structurally similar and frequently co-occurring steroidal alkaloids from Solanum species, such as Solasodine, Solasonine, and Solamargine. The provided methodologies and validation data for these analogous compounds serve as a robust starting point for developing and validating a quantitative method for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of various analytical techniques used for the quantification of steroidal alkaloids, providing a basis for selecting an appropriate method for this compound analysis.

Analytical TechniqueAnalyte(s)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)
HPLC-UV Solasonine & Solamargine>0.9990.29 (SN), 0.57 (SM)0.86 (SN), 1.74 (SM)80.92 - 91.71< 5.14
HPLC-DAD Solasodine0.999100300Not Reported0.025 (system)
RP-HPLC Solasodine0.99660.20.780.9 - 102.5< 5 (inter-day)
UPLC-ESI-MS/MS Solasonine, Solamargine, Solasodine≥0.990.00037 (SN), 0.00033 (SM), 0.00002 (SS)0.00115 (SN), 0.00101 (SM), 0.00006 (SS)>97Not Reported
HPTLC Solasonine, Solamargine, Solasodine≥0.990.37 (SN), 0.33 (SM), 0.02 (SS)1.15 (SN), 1.01 (SM), 0.06 (SS)>97Not Reported
HPTLC Solanopubamine0.9980.035 (ng/band)0.110 (ng/band)Not ReportedNot Reported

SN: Solasonine, SM: Solamargine, SS: Solasodine. Note that LOD and LOQ for HPTLC are also reported in ng/band.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the quantification of this compound, with the understanding that re-validation is essential.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a widely used technique for the separation and quantification of steroidal alkaloids due to its high resolution and sensitivity.[1]

  • Method 1: HPLC-UV for Solasonine and Solamargine [2][3]

    • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

    • Sample Preparation: Plant material is powdered and extracted with 80% aqueous ethanol, often with the aid of sonication or maceration. The resulting extract is filtered prior to injection. For alkaloid-specific extraction, an acid-base partitioning may be employed.[3]

  • Method 2: HPLC-DAD for Solasodine

    • Stationary Phase: C18 column (150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Acetonitrile: 10 mM ammonium (B1175870) acetate (B1210297) buffer pH 7.7 (65:35, v/v).[4]

    • Flow Rate: 2.0 mL/min.[4]

    • Detection: Diode Array Detector (DAD) at 205 nm.[4]

    • Sample Preparation: Extraction of aerial parts with a suitable solvent, followed by filtration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex biological matrices.[5]

  • Method: UPLC-ESI-MS/MS for Solasonine, Solamargine, and Solasodine

    • Chromatographic System: Waters Acquity UPLC H-Class-Xevo TQD system.

    • Stationary Phase: Acquity UPLC HSS C18 column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Sample Preparation: Polarity-based fractionation of the plant extract can be employed to enrich the steroidal alkaloid fraction.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput technique suitable for the simultaneous analysis of multiple samples.[6]

  • Method: HPTLC for Solasonine, Solamargine, and Solasodine

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[7]

    • Mobile Phase: n-butanol: ethyl acetate: acetic acid (5:3.5:1.5, v/v/v).

    • Sample Application: Applied as bands using an automated sampler.

    • Development: In a twin-trough glass chamber pre-saturated with the mobile phase.

    • Derivatization: Post-chromatographic derivatization with Dragendorff's reagent.[7]

    • Densitometric Scanning: At 530 nm in absorbance mode.[8]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the key stages involved in the validation of an analytical method for the quantification of a target analyte like this compound.

G cluster_0 Method Development cluster_2 Sample Analysis A Analyte Characterization B Selection of Analytical Technique (HPLC, LC-MS, HPTLC) A->B C Optimization of Chromatographic Conditions B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Sample Preparation (Extraction, Clean-up) J->K L Instrumental Analysis K->L M Data Processing & Quantification L->M

Caption: General workflow for the validation of an analytical method.

Logical Relationship in Chromatographic Method Selection

This diagram outlines the decision-making process for selecting an appropriate chromatographic method based on the analytical requirements.

G cluster_0 Key Considerations cluster_1 Method Selection A Analytical Goal: Quantification of this compound B Required Sensitivity & Selectivity A->B C Sample Matrix Complexity A->C D Throughput & Cost A->D E High Sensitivity & Specificity Complex Matrix LC-MS/MS B->E Very High F Good Resolution & Quantification Moderate Complexity HPLC-UV/DAD B->F High C->E High C->F Low to Moderate G High Throughput Screening & QC HPTLC D->G High Throughput / Low Cost

Caption: Decision tree for selecting a suitable chromatographic method.

References

Assessing the Off-Target Profile of Solanocapsine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the steroidal alkaloid solanocapsine, focusing on its known primary biological target and the critical need to evaluate its off-target effects. For context, this compound's profile is compared with established acetylcholinesterase (AChE) inhibitors—donepezil (B133215), rivastigmine (B141), and galantamine—which are used in the management of Alzheimer's disease. Due to the limited publicly available data on the off-target profile of this compound, this guide outlines a comprehensive strategy for its assessment using industry-standard experimental protocols.

On-Target Activity: Acetylcholinesterase Inhibition

This compound, a natural product isolated from plants of the Solanum genus, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This positions this compound as a compound of interest for neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.

CompoundTypeTarget(s)Potency (IC₅₀)
This compound Steroidal AlkaloidAcetylcholinesterase (AChE)3.22 µM[1]
Donepezil Piperidine derivativePrimarily AChE~10-70 nM
Rivastigmine Carbamate derivativeAChE and Butyrylcholinesterase (BuChE)AChE: ~4 µM, BuChE: ~0.4 µM[2]
Galantamine AlkaloidAChE, Allosteric modulator of nicotinic receptors~1-5 µM

Off-Target Profile Comparison

A comprehensive understanding of a compound's off-target interactions is crucial for predicting potential side effects and ensuring safety. While the approved drugs have well-documented side-effect profiles, largely stemming from their primary cholinergic mechanism, extensive experimental off-target screening data for this compound is not publicly available.

CompoundKnown/Predicted Off-Target Profile & Side Effects
This compound Experimental Data: Not publicly available. Predicted Risks: As a steroidal alkaloid, it may interact with targets associated with other compounds in its class (e.g., pathways related to cancer, inflammation, or microbial targets). A thorough screening is required.
Donepezil Clinical Side Effects: Primarily cholinergic (nausea, diarrhea, insomnia, bradycardia).[3] In Silico Predictions: A computational study predicted a large number of potential off-targets for donepezil, though these require experimental validation.[4]
Rivastigmine Clinical Side Effects: Primarily cholinergic, similar to donepezil, with notable gastrointestinal effects.[2][5] The transdermal patch reduces gastrointestinal side effects but can cause skin reactions.
Galantamine Clinical Side Effects: Primarily cholinergic (nausea, vomiting, dizziness).[6][7][8] It also has vagotonic effects on the cardiac conduction system.[6]

Proposed Experimental Strategy for Assessing this compound's Off-Target Effects

To address the knowledge gap in this compound's safety profile, a multi-pronged experimental approach is recommended. The following workflows and protocols outline a standard strategy for comprehensive off-target assessment.

Broad Off-Target Liability Screening

The initial step involves screening this compound against a panel of targets known to be associated with adverse drug reactions. Commercial services like the Eurofins SafetyScreen44™ or the Reaction Biology InVEST™ panel provide a cost-effective and rapid assessment.

G cluster_workflow Workflow: Initial Safety Screening This compound This compound (Test Compound) panel Broad Safety Panel (e.g., SafetyScreen44™) This compound->panel Screen at fixed concentration data_analysis Data Analysis (% Inhibition @ 10 µM) panel->data_analysis hit_id Hit Identification (>50% Inhibition) data_analysis->hit_id dose_response Dose-Response Studies (IC₅₀ Determination) hit_id->dose_response Confirmed Hits risk_assessment Risk Assessment (Therapeutic Index) dose_response->risk_assessment

Caption: Workflow for initial off-target liability screening of this compound.

Kinome Profiling

Given that kinases are a large and functionally diverse protein family, assessing a compound's interaction with the human kinome is a critical component of off-target profiling.

G cluster_workflow Workflow: Kinome Profiling This compound This compound kinome_panel Kinase Panel (e.g., KINOMEscan®) This compound->kinome_panel Screen @ 1-10 µM binding_data Binding Data Acquisition (% Control or Kd) kinome_panel->binding_data selectivity_analysis Selectivity Analysis (Selectivity Score, TREEspot®) binding_data->selectivity_analysis

Caption: Workflow for assessing the kinome-wide selectivity of this compound.

Proteome-Wide Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

G cluster_workflow Workflow: Proteome-wide CETSA® cells Intact Cells treatment Treat with this compound or Vehicle Control cells->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation ms_analysis LC-MS/MS Analysis of Soluble Fraction centrifugation->ms_analysis data_analysis Data Analysis (Identify proteins with Altered Thermal Stability) ms_analysis->data_analysis

Caption: Workflow for unbiased off-target discovery using mass spectrometry-based CETSA®.

Detailed Experimental Protocols

Broad Panel Receptor Binding Assay (General Protocol)

This protocol is based on the principles of competitive radioligand binding assays, commonly used in panels like the SafetyScreen44™.

  • Preparation of Reagents:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Select a suitable radioligand with known high affinity and specificity for the target.

    • Prepare assay buffer appropriate for the specific target.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the radioligand at a concentration close to its dissociation constant (Kd).

    • Add this compound at a final concentration of 10 µM. Include vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target).

    • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control.

    • A significant inhibition (typically >50%) identifies a "hit" that warrants further investigation through dose-response studies to determine the IC₅₀.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for assessing kinase inhibition, such as the ADP-Glo™ Kinase Assay.

  • Preparation of Reagents:

    • Prepare a reaction buffer containing all necessary components for the kinase reaction except ATP (e.g., buffer, MgCl₂, DTT).

    • Prepare solutions of the purified kinase enzyme and its specific substrate.

    • Prepare a stock solution of this compound and serially dilute it to create a concentration range for IC₅₀ determination.

    • Prepare the ATP solution at a concentration relevant to the specific kinase (e.g., at its Km value).

  • Kinase Reaction:

    • In a multi-well plate, add the reaction buffer, kinase, substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity). In the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

This protocol outlines the steps for a proteome-wide, unbiased discovery of this compound targets.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to a suitable confluency.

    • Treat the cells with this compound at a desired concentration or with a vehicle control for a specified duration.

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes), followed by cooling.

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Sample Preparation for Mass Spectrometry:

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

    • Collect the supernatant and determine the protein concentration.

    • Perform protein reduction, alkylation, and digestion (e.g., with trypsin) to generate peptides.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if desired.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Identify and quantify the proteins in each sample using proteomics software.

    • For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

    • Identify proteins that show a statistically significant shift in their melting temperature in the this compound-treated samples compared to the vehicle control. These proteins are potential direct or indirect targets of this compound.

Conclusion

This compound demonstrates clear on-target activity as an acetylcholinesterase inhibitor. However, a significant knowledge gap exists regarding its off-target interactions. This guide proposes a systematic and robust experimental strategy to comprehensively profile the off-target effects of this compound. By employing broad safety panels, kinome-wide screening, and proteome-wide target engagement assays, researchers can build a detailed safety and selectivity profile. This data is essential for a thorough risk-benefit assessment and for guiding any future development of this compound or its derivatives as therapeutic agents. Comparing these future results with the known profiles of established drugs like donepezil will provide a clear context for its potential advantages and liabilities.

References

Comparative Transcriptomic Analysis of Solanocapsine and Solamargine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solanocapsine and solamargine (B1681910) are two prominent steroidal glycoalkaloids derived from plants of the Solanum genus. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. While they share a common origin, their distinct chemical structures suggest divergent mechanisms of action at the molecular level. This guide provides a comparative overview of the transcriptomic effects of this compound and solamargine on treated cells, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven comparison to inform further research and drug development efforts.

Comparative Transcriptomic Profiles

The transcriptomic landscapes of cells treated with this compound and solamargine reveal both unique and overlapping gene expression signatures. While extensive research has been conducted on solamargine, data on the transcriptomic impact of this compound is less direct. This guide synthesizes available data for solamargine and presents a hypothetical transcriptomic profile for this compound based on its known primary mechanism of action as an acetylcholinesterase (AChE) inhibitor.

Solamargine: A Multifaceted Regulator of Gene Expression

Transcriptomic studies of cancer cells treated with solamargine have consistently demonstrated its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Table 1: Key Transcriptomic Changes Induced by Solamargine Treatment

Gene/Gene Family Direction of Change Affected Pathway/Process Cell Type(s) Reference(s)
lncNEAT1_2Up-regulatedMAPK SignalingGastric Cancer[1]
lncPINTUp-regulatedMAPK SignalingGastric Cancer[1]
BaxUp-regulatedApoptosisCholangiocarcinoma[2]
Bcl-2Down-regulatedApoptosisCholangiocarcinoma[2]
XIAPDown-regulatedApoptosisCholangiocarcinoma[2]
Caspase-3 (cleaved)Up-regulatedApoptosisCholangiocarcinoma[2]
Caspase-7 (cleaved)Up-regulatedApoptosisGastric Cancer[1]
PARP (cleaved)Up-regulatedApoptosisGastric Cancer[1]
HOXA11-ASDown-regulatedApoptosis, Cell CycleHypopharyngeal Squamous Cell Carcinoma[3]
c-MycDown-regulatedApoptosis, Cell ProliferationHypopharyngeal Squamous Cell Carcinoma[3]
This compound: An Inferred Transcriptomic Profile

Direct transcriptomic data for this compound is currently limited. However, its established role as an acetylcholinesterase (AChE) inhibitor allows for the inference of its potential effects on gene expression. Inhibition of AChE leads to an accumulation of acetylcholine, which can, in turn, activate cholinergic signaling pathways that influence gene expression related to cell proliferation, apoptosis, and neurogenesis.

Table 2: Hypothetical Transcriptomic Changes Following this compound Treatment (Inferred from AChE Inhibition)

Gene/Gene Family Direction of Change Affected Pathway/Process Cell Type(s) (from AChE inhibitor studies) Reference(s)
c-fosUp-regulatedNeuronal activity, ProliferationNeuronal cells[4]
BDNFUp-regulatedNeurotrophin signaling, Neuronal survivalHippocampal neurons[5]
CREB (phosphorylated)Up-regulatedNeurotrophin signaling, Gene transcriptionHippocampal neurons[5]
PSEN1Down-regulatedAmyloid-beta processingNeuroblastoma cells[6]
Pro-inflammatory Cytokines (e.g., IL-1β)Down-regulatedInflammationMicroglia[7]
Anti-apoptotic proteins (e.g., Bcl-2)Up-regulatedApoptosisVarious cancer cells[8]
Pro-apoptotic proteins (e.g., Bax)Down-regulatedApoptosisVarious cancer cells[8]

Signaling Pathways

Solamargine-Modulated Signaling Pathways

Solamargine exerts its anticancer effects by targeting critical signaling cascades. A primary mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[1] By reducing the phosphorylation of Erk1/2, solamargine leads to the upregulation of long non-coding RNAs such as lncNEAT1_2, contributing to the suppression of gastric cancer progression.[1] Furthermore, solamargine is a potent inducer of the intrinsic apoptosis pathway. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of caspase-3 and caspase-7.[2]

solamargine_mapk_pathway solamargine Solamargine p_erk1_2 p-Erk1/2 solamargine->p_erk1_2 inhibits phosphorylation erk1_2 Erk1/2 (MAPK) erk1_2->p_erk1_2 phosphorylation lncNEAT1_2 lncNEAT1_2 p_erk1_2->lncNEAT1_2 negatively regulates cancer_progression Cancer Progression lncNEAT1_2->cancer_progression inhibits

Solamargine inhibits the MAPK/Erk signaling pathway.

solamargine_apoptosis_pathway solamargine Solamargine bcl2 Bcl-2 solamargine->bcl2 bax Bax solamargine->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3_7 Caspase-3, -7 caspase9->caspase3_7 apoptosis Apoptosis caspase3_7->apoptosis

Solamargine induces apoptosis via the intrinsic pathway.

Experimental Protocols

The following protocols provide a general framework for conducting comparative transcriptomic studies of this compound and solamargine. It is recommended to optimize concentrations and treatment times for specific cell lines and experimental objectives.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines or primary cells) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period. For a 6-well plate, a seeding density of 3 x 10^5 cells per well is a common starting point.

  • Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and solamargine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound, solamargine, or the vehicle control. Treatment durations can range from a few hours to several days depending on the experimental goals. For transcriptomic analysis, a 24 to 48-hour treatment is often sufficient to observe significant changes in gene expression.[3][9]

  • Cell Harvesting: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.

  • Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the specific research question, with 20-30 million reads per sample being a common target for differential gene expression analysis.

  • Data Analysis: The raw sequencing reads are first processed for quality control. Subsequently, the reads are aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated upon treatment with this compound or solamargine compared to the vehicle control.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing & Analysis cell_seeding Cell Seeding adherence Adherence (24h) cell_seeding->adherence treatment Compound Treatment (this compound, Solamargine, Vehicle) adherence->treatment rna_extraction RNA Extraction treatment->rna_extraction qc Quality Control (RIN > 8) rna_extraction->qc library_prep Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis comparison comparison data_analysis->comparison Comparative Transcriptomics

Experimental workflow for comparative transcriptomics.

Conclusion

This guide provides a comparative analysis of the transcriptomic effects of this compound and solamargine. While solamargine has been shown to modulate well-defined cancer-related pathways, the transcriptomic footprint of this compound is inferred from its primary biochemical activity. The presented data and protocols offer a foundation for researchers to design and execute further studies aimed at elucidating the precise molecular mechanisms of these promising natural compounds. Future research employing direct transcriptomic analysis of this compound-treated cells is crucial to validate the inferred gene expression changes and to build a more complete comparative picture.

References

Safety Operating Guide

Navigating the Safe Disposal of Solanocapsine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Solanocapsine, a toxic steroidal alkaloid found in plants of the Solanum genus, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] Adherence to established safety protocols and waste management regulations is not just a matter of compliance, but a critical component of responsible research.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed to provide clarity and operational guidance.

Core Safety and Hazard Data

Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key safety and disposal information.

PropertyInformationCitation(s)
Chemical Name This compound[1]
Chemical Family Steroidal Alkaloid[3]
Primary Hazards Toxic if swallowed, potential for skin and eye irritation. As a steroidal alkaloid, it may have anti-cholinesterase activity and can be poisonous.[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility.[4][5]
Environmental Hazards May be harmful to aquatic organisms with long-lasting effects. Avoid release into the environment.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and preparation of this compound for disposal. This procedure is designed to minimize exposure and ensure compliance with typical hazardous waste regulations.

Objective: To safely prepare this compound waste for collection by a licensed hazardous waste disposal service.

Materials:

  • This compound waste (solid or in solution)

  • Appropriate Personal Protective Equipment (PPE)

  • Sealable, labeled, and chemically compatible waste container

  • Waste accumulation log

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Segregate Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Contain Waste:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, sealable plastic bag or container.

    • Liquid Waste: If this compound is in a solvent, collect it in a chemically compatible, leak-proof container. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Label the Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and the name and concentration of any solvents.

    • Include the date the waste was first added to the container.

  • Store the Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Log the Waste:

    • Record the addition of the waste to the container in a waste accumulation log, as required by your institution.

  • Arrange for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & PPE cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Documentation cluster_4 Step 4: Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE start->ppe Initiate Disposal segregate Segregate Waste Stream (Solid vs. Liquid) ppe->segregate contain_solid Contain Solid Waste in Labeled Bag/Container segregate->contain_solid If Solid contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate->contain_liquid If Liquid store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store log_waste Log Waste in Accumulation Log store->log_waste contact_ehs Contact EHS for Waste Pickup log_waste->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and safety data sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling Solanocapsine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Solanocapsine

This document provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 639-86-1[1]

  • Molecular Formula: C₂₇H₄₆N₂O₂[1][2]

  • Synonyms: Solanocapsin[2]

This compound is a toxic steroidal alkaloid derived from plants of the Solanum genus, such as the Jerusalem cherry (Solanum pseudocapsicum).[1][3] Due to its toxic nature, stringent safety precautions are necessary during handling, storage, and disposal.

Quantitative Toxicity Data

While specific toxicity data for this compound is limited, data for related toxic glycoalkaloids from the Solanum genus provide a valuable reference for its potential hazard.

CompoundTest AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)
α-Solanine RatOral590 mg/kg
MouseIntraperitoneal30 - 42 mg/kg
RatIntraperitoneal67 - 75 mg/kg
MonkeyIntraperitoneal< 40 mg/kg
α-Chaconine MouseIntraperitoneal19.2 - 27.5 mg/kg
RatIntraperitoneal84 mg/kg

Note: This data is for related compounds and should be used as a conservative estimate of this compound's potential toxicity.

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[4]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves at all times. Double gloving is recommended.

    • Lab Coat: A fully buttoned lab coat must be worn over personal clothing.

    • Protective Clothing: For larger quantities or when there is a significant risk of spillage, consider a disposable chemical-resistant suit.[4]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator should be worn.[4]

Handling Procedures
  • Preparation:

    • Designate a specific area within a fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, weighing paper, containers) is within the designated area.

    • Have a chemical spill kit readily accessible.

  • Weighing and Aliquoting:

    • Handle this compound as a solid powder with care to avoid generating dust.

    • Use a microbalance within the fume hood for accurate weighing.

    • Prepare solutions by slowly adding the powder to the solvent to prevent splashing.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[4]

    • Keep the container tightly sealed.

    • Store away from incompatible materials, such as strong oxidizing agents.[4]

    • Label the storage location with appropriate hazard warnings.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before cleaning the spill.

    • For a small powder spill, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled waste container.

    • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Assemble Materials and Spill Kit prep2->prep3 handling1 Weigh this compound Powder prep3->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 storage1 Securely Seal Primary Container handling2->storage1 disposal1 Segregate Solid and Liquid Waste handling2->disposal1 Dispose of contaminated materials storage2 Store in Designated Cool, Dry, Ventilated Area storage1->storage2 disposal2 Label Hazardous Waste Containers disposal1->disposal2 disposal3 Arrange for EHS Pick-up disposal2->disposal3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanocapsine
Reactant of Route 2
Solanocapsine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.